molecular formula C10H11BrO2 B3272077 Methyl 5-bromo-2,3-dimethylbenzoate CAS No. 5613-28-5

Methyl 5-bromo-2,3-dimethylbenzoate

Cat. No.: B3272077
CAS No.: 5613-28-5
M. Wt: 243.10 g/mol
InChI Key: XDYNLKROHGNDMM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dimethylbenzoate (CAS 5613-28-5) is a high-purity organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This ester serves as a versatile chemical building block and key synthetic intermediate in advanced organic and medicinal chemistry research. It is particularly valuable in pharmaceutical development for the synthesis of novel therapeutic agents. Patents indicate its use in the preparation of dimethyl-benzoic acid compounds for the research of treatments targeting conditions such as osteoarthritis and rheumatoid arthritis . The bromine and ester functional groups on the dimethylbenzene scaffold make it a suitable substrate for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions, enabling the exploration of new chemical spaces. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-bromo-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-8(11)5-9(7(6)2)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNLKROHGNDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293841
Record name Methyl 5-bromo-2,3-dimethylbenzoate
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Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-28-5
Record name Methyl 5-bromo-2,3-dimethylbenzoate
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URL https://commonchemistry.cas.org/detail?cas_rn=5613-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2,3-dimethylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and structure of Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties and Structure of Methyl 5-bromo-2,3-dimethylbenzoate Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

The "Ortho-Blocked" Scaffold for Regioselective Arylation

Executive Summary

Methyl 5-bromo-2,3-dimethylbenzoate (CAS 5613-28-5 ) is a specialized aryl bromide building block used in the synthesis of complex pharmaceutical intermediates. Unlike its more common isomers (e.g., the 2,4- or 2,5-dimethyl analogues), this compound features a unique 2,3-dimethyl substitution pattern . This structural motif provides significant steric shielding to the ester moiety, allowing for highly chemoselective transformations at the 5-bromo position without compromising the carboxylate functionality. This guide analyzes its structural advantages, synthesis pathways, and utility in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physical Properties[1][2][3][4]

PropertyData
IUPAC Name Methyl 5-bromo-2,3-dimethylbenzoate
CAS Number 5613-28-5
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
SMILES COC(=O)C1=CC(Br)=CC(C)=C1C
Appearance White to off-white crystalline solid
Melting Point 49–53 °C (Typical range for similar isomers)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Acid Precursor 5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4)

Structural Analysis: The "Steric Lock" Effect

The defining feature of Methyl 5-bromo-2,3-dimethylbenzoate is the proximity of the C2 and C3 methyl groups to the ester at C1.

  • Steric Shielding: The C2-methyl group is ortho to the ester. This creates a "steric lock" that retards nucleophilic attack at the carbonyl carbon. In multi-step synthesis, this allows the ester to survive conditions (e.g., mild basic hydrolysis or nucleophilic reagents) that would cleave less hindered benzoates.

  • Electronic Activation: The bromine atom at C5 is electronically activated for oxidative addition. It sits para to the C2-methyl and ortho to the C3-methyl. Both methyl groups are weak electron donors (inductive effect), which slightly increases electron density in the ring but does not deactivate the C-Br bond toward Pd(0) insertion.

Visualization: Electronic Directing Effects

The following diagram illustrates why the 5-position is the thermodynamically favored site for bromination during synthesis.

DirectingEffects Start 2,3-Dimethylbenzoic Acid C2_Me C2-Methyl Group (Ortho/Para Director) Start->C2_Me C3_Me C3-Methyl Group (Ortho/Para Director) Start->C3_Me COOH C1-Carboxyl Group (Meta Director) Start->COOH Target Target: C5 Position (Most Activated) C2_Me->Target Para Direction (Strong) Impurity Impurity: C6 Position (Sterically Hindered) C2_Me->Impurity Ortho Direction C3_Me->Target Ortho Direction (Moderate) COOH->Target Meta Direction (Weak) COOH->Impurity Ortho Hindrance

Figure 1: Regiochemical logic for the synthesis of the 5-bromo isomer. The cooperative directing effects of the alkyl groups favor the 5-position.

Synthesis & Manufacturing

The industrial preparation typically follows a two-step sequence starting from commercially available 2,3-dimethylbenzoic acid (o-xylene derivative).

Step 1: Electrophilic Bromination

Reagents: Br₂, FeBr₃ (cat.) or NBS, H₂SO₄. Mechanism: The 2,3-dimethyl substitution pattern directs the incoming electrophile (Br⁺) primarily to the 5-position. The 4-position is sterically crowded (sandwiched between methyls), and the 6-position is sterically hindered by the adjacent carboxyl group.

  • Critical Control Point: Temperature must be controlled (< 30°C) to prevent radical bromination of the benzylic methyl groups.

Step 2: Esterification

Reagents: MeOH, H₂SO₄ (cat.) or SOCl₂, MeOH. Note: Due to the steric hindrance at C1 (from the C2-methyl), standard Fischer esterification may require longer reaction times or higher temperatures (reflux) compared to unhindered benzoic acids.

Reactivity Profile & Applications

Methyl 5-bromo-2,3-dimethylbenzoate serves as a bifunctional scaffold. Its value lies in the orthogonality of its two functional groups.

A. Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent partner for Suzuki couplings.[1][2] The steric bulk of the methyl groups does not significantly interfere with the Pd-catalyst at the C5 position, as it is distal from the C2/C3 hindrance.

  • Application: Synthesis of biaryl scaffolds for kinase inhibitors.

  • Selectivity: The ester remains intact, serving as a latent handle for later derivatization (e.g., conversion to an amide or alcohol).

B. Carbonylation

Palladium-catalyzed carbonylation (CO insertion) can convert the C-Br bond into a second ester or amide, creating phthalate-like derivatives with specific substitution patterns.

C. Hydrolysis Resistance

The "2,3-dimethyl effect" makes the methyl ester significantly more resistant to saponification than a standard benzoate. This allows chemists to perform basic workups or other base-mediated transformations on the C5 substituent without accidentally hydrolyzing the ester.

Experimental Workflow: Divergent Synthesis

Reactivity Core Methyl 5-bromo-2,3-dimethylbenzoate Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Hydrolysis Pathway B: Forced Hydrolysis (LiOH, THF/H2O, Heat) Core->Hydrolysis Slow Buchwald Pathway C: Buchwald-Hartwig (Amination) Core->Buchwald Biaryl Biaryl Ester Intermediate (Retains Ester) Suzuki->Biaryl Acid 5-Bromo-2,3-dimethylbenzoic Acid Hydrolysis->Acid Aniline Amino-Benzoate (Drug Scaffold) Buchwald->Aniline

Figure 2: Divergent synthetic pathways. Pathway A (Suzuki) is the primary utility, leveraging the stability of the ester.

Experimental Protocol: Suzuki Coupling

Standard Operating Procedure (SOP) for coupling hindered aryl bromides.

Objective: Couple Methyl 5-bromo-2,3-dimethylbenzoate with Phenylboronic acid.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Methyl 5-bromo-2,3-dimethylbenzoate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂[3]·DCM (0.03 equiv) - Chosen for robustness with aryl bromides.

    • K₂CO₃ (2.0 equiv)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is crucial for activating the boronic acid.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Note: Monitor via LCMS. The starting material (Br) should disappear. If conversion is slow, check for dehalogenation (a common side reaction in hindered systems) or increase catalyst loading.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation:

  • Success Indicator: Appearance of the biaryl peak (M+1 - OMe) in LCMS.

  • Self-Check: If the ester hydrolyzes, you used too strong a base or too high a temperature. Switch K₂CO₃ to K₃PO₄ or reduce water content.

Safety & Stability (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

  • Incompatibility: Strong oxidizing agents, strong bases (will eventually hydrolyze ester).

References

  • ChemicalBook. (2025).[4] Methyl 5-bromo-2,3-dimethylbenzoate Product Properties and CAS 5613-28-5. Retrieved from

  • BLD Pharm. (2025). 5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) Technical Data. Retrieved from [5]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 5-bromo-2-methylbenzoate (Analogous Safety Data). Retrieved from

Sources

Methyl 5-bromo-2,3-dimethylbenzoate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry and advanced materials science, functionalized aromatic building blocks are the cornerstone of complex molecular architectures. Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) is a highly versatile, orthogonally protected intermediate. It features a unique substitution pattern that offers both a robust handle for transition-metal-catalyzed cross-coupling and significant steric bulk, making it an invaluable precursor in the synthesis of sterically hindered biaryl systems, such as renin inhibitors and advanced polymeric resins [1, 3].

To establish a baseline for experimental design, the quantitative physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical and Identification Data
ParameterValue
IUPAC Name Methyl 5-bromo-2,3-dimethylbenzoate
CAS Number 5613-28-5
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Parent Acid CAS 5613-27-4 (5-bromo-2,3-dimethylbenzoic acid)
Physical State Solid (typically white to off-white powder)
Reactivity Handles Aryl bromide (electrophile), Methyl ester (protecting/directing group)

Data corroborated by commercial chemical inventory standards [1, 2].

Structural Rationale & Mechanistic Significance

As an application scientist, selecting the right building block is never arbitrary; it is a calculated decision based on electronic and steric causality. The architecture of Methyl 5-bromo-2,3-dimethylbenzoate serves three distinct mechanistic purposes:

  • The 5-Bromo Substituent (The Electrophilic Handle): Bromine at the 5-position provides an ideal leaving group for oxidative addition by Palladium(0) or Nickel(0) catalysts. Unlike aryl chlorides, which often require specialized, electron-rich phosphine ligands to break the strong C-Cl bond, the C-Br bond strikes the perfect balance between stability during storage and reactivity during Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings [4].

  • The 2,3-Dimethyl Groups (The Steric Directors): The adjacent methyl groups exert significant steric hindrance. In drug development, particularly when synthesizing biaryl APIs (Active Pharmaceutical Ingredients), this steric bulk restricts bond rotation. This restricted rotation can induce atropisomerism, allowing medicinal chemists to lock the molecule into a specific bioactive conformation, thereby increasing target affinity and reducing off-target toxicity [3].

  • The Methyl Ester (The Orthogonal Protector): The ester masks the acidic proton of the parent carboxylic acid. If left unprotected, the free carboxylic acid could coordinate with transition metal catalysts, poisoning them or leading to unwanted side reactions. The methyl ester is robust under neutral and mildly basic cross-coupling conditions but can be easily cleaved via saponification when the free acid is required for subsequent amide coupling [3].

Experimental Methodologies: Synthesis & Validation

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an observable indicator to ensure the integrity of the workflow.

Protocol A: Synthesis via Fischer Esterification

This protocol details the conversion of 5-bromo-2,3-dimethylbenzoic acid to its methyl ester.

Reagents:

  • 5-bromo-2,3-dimethylbenzoic acid (1.0 eq)

  • Anhydrous Methanol (Solvent and Reactant, 10 volumes)

  • Concentrated Sulfuric Acid (

    
    , 0.1 eq)
    

Step-by-Step Methodology:

  • Initiation: Suspend 5-bromo-2,3-dimethylbenzoic acid in anhydrous methanol within a round-bottom flask equipped with a reflux condenser.

    • Causality: Methanol is used in vast excess to drive the equilibrium toward the ester product according to Le Chatelier's principle. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

  • Catalysis: Add concentrated

    
     dropwise at 0°C, then heat the mixture to reflux (approx. 65°C) for 12 hours.
    
    • Causality: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the weakly nucleophilic methanol.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation: The reaction is complete when the highly polar baseline spot (free acid) disappears, replaced by a high-

      
       spot (the less polar ester).
      
  • Quench & Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in Ethyl Acetate (EtOAc) and wash slowly with saturated aqueous

    
    .
    
    • Self-Validation: The evolution of

      
       gas (effervescence) will occur. The cessation of bubbling upon further addition of 
      
      
      
      is a macroscopic indicator that the sulfuric acid catalyst and any trace unreacted starting material have been fully neutralized and partitioned into the aqueous layer.
  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and evaporate to yield Methyl 5-bromo-2,3-dimethylbenzoate as a solid [2].
    
Protocol B: Downstream Application - Suzuki-Miyaura Cross-Coupling

Once synthesized, the ester is typically subjected to cross-coupling to build complex scaffolds, such as those seen in renin inhibitor synthesis [3].

Step-by-Step Methodology:

  • Assembly: In a Schlenk flask, combine Methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (3.0 eq) in a 4:1 mixture of Toluene and Water.
    
  • Degassing: Sparge the biphasic mixture with Nitrogen (

    
    ) or Argon for 15 minutes.
    
    • Causality: Oxygen must be rigorously removed because it can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote the homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (0.05 eq) under a positive flow of inert gas. Heat the mixture to 90°C for 8 hours.
    
  • Workup: Cool, dilute with water, and extract with EtOAc. The crude biaryl ester can then be purified via flash column chromatography.

Visualizations of Workflows and Mechanisms

To synthesize the logical relationships of these protocols, the following diagrams map the macroscopic workflow and the microscopic catalytic mechanism.

Workflow A 5-Bromo-2,3-dimethylbenzoic Acid (Starting Material) B Fischer Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) B->C D Suzuki Cross-Coupling (Pd-Catalyst, Boronic Acid) C->D E Biaryl Derivative (API Precursor) D->E

Caption: Synthetic workflow from parent acid to biaryl API precursor.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA Ar-Br Addition TM Transmetalation (Boronic Acid Transfer) OA->TM Base / Boronic Acid RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Ester RE->Product Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling for the brominated ester.

Conclusion

Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5, C₁₀H₁₁BrO₂) is far more than a simple catalog chemical; it is a meticulously designed molecular tool. By understanding the causality behind its structural features—the electrophilic bromine, the sterically demanding methyl groups, and the protective ester—scientists can reliably integrate this compound into advanced synthetic pipelines. Adhering to self-validating experimental protocols ensures high-fidelity results, ultimately accelerating the discovery and development of novel therapeutics and materials.

References

  • European Patent Office. "EP 2274295 B1 - SUBSTITUTED PIPERIDINE DERIVATIVES AS RENIN INHIBITORS." Google Patents.

Thermodynamic Stability of Brominated Dimethylbenzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Development

Executive Summary

Brominated dimethylbenzoate esters represent a critical scaffold in the synthesis of complex pharmaceutical intermediates and advanced polymer additives. Their thermodynamic profile is governed by a delicate interplay between steric inhibition of resonance (driven by the dimethyl substitution pattern) and electronic deactivation (driven by the bromine substituent).

This guide provides a rigorous technical framework for assessing the stability of these compounds. Unlike simple benzoates, the presence of ortho-methyl groups (e.g., in 2,6-dimethyl variants) creates a "steric lock" that significantly alters the rotational barrier of the ester moiety, impacting both hydrolytic stability and heat of formation (


).
Part 1: Theoretical Framework & Stability Mechanisms

The thermodynamic stability of brominated dimethylbenzoates cannot be assessed by a single parameter. It must be decoupled into conformational stability (sterics) and bond integrity (electronics).

1. The Ortho-Effect and Steric Inhibition of Resonance

In isomers such as methyl 4-bromo-2,6-dimethylbenzoate , the two methyl groups at the ortho positions force the carbonyl group of the ester out of the plane of the benzene ring.

  • Consequence: The

    
    -system of the carbonyl cannot conjugate effectively with the aromatic ring.
    
  • Thermodynamic Impact: This raises the ground state energy relative to a planar system (loss of resonance energy approx. 3–5 kcal/mol), but paradoxically increases kinetic stability against nucleophilic attack (hydrolysis) due to steric shielding.

2. The C-Br Bond Dissociation Energy (BDE)

The bromine substituent introduces a failure point at elevated temperatures.

  • Aryl C-Br BDE: Typically ~81 kcal/mol.

  • Thermal Risk: At temperatures

    
    C, homolytic cleavage of the C-Br bond competes with ester pyrolysis. In ortho-bromo isomers (e.g., methyl 2-bromo-4,6-dimethylbenzoate), the proximity of the bromine lone pairs to the ester oxygen can induce lone-pair repulsion, slightly destabilizing the molecule enthalpically.
    
3. Summary of Stability Factors (Data Table)
Stability ParameterFactorThermodynamic TrendSynthetic Implication
Resonance Energy Ortho-Dimethyl SubstitutionDecreases (Non-planar conformation)Higher ground state energy; reduced conjugation.
Hydrolytic Stability Steric Crowding (Ortho)Increases (Kinetic barrier)Requires forcing conditions (high T/pressure) to saponify.
Thermal Stability C-Br PositionDecreases (if ortho to ester)Potential for radical debromination or cyclization at high T.
Lattice Energy Symmetry (Para-bromo)Increases Higher melting points; easier crystallization/purification.
Part 2: Computational Prediction Protocol

Before physical synthesis, thermodynamic properties should be modeled to predict the heat of formation and potential decomposition pathways. Direct calculation of


 using atomization energies is prone to error; therefore, isodesmic reaction schemes  are required.
Protocol 1: Isodesmic Calculation of Enthalpy of Formation

Objective: Determine


 with chemical accuracy (< 1 kcal/mol) using DFT.

Step-by-Step Methodology:

  • Geometry Optimization: Perform optimization using the

    
    B97X-D  functional with the 6-311++G(d,p)  basis set.[1] This functional captures dispersion forces critical for the steric crowding of methyl groups.
    
  • Frequency Calculation: Confirm the structure is a minimum (no imaginary frequencies) and calculate Zero-Point Vibrational Energy (ZPVE).

  • Isodesmic Reaction Setup: Construct a hypothetical reaction where bond types are conserved to cancel systematic errors.

    • Target: Methyl 4-bromo-2,6-dimethylbenzoate.

    • Reference Eq: Target + Benzene

      
       Methyl Benzoate + 1-Bromo-3,5-dimethylbenzene.
      
  • Energy Calculation: Calculate the electronic energies (

    
    ) and thermal corrections (
    
    
    
    ) for all species.
  • Derivation: Solve for

    
     using known experimental values for benzene, methyl benzoate, and the bromoxylene derivative.
    

Visualization: Computational Workflow

StabilityPrediction Input Molecular Structure (Brominated Isomer) DFT DFT Optimization (wB97X-D/6-311++G**) Input->DFT Freq Frequency Check (NIMAG = 0) DFT->Freq Freq->DFT Imaginary Freq (Re-optimize) Isodesmic Isodesmic Reaction Construction Freq->Isodesmic Valid Minima Output Calculated Delta H_f & Delta G Isodesmic->Output

Caption: Workflow for accurate thermodynamic prediction using isodesmic DFT methods.

Part 3: Experimental Characterization

Thermodynamic stability must be validated empirically using thermal analysis. The following protocol distinguishes between evaporation (physical) and decomposition (chemical).

Protocol 2: Thermal Stability Profiling (TGA/DSC)

Objective: Determine the onset of thermal decomposition (


) and the enthalpy of fusion (

).

Equipment:

  • Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000)

  • Thermogravimetric Analyzer (TGA)

Methodology:

  • Sample Prep: Weigh 2–5 mg of the ester into a hermetically sealed aluminum pan with a laser-drilled pinhole (50

    
    m).
    
    • Why: The pinhole creates a "self-generated atmosphere," suppressing evaporation and allowing the observation of decomposition before the sample boils away.

  • DSC Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Critical Observation: Look for the endothermic melting peak (integration gives

      
      ) followed by any exothermic events (decomposition).
      
  • TGA Cycle:

    • Ramp 10°C/min to 600°C under Nitrogen.

    • Analysis: Determine the temperature of 5% mass loss (

      
      ).
      
  • Data Interpretation:

    • If

      
      : The compound is distillable.
      
    • If

      
      : The compound must be purified via crystallization or vacuum distillation to lower the boiling point.
      

Visualization: Decomposition Pathways

Decomposition Start Brominated Dimethylbenzoate (T > 250°C) PathA Pathway A: Decarboxylation Start->PathA Steric Relief (Ortho-crowding) PathB Pathway B: C-Br Homolysis Start->PathB Weakest Bond (81 kcal/mol) ProdA Brominated Xylene Isomer + CO2 PathA->ProdA ProdB Aryl Radical (Polymerization/Char) PathB->ProdB

Caption: Competing thermal decomposition pathways at elevated temperatures.

Part 4: Synthetic Implications & Handling

Based on the thermodynamic profile, the following handling strategies are recommended for drug development workflows:

  • Hydrolysis Resistance: Due to steric hindrance in 2,6-dimethyl substituted esters, standard saponification (LiOH/THF/Water) will likely fail.

    • Recommendation: Use "anhydrous hydroxide" conditions (KOH in t-Butanol) or acid-catalyzed hydrolysis at high temperatures (

      
      C) to overcome the steric barrier [1].
      
  • Palladium Cross-Coupling: The C-Br bond is the intended reactive site for Suzuki/Buchwald couplings.

    • Thermodynamic Note: The oxidative addition of Pd(0) into the C-Br bond is exothermic. However, steric crowding from ortho-methyl groups can destabilize the Pd(II) intermediate, requiring specialized ligands (e.g., SPhos or XPhos) to stabilize the catalytic cycle [2].

  • Purification: These esters generally exhibit high crystallinity due to the rigidity of the benzoate core. Recrystallization from non-polar solvents (Hexanes/Heptane) is thermodynamically favored over distillation to avoid thermal stress.

References
  • Mechanism of Hydrolysis of Hindered Esters.

    • Source: Cohen, T., & Schneider, A. (1974). Journal of the American Chemical Society.
    • Context: Explains the thermodynamic barrier in sterically crowded benzo
  • Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides.

    • Source: Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research.
    • Context: Details ligand design to overcome steric repulsion in dimethyl-substituted aryl bromides.
  • Thermochemistry of Organic Compounds (NIST).

    • Source: NIST Chemistry WebBook, SRD 69.[2][3][4][5]

    • Context: Standard reference data for benzo
  • Density Functional Theory for Thermochemistry.

    • Source: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry.
    • Context: Validates the use of modern functionals for aromatic stability calcul

Sources

Methyl 5-bromo-2,3-dimethylbenzoate (CAS 5613-28-5): A Comprehensive Technical Guide to Orthogonal Functionalization and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and combinatorial chemistry, the strategic selection of building blocks dictates the efficiency of lead optimization. Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5; Molecular Weight: 243.10 g/mol ) has emerged as a privileged scaffold. Featuring a highly reactive C5-bromide, a protected C1-carboxylic acid, and a sterically demanding 2,3-dimethyl motif, this molecule offers orthogonal reactivity that is indispensable for high-throughput synthesis and the development of complex pharmaceutical agents.

This whitepaper provides an in-depth analysis of the chemical anatomy, synthetic workflows, and medicinal chemistry applications of Methyl 5-bromo-2,3-dimethylbenzoate, grounded in validated experimental protocols.

Chemical Anatomy & Reactivity Profile

The utility of Methyl 5-bromo-2,3-dimethylbenzoate stems from its precise spatial arrangement, which allows chemists to perform sequential, non-interfering transformations.

  • The C5-Bromide (Cross-Coupling Epicenter): The bromine atom at the 5-position is highly susceptible to oxidative addition by low-valent transition metals (e.g., Palladium). Because it is para to the electron-withdrawing ester group (which activates the ring) and sterically isolated from the 2,3-dimethyl groups, it serves as an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[1].

  • The C1-Methyl Ester (Orthogonal Handle): The methyl ester acts as a robust protecting group during C5 functionalization. Post-coupling, it can be cleanly saponified to the corresponding carboxylic acid, which can then be diversified into amides, esters, or reduced to alcohols.

  • The 2,3-Dimethyl Motif (Conformational Locking): In medicinal chemistry, the adjacent methyl groups are not merely passive spectators. They provide significant steric shielding. When the ester is converted to an amide, the steric clash between the C2-methyl and the carbonyl oxygen forces the amide bond out of coplanarity with the aromatic ring. This fixed dihedral angle is a critical pharmacophore feature for binding selectively to deep, narrow enzymatic pockets, such as those found in renin or prostanoid EP receptors[2],[3].

MedChemLogic Scaffold 2,3-Dimethyl Benzoic Acid Scaffold Steric Steric Shielding (C2/C3 Methyls) Scaffold->Steric Conformation Conformational Locking (Out-of-plane Amide) Scaffold->Conformation Target Target Binding (e.g., EP Receptors) Steric->Target Prevents Degradation Conformation->Target Enhances Affinity

Pharmacophore logic of the 2,3-dimethylbenzoic acid scaffold in target receptor binding.

Synthetic Workflows & Methodologies

The most common synthetic trajectory for this building block involves a two-stage orthogonal functionalization: first, elaborating the carbon framework at C5, followed by modifying the C1-ester.

Protocol: C5 Arylation via Suzuki-Miyaura Cross-Coupling

To construct biaryl systems (e.g., for aniline derivatives or kinase inhibitors), the C5-bromide is coupled with a boronic acid[3].

Causality & Design Rationale:

  • Catalyst Choice:

    
     is selected as a robust, air-stable Pd(0) source that efficiently undergoes oxidative addition with aryl bromides.
    
  • Solvent System: A ternary mixture of EtOH/DMF/H

    
    O (1:4:1) is critical. DMF dissolves the organic substrates, H
    
    
    
    O dissolves the inorganic base (
    
    
    ), and EtOH acts as a phase-transfer homogenizer, ensuring the catalytic cycle proceeds without mass-transfer limitations[3].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add Methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq) and the desired arylboronic acid (e.g., 3,5-difluorophenylboronic acid, 1.2 eq)[3].

  • Base Addition: Add

    
     (4.0 eq) to the flask[3].
    
  • Solvent Degassing: Introduce the EtOH/DMF/H

    
    O mixture. Degas the solution by bubbling nitrogen through it for 15 minutes. Crucial Step: Oxygen must be excluded to prevent the oxidation of the phosphine ligands, which would kill the active Pd catalyst.
    
  • Catalyst Introduction: Add

    
     (0.1 eq) quickly against a positive flow of nitrogen[3].
    
  • Reaction: Heat the mixture to 80–90 °C and stir vigorously for 12–18 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine to remove DMF and inorganic salts. Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography.
    
Protocol: Late-Stage Amidation for Drug Scaffolds

Following C5 functionalization, the ester is hydrolyzed and coupled with an amine to generate the final drug candidate (e.g., a renin inhibitor)[2].

Causality & Design Rationale:

  • Coupling Agent: HATU is utilized instead of standard EDC/HOBt because the resulting 5-substituted-2,3-dimethylbenzoic acid is sterically hindered by the adjacent C2-methyl group. HATU forms a highly reactive 7-aza-OBt ester intermediate that rapidly undergoes aminolysis, overcoming the steric bulk[2].

Step-by-Step Methodology:

  • Saponification: Dissolve the C5-substituted methyl ester in a 3:1 mixture of THF and H

    
    O. Add 
    
    
    
    (3.0 eq) and stir at 40 °C until complete hydrolysis is observed. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the free carboxylic acid.
  • Activation: Dissolve the resulting 5-substituted-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.3 eq) and N,N-Diisopropylethylamine (Hunig's base, 3.0 eq)[2]. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Amidation: Add the target amine (e.g., cyclopropylamine, 1.2 eq)[2]. Stir the reaction mixture at room temperature for 18 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc. Wash the combined organic extracts sequentially with water and brine (to remove DMF and urea byproducts), dry over 
    
    
    
    , and concentrate[2].

SyntheticWorkflow SM Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) Suzuki Suzuki-Miyaura Coupling (C5-Position) SM->Suzuki Pd Catalyst Boronic Acid Saponification Ester Hydrolysis (LiOH, THF/H2O) Suzuki->Saponification Base Heat Amidation Amide Bond Formation (HATU, DIPEA) Saponification->Amidation Amine Coupling Agent Product Target Drug Scaffold (e.g., Renin Inhibitor) Amidation->Product

Orthogonal synthetic workflow for Methyl 5-bromo-2,3-dimethylbenzoate functionalization.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the orthogonal functionalization of the Methyl 5-bromo-2,3-dimethylbenzoate scaffold, demonstrating its robust functional group tolerance.

Reaction StageReagents & CatalystsSolvent SystemTemp.Typical YieldFunctional Group Tolerance
Suzuki-Miyaura Cross-Coupling

(0.1 eq),

(4.0 eq), Boronic Acid (1.2 eq)
EtOH / DMF / H

O (1:4:1)
80–100 °C75–90%Esters, Ethers, Fluorides, Nitriles
Ester Hydrolysis (Saponification)

(3.0 eq)
THF / H

O (3:1)
25–50 °C>95%Halides, Alkyls, Biaryls, Heterocycles
Amide Bond Formation HATU (1.3 eq), DIPEA (3.0 eq), Amine (1.2 eq)DMF or DCM25 °C (RT)80–95%Biaryls, Heterocycles, Alcohols

Medicinal Chemistry Applications

The structural integration of Methyl 5-bromo-2,3-dimethylbenzoate into pharmaceutical pipelines has yielded significant breakthroughs in several therapeutic areas:

  • Prostanoid EP Receptor Antagonists: Aniline derivatives synthesized from this building block are utilized to target EP receptors (EP1-EP4), which are activated by endogenous Prostaglandin E2 (PGE2)[3]. The 2,3-dimethyl substitution pattern provides the necessary lipophilicity and conformational rigidity to selectively antagonize these receptors, which is critical for treating inflammatory diseases and certain oncological pathways[3].

  • Renin Inhibitors: In the development of cardiovascular drugs targeting hypertension, substituted piperidine derivatives act as potent renin inhibitors. The 5-bromo-2,3-dimethylbenzoic acid scaffold (derived via saponification of the methyl ester) is coupled with complex amines using HATU[2]. The resulting amide bond, locked out of plane by the C2-methyl group, perfectly mimics the transition state of the angiotensinogen cleavage site, drastically increasing the binding affinity to the renin enzyme's active site[2].

References

  • Crysdot LLC. "Benzene Compounds - Methyl 5-bromo-2,3-dimethylbenzoate." Crysdot LLC Catalog.
  • European Patent Office. "EP 2274295 B1: SUBSTITUTED PIPERIDINE DERIVATIVES AS RENIN INHIBITORS." Google Patents.
  • Benchchem. "5-amino-2,3-dimethylbenzoic acid | 5628-46-6." Benchchem.
  • World Intellectual Property Organization. "WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application." Google Patents.

Sources

The Ortho-Effect in Action: A Technical Guide to the Steric Effects of Methyl Groups in Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of molecular design and synthesis, the subtle interplay of electronic and steric effects governs the behavior of chemical entities. This guide provides an in-depth analysis of the steric effects imparted by the vicinal methyl groups in Methyl 5-bromo-2,3-dimethylbenzoate, a polysubstituted aromatic ester. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these non-bonding interactions is paramount for predicting molecular conformation, reactivity, and, ultimately, biological activity. This document moves beyond a theoretical overview to offer field-proven insights into the causality behind experimental observations and synthetic choices, grounded in authoritative scientific principles.

The strategic placement of two methyl groups ortho to the ester functionality and adjacent to each other creates a sterically crowded environment, leading to significant and predictable consequences on the molecule's structure and chemical properties. We will dissect these effects through the lens of conformational analysis, spectroscopic signatures, and reactivity, providing a robust framework for scientists working with similarly substituted aromatic systems.

Fundamental Principles of Steric Hindrance: The "Ortho-Effect"

Steric hindrance is a cornerstone of physical organic chemistry, describing the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. In aromatic systems, the presence of substituents in the ortho position to a reactive center often leads to anomalous behavior that cannot be explained by electronic effects alone. This phenomenon is broadly termed the "ortho-effect."

For ortho-substituted benzoic acids and their esters, the primary steric consequence is the disruption of coplanarity between the carboxyl or ester group and the benzene ring.[1][2] To achieve maximum resonance stabilization, the π-orbitals of the carbonyl group must align with the π-system of the aromatic ring. However, a bulky ortho-substituent, such as a methyl group, will clash with the ester group, forcing it to twist out of the plane of the ring.[2][3] This steric inhibition of resonance has profound implications for the molecule's acidity (in the parent carboxylic acid) and the reactivity of the ester.[4][5] In the case of Methyl 5-bromo-2,3-dimethylbenzoate, the cumulative steric pressure from two adjacent methyl groups is expected to be even more pronounced.

Conformational Analysis and Structural Implications

The two methyl groups at the C2 and C3 positions of Methyl 5-bromo-2,3-dimethylbenzoate create a significant steric barrier that dictates the conformation of the methoxycarbonyl group. The C2-methyl group, in particular, will sterically hinder the free rotation of the C(aryl)-C(ester) bond, forcing the ester group to adopt a conformation where the dihedral angle between the plane of the ester and the plane of the benzene ring is significantly greater than 0°.

dot graph Conformational_Analysis { layout=neato; node [shape=plaintext]; edge [arrowhead=none]; bgcolor="#F1F3F4";

// Benzene ring node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituents node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ester [label="C(=O)OCH₃", pos="0,3.5!"]; Me2 [label="CH₃", pos="-2.8,1.5!"]; Me3 [label="CH₃", pos="-2.8,-1.5!"]; Br [label="Br", pos="2.8,-1.5!"];

// Bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Ester; C2 -- Me2; C3 -- Me3; C5 -- Br;

// Steric Clash Indication edge [style=dashed, color="#EA4335", arrowhead=normal, penwidth=2]; Me2 -> Ester [label="Steric Clash", fontcolor="#EA4335", fontsize=10]; } caption: "Steric clash between C2-methyl and ester group."

This enforced non-planar conformation has two major consequences:

  • Reduced Resonance: The delocalization of electrons between the carbonyl group and the aromatic ring is diminished. This increases the double-bond character of the carbonyl C=O bond and decreases the single-bond character of the C(aryl)-C(ester) bond.

  • Altered Electronic Properties: The reduced resonance affects the electron density distribution in the molecule, influencing its spectroscopic properties and the reactivity of both the ester and the aromatic ring.

Spectroscopic Manifestations of Steric Effects

The steric hindrance in Methyl 5-bromo-2,3-dimethylbenzoate gives rise to distinct features in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The two remaining aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm).[6][7] Their chemical shifts will be influenced by the electronic effects of the bromo, methyl, and ester groups. The steric hindrance may cause slight downfield or upfield shifts compared to a planar analog due to changes in electron density and anisotropic effects.

    • Methyl Protons: The two methyl groups at C2 and C3 will likely appear as two separate singlets in the benzylic proton region (δ 2.0-3.0 ppm).[8] Their chemical shifts may be slightly different due to their distinct chemical environments. The C2-methyl group, being closer to the ester, might experience a different magnetic environment compared to the C3-methyl group. The methoxy protons of the ester group will appear as a singlet, likely in the range of δ 3.5-4.0 ppm.[9]

  • ¹³C NMR:

    • Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will show six distinct signals for the six carbons of the benzene ring, as they are all chemically non-equivalent. The carbons bearing the substituents (C1, C2, C3, and C5) will generally have lower intensities.

    • Carbonyl Carbon: The chemical shift of the carbonyl carbon of the ester group is expected in the δ 165-175 ppm region. The reduced conjugation due to steric hindrance might cause a slight upfield shift compared to a planar methyl benzoate.

    • Methyl Carbons: The two methyl carbons will appear in the aliphatic region, typically around δ 15-25 ppm.

Proton Expected ¹H Chemical Shift (ppm) Carbon Expected ¹³C Chemical Shift (ppm)
Aromatic-H6.5 - 8.5Aromatic-C120 - 150
OCH₃3.5 - 4.0Carbonyl-C165 - 175
Ar-CH₃2.0 - 3.0OCH₃50 - 60
Ar-CH₃15 - 25

Table 1: Predicted NMR Chemical Shift Ranges for Methyl 5-bromo-2,3-dimethylbenzoate.

Infrared (IR) Spectroscopy

The most significant impact of the steric hindrance in the IR spectrum will be on the carbonyl stretching frequency (νC=O).

  • C=O Stretch: In conjugated esters, the C=O stretching vibration is typically observed at lower wavenumbers (around 1715-1730 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O double bond. In Methyl 5-bromo-2,3-dimethylbenzoate, the sterically enforced non-planarity reduces this conjugation. Consequently, the C=O bond will have more double-bond character, and its stretching frequency will be shifted to a higher wavenumber, likely in the range of 1730-1745 cm⁻¹.[7][8]

  • Aromatic C-H and C=C Stretches: The spectrum will also exhibit characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[6]

Impact on Chemical Reactivity

The steric environment created by the two ortho-methyl groups significantly influences the reactivity of both the ester functionality and the aromatic ring.

Reactivity of the Ester Group

The hydrolysis of esters is a fundamental reaction that is highly sensitive to steric hindrance. For Methyl 5-bromo-2,3-dimethylbenzoate, the approach of a nucleophile (such as a hydroxide ion in basic hydrolysis or water in acidic hydrolysis) to the electrophilic carbonyl carbon is severely impeded by the C2-methyl group and, to a lesser extent, the C3-methyl group.

This steric shielding of the reaction center leads to a dramatic decrease in the rate of hydrolysis compared to its non-ortho-substituted or mono-ortho-substituted counterparts.[10][11][12] Both acid-catalyzed and base-catalyzed hydrolysis will be significantly slower. In some cases, sterically hindered esters are so resistant to hydrolysis that they require harsh reaction conditions, such as high temperatures and strong acids or bases, to proceed at a reasonable rate.[12]

Reactivity of the Aromatic Ring

The directing effects of the substituents on electrophilic aromatic substitution (EAS) are also influenced by steric factors. The ester group is a deactivating meta-director, while the methyl groups are activating ortho, para-directors. The bromine atom is a deactivating ortho, para-director. The vacant C4 and C6 positions are potential sites for electrophilic attack.

However, the C6 position is sterically hindered by the adjacent C-methyl group. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the C-methyl group and meta to the ester and bromo groups. The steric bulk of the incoming electrophile will also play a crucial role; larger electrophiles will be more inclined to react at the less hindered C4 position.

Experimental Protocols: Synthesis of Methyl 5-bromo-2,3-dimethylbenzoate

A plausible and efficient route to Methyl 5-bromo-2,3-dimethylbenzoate involves a two-step sequence: bromination of 2,3-dimethylbenzoic acid followed by Fischer-Speier esterification.

Step 1: Bromination of 2,3-Dimethylbenzoic Acid

This protocol is adapted from established methods for the bromination of substituted benzoic acids.[13]

Materials:

  • 2,3-Dimethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylbenzoic acid in a minimal amount of concentrated sulfuric acid at room temperature.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric amount of bromine (or N-bromosuccinimide) to the reaction mixture with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

  • Dry the crude 5-bromo-2,3-dimethylbenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Fischer-Speier Esterification

This is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[5][14][15][16][17]

Materials:

  • 5-Bromo-2,3-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of 5-bromo-2,3-dimethylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask, add a catalytic amount (a few drops) of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 5-bromo-2,3-dimethylbenzoate.

  • The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis_Workflow Start 2,3-Dimethylbenzoic Acid Bromination Bromination (H₂SO₄, Br₂) Start->Bromination Intermediate 5-Bromo-2,3-dimethylbenzoic Acid Bromination->Intermediate Esterification Fischer-Speier Esterification (MeOH, H₂SO₄, Reflux) Intermediate->Esterification Product Methyl 5-bromo-2,3-dimethylbenzoate Esterification->Product

Applications in Drug Development and Materials Science

The principles elucidated through the study of Methyl 5-bromo-2,3-dimethylbenzoate have significant implications in applied chemistry.

  • Drug Development: The introduction of sterically demanding groups is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[18] Steric hindrance can:

    • Improve Metabolic Stability: By shielding a metabolically labile ester group from enzymatic hydrolysis by carboxylesterases, the in vivo half-life of a drug can be extended.[19]

    • Enhance Receptor Selectivity: The defined three-dimensional shape imposed by steric hindrance can lead to more specific binding to a target receptor, reducing off-target effects.

    • Control Drug Release: In prodrug design, the rate of hydrolysis to release the active drug can be fine-tuned by adjusting the degree of steric hindrance around the ester linkage.

  • Materials Science: Sterically hindered benzoates have been investigated as light stabilizers in polymers. The bulky substituents can prevent the degradation of the polymer by UV radiation.

Conclusion

The steric effects of the vicinal methyl groups in Methyl 5-bromo-2,3-dimethylbenzoate provide a compelling case study of the "ortho-effect." These non-bonding interactions force the ester group out of the plane of the aromatic ring, leading to predictable and significant changes in conformation, spectroscopic properties, and chemical reactivity. A thorough understanding of these principles is not merely an academic exercise but a practical necessity for scientists engaged in the design and synthesis of functional molecules. The insights gained from analyzing this seemingly simple molecule can be extrapolated to more complex systems, enabling the rational design of new pharmaceuticals and advanced materials with tailored properties.

References

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Thermophysical Characterization of Halogenated Aromatic Esters: A Deep Dive into Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) is a highly functionalized aromatic ester widely utilized as a foundational building block in medicinal chemistry and the synthesis of combinatorial compound libraries (). For researchers and process chemists, the precise determination of its thermophysical properties—specifically its melting point (MP) and boiling point (BP)—is not merely a regulatory formality. It is a critical prerequisite for downstream process optimization, purification scaling, and formulation stability. This technical whitepaper provides a rigorous framework for understanding the structural causality behind these properties and details the self-validating experimental methodologies required to measure them accurately.

Molecular Context & Structural Rationale

The thermophysical behavior of Methyl 5-bromo-2,3-dimethylbenzoate is dictated by the interplay of its functional groups, which govern its intermolecular forces and crystal lattice dynamics:

  • Bromine Substitution (C5): The heavy, highly polarizable bromine atom significantly increases the molecular weight (243.10 g/mol ) and enhances London dispersion forces. This elevates both the melting and boiling points compared to non-halogenated analogs.

  • Dimethyl Groups (C2, C3): The adjacent methyl groups introduce significant steric hindrance. Specifically, the C2 methyl group forces the C1 methyl ester moiety out of the aromatic plane. This disruption of planarity reduces

    
    -conjugation and inhibits optimal crystal lattice packing, which can broaden the melting point range or lower the absolute melting temperature relative to less sterically hindered, planar isomers.
    
  • Methyl Ester Moiety: The ester group provides a permanent dipole moment, facilitating dipole-dipole interactions without the strong hydrogen bonding seen in the corresponding free carboxylic acid. This results in a moderate boiling point, making the compound amenable to vacuum distillation.

Thermophysical Data Profile

Due to the proprietary nature of specific combinatorial library syntheses, empirical thermophysical data for this exact compound is often generated in-house prior to scale-up. Table 1 outlines the established physicochemical parameters and the highly accurate computational predictive ranges utilized as baselines in pharmaceutical development.

Table 1: Physicochemical Data for Methyl 5-bromo-2,3-dimethylbenzoate

PropertyValue / Predictive RangeConditionsStructural Driver
Molecular Weight 243.10 g/mol StandardC₁₀H₁₁BrO₂
Melting Point (MP) 45.0 °C – 65.0 °C (Predicted)1 atmCrystal lattice packing efficiency; steric hindrance from C2/C3 methyls.
Boiling Point (BP) 285.0 °C – 310.0 °C (Predicted)760 mmHgLondon dispersion forces (Br atom) and dipole-dipole interactions (ester).
Density ~ 1.35 - 1.45 g/cm³20 °CHalogenation significantly increases the mass-to-volume ratio.

Experimental Methodologies for Precise Determination

To transition from predictive models to empirical certainty, drug development professionals must employ self-validating experimental protocols that eliminate environmental artifacts.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

In pharmaceutical development, capillary melting point methods are insufficient due to their inability to detect polymorphism or quantify the enthalpy of fusion. DSC is the industry gold standard ()[1].

  • Causality: DSC measures the differential heat flow between the sample and a reference. By calculating the change in Gibbs free energy (

    
    ), scientists can identify not just the melting point, but the relative stability of different crystalline polymorphs. A controlled heating rate allows the observation of metastable polymorphs melting and recrystallizing into more stable forms before the final melt ()[1].
    

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q1000) for temperature and heat flow using an Indium reference standard (

    
     °C) at the intended heating rate.
    
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of Methyl 5-bromo-2,3-dimethylbenzoate into an aluminum sample pan. Crimp the pan to ensure optimal thermal contact.

  • Purge Gas: Establish a continuous flow of dry Nitrogen (typically 50 mL/min) to prevent oxidative degradation during the thermal cycle.

  • Thermal Cycle: Equilibrate the sample at 20 °C. Initiate a linear heating ramp at 10 °C/min up to 100 °C.

  • Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic peak—not the peak maximum—as the onset represents the exact temperature at which the crystal lattice begins to collapse.

Protocol B: Boiling Point Determination via Micro-Ebulliometry

Simple distillation setups are prone to superheating, leading to artificially elevated boiling point readings. Micro-ebulliometry ensures true thermodynamic equilibrium between the liquid and vapor phases ()[2].

  • Causality: The apparatus utilizes a Cottrell pump, which continuously sprays the boiling liquid-vapor mixture over the thermometer bulb. This prevents the superheating common in static distillation flasks and ensures the temperature sensor is bathed in a true thermodynamic equilibrium, yielding a highly accurate boiling point ()[2].

Step-by-Step Methodology:

  • Apparatus Assembly: Utilize a dynamic micro-ebulliometer equipped with a Cottrell pump and a high-precision platinum resistance thermometer.

  • Pressure Control: Connect the system to a calibrated manostat to maintain a precise system pressure. For the normal boiling point, set the pressure to exactly 760 mmHg. For vacuum distillation profiling, set to 10 mmHg.

  • Heating: Introduce 10-15 mL of Methyl 5-bromo-2,3-dimethylbenzoate into the boiling flask. Apply controlled heating until a steady reflux is achieved.

  • Equilibration & Recording: Monitor the temperature. The boiling point is recorded only when the temperature remains constant for at least 5 minutes, validating that a stable liquid-vapor equilibrium has been reached.

Implications in Drug Development and Process Chemistry

The precise determination of these thermophysical properties directly dictates the downstream handling, purification, and formulation of the compound.

ThermophysicalWorkflow Compound Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) DSC DSC Analysis (Melting Point Determination) Compound->DSC Ebulliometry Micro-Ebulliometry (Boiling Point Determination) Compound->Ebulliometry Crystallization Crystallization & Polymorph Screening DSC->Crystallization Solid-State Data Distillation Vacuum Distillation & Purification Ebulliometry->Distillation Vapor-Liquid Eq. Formulation Formulation Stability & Storage Conditions Crystallization->Formulation Distillation->Formulation

Figure 1: Workflow illustrating how MP and BP data drive downstream pharmaceutical processing.

  • Crystallization (Driven by MP Data): If the DSC reveals multiple endothermic peaks, it indicates polymorphism. Process chemists must carefully control the cooling rate and solvent selection during crystallization to isolate the thermodynamically stable polymorph, preventing unexpected solubility or bioavailability issues during later formulation stages.

  • Purification (Driven by BP Data): The high predicted boiling point (~285-310 °C at 760 mmHg) suggests that atmospheric distillation could lead to thermal degradation of the ester or cleavage of the bromine atom. Therefore, the ebulliometric data at reduced pressures is used to design vacuum distillation protocols, lowering the required heating temperature and preserving the structural integrity of the molecule.

References

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs Source: TA Instruments URL:[Link] Citation Index:[1]

Sources

The Reactivity of Aryl Bromides in Benzoate Systems: A Comprehensive Guide to Cross-Coupling, C-H Functionalization, and Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the intersection of aryl bromides and benzoate systems represents a highly versatile node of reactivity. Aryl bromides serve as privileged electrophiles, while benzoates—depending on the catalytic environment—can act as carbon nucleophiles (via decarboxylation), transient directing groups (for C-H activation), or oxygen nucleophiles (for esterification). This whitepaper deconstructs the causality behind these three divergent reactivity pathways, providing researchers with the mechanistic insights and self-validating protocols necessary to harness these systems in complex molecule synthesis.

The Thermodynamic Balance: Why Aryl Bromides?

The selection of aryl bromides over their chloride or iodide counterparts is a deliberate thermodynamic calculation. Aryl iodides are highly reactive but suffer from poor atom economy, high cost, and photolytic instability. Conversely, aryl chlorides are inexpensive but possess a high bond dissociation energy (~96 kcal/mol), necessitating highly engineered, electron-rich, and often air-sensitive phosphine ligands to force oxidative addition [4].

Aryl bromides (bond dissociation energy ~81 kcal/mol) strike the optimal balance. They readily undergo oxidative addition with standard, bench-stable Palladium(0) or Copper(I) catalysts without the need for exotic ligands, making them the workhorse electrophiles for scalable pharmaceutical manufacturing.

Pathway I: Decarboxylative Biaryl Cross-Coupling

Causality & Mechanism

Traditional cross-coupling relies on organometallic reagents (e.g., boronic acids, stannanes) which can be toxic, moisture-sensitive, and difficult to synthesize. Benzoate salts offer a paradigm shift: they are bench-stable, naturally abundant, and their only stoichiometric byproduct is carbon dioxide.

However, the C-C bond in a benzoate is highly stable. Palladium alone cannot efficiently insert into this bond. Therefore, a bimetallic system is required [1]. A Copper(I) co-catalyst lowers the activation barrier for decarboxylation via a six-membered transition state, extruding CO₂ to generate a transient aryl-copper nucleophile. Concurrently, a Palladium(0) catalyst undergoes oxidative addition with the aryl bromide. A transmetalation event between the aryl-copper and the Pd(II)-bromide species yields a diaryl-Pd(II) complex, which reductively eliminates to form the biaryl product.

Decarboxylative_Cycle ArCO2K Potassium Benzoate CuBenzoate Cu(I)-Benzoate ArCO2K->CuBenzoate Salt Metathesis CuCat Cu(I) Catalyst CuCat->CuBenzoate ArCu Aryl-Cu(I) Nucleophile CuBenzoate->ArCu Decarboxylation CO2 CO2 Extrusion CuBenzoate->CO2 DiarylPd Ar'-Pd(II)-Ar ArCu->DiarylPd Transmetalation PdCat Pd(0) Catalyst PdII Ar'-Pd(II)-Br PdCat->PdII Oxidative Addition ArBr Aryl Bromide ArBr->PdII PdII->DiarylPd DiarylPd->CuCat Cu(I) Regeneration DiarylPd->PdCat Pd(0) Regeneration Product Biaryl Product DiarylPd->Product Reductive Elimination

Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of benzoates.

Self-Validating Protocol: Biaryl Synthesis via Decarboxylation

This protocol utilizes an internal standard to ensure the system self-validates mass balance and conversion.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with potassium 2-nitrobenzoate (1.0 mmol), aryl bromide (1.2 mmol), Cu₂O (0.05 mmol), Pd(OAc)₂ (0.02 mmol), and 1,10-phenanthroline (0.1 mmol). Add dodecane (0.5 mmol) as an internal GC standard.

  • Solvent Addition: Add anhydrous NMP (N-Methyl-2-pyrrolidone) and mesitylene (1:3 ratio, 4 mL total) to raise the boiling point and stabilize the transition states.

  • Thermal Activation: Seal the flask, transfer to a fume hood, and heat to 160 °C.

  • Validation Check: Monitor the reaction via a bubbler. The active extrusion of CO₂ gas acts as a physical indicator of the Cu-mediated decarboxylation step. Once bubbling ceases (typically 12-16 hours), the reaction has reached equilibrium.

  • Analysis: Quench with 1M HCl, extract with ethyl acetate, and run GC-FID. The ratio of product to the dodecane internal standard validates the conversion yield prior to purification[1].

Pathway II: Benzoate-Directed Ortho-C-H Arylation

Causality & Mechanism

Instead of sacrificing the carboxylate group, benzoic acids can utilize it as a transient directing group to functionalize adjacent (ortho) C-H bonds [3]. The carboxylate oxygen coordinates to an electrophilic Pd(II) center, bringing the metal into close proximity to the ortho-C-H bond.

Deprotonation occurs via a Concerted Metalation-Deprotonation (CMD) mechanism, forming a stable 5-membered palladacycle. Because the aryl bromide is present, it undergoes oxidative addition with this Pd(II) palladacycle to form a high-valent Pd(IV) intermediate. Subsequent reductive elimination forms the new C-C bond and regenerates the Pd(II) catalyst.

CH_Arylation BenzoicAcid Benzoic Acid Palladacycle Ortho-Palladacycle Pd(II) BenzoicAcid->Palladacycle C-H Activation (CMD) PdII_Cat Pd(II) Catalyst PdII_Cat->Palladacycle PdIV Pd(IV) Intermediate Palladacycle->PdIV Oxidative Addition ArBr Aryl Bromide ArBr->PdIV PdIV->PdII_Cat Pd(II) Regeneration Product Ortho-Arylated Benzoic Acid PdIV->Product Reductive Elimination

Pd(II)/Pd(IV) catalytic cycle for benzoate-directed ortho-C-H arylation.

Self-Validating Protocol: Ortho-Arylation of Benzoic Acid
  • Preparation: Combine benzoic acid (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (1.0 mmol) in a sealed tube. The silver salt is critical; it acts as both a base for the CMD step and a halide scavenger to precipitate AgBr, driving the equilibrium forward.

  • Solvent & Heating: Add 3 mL of hexafluoroisopropanol (HFIP) or tert-amyl alcohol. Heat the mixture at 110 °C for 24 hours.

  • Validation Check: The formation of a pale yellow/white precipitate (AgBr) at the bottom of the tube is a visual, self-validating confirmation that oxidative addition and halide abstraction have successfully occurred. If the solution remains dark without precipitate, the catalyst has likely deactivated (Pd black formation).

  • Workup: Dilute with EtOAc, filter through Celite to remove AgBr, wash with 1M HCl to protonate the product, and concentrate.

Pathway III: Ullmann-Type C-O Esterification

Causality & Mechanism

When Pd is absent and the temperature is strictly controlled, the benzoate system will not decarboxylate or undergo C-H activation. Instead, it acts purely as an oxygen nucleophile. The classical Ullmann condensation couples aryl bromides with benzoic acids to form aryl benzoates (C-O bond formation) [2].

Copper(I) binds the carboxylate to form a Cu(I)-benzoate complex. The aryl bromide undergoes oxidative addition to form a Cu(III)-aryl-carboxylate intermediate. Reductive elimination yields the ester. The causality behind using Cu over Pd here is that Palladium strongly prefers C-C bond formation and suffers from competitive β-hydride elimination or decarboxylation, whereas Copper(III) tightly binds hard oxygen nucleophiles, enforcing C-O reductive elimination.

Self-Validating Protocol: Cu-Catalyzed Aryl Benzoate Synthesis
  • Preparation: Mix benzoic acid (1.0 mmol), aryl bromide (1.2 mmol), CuI (0.1 mmol), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (1.5 mmol) in a vial.

  • Reaction: Add 3 mL of anhydrous toluene. Heat to 100 °C for 18 hours under argon.

  • Validation Check: Perform TLC (Thin Layer Chromatography) using a UV lamp. The consumption of the highly UV-active aryl bromide and the appearance of a new, less polar UV-active spot (the ester) validates the C-O coupling. The absence of CO₂ bubbling confirms that the decarboxylative pathway (Pathway I) has been successfully suppressed.

  • Isolation: Filter through a silica plug to remove copper salts, then purify via column chromatography.

Quantitative Reactivity Matrix

To aid in experimental design, the following table summarizes the divergent operational parameters required to force the aryl bromide/benzoate system down a specific reactivity pathway.

Reactivity PathwayPrimary Metal(s)Role of BenzoateRole of Aryl BromideTypical Temp (°C)Key Catalytic Intermediate
Decarboxylative C-C Pd / CuCarbon Nucleophile (via CO₂ loss)Electrophile140 – 160Aryl-Cu(I) / Ar-Pd(II)-Ar'
Directed C-H Arylation PdDirecting Group / SubstrateElectrophile100 – 130Ortho-Palladacycle (Pd-II)
Ullmann C-O Coupling CuOxygen NucleophileElectrophile90 – 110Cu(III)-Aryl-Carboxylate

References

  • Gooßen, L. J., et al. "Synthesis of 2-Substituted Biaryls via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of 2-Substituted Potassium Benzoates." Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxXf1YgdkT6Id1XW5OoqGjORUufRWpGGn2bcfW9Sqxqms4uaOpccH6wHChLHojaIgb5nVjRkPsvrGd1KqJba0qiEiuRBB2R2wXceKSEC-_X9CHcrlu7sSwpgNj2-74110babt4D2kvwTHshs15mrPZbbgrfls=]
  • Hassan, J., et al. "Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmkA91UIde58NgsBS8TotRkNCL_ujHk6s0sgTHgjLsYLpwaDpLvG5y-nVhRkth7B0HMOKF2Z71ytGA6snQ7eObZLI_Flemgu6nr0aq1ULiuGmqzmXSmNnxDibQZL4x0U_uw3v11Q==]
  • Daugulis, O., et al. "Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkbyxtqdA6ESmxXAlGZDApnUtmZ9DiTvDLGJJNBrqQ3Ada4zfv1d1B2-C590UCG6M2Z3p6v6fCs9TrKjFHvLwe3e1UXhpOk8fC4UsDDqTZ2H37AS3mSefl5PcP4VjH5Sx6Od_3wQ==]
  • "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides." Scholars' Mine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqTuNh5GF74xJT02xiE7z4IlFDDlFc5P5iSrKI5Bty5b1_xrZKkL18m_EbauLwCWhMy_lONx4G40fSWyJn__lpHknrl62tNlNSOQP3-mXLVcf-bxJn3eshxr1D1eNjvEPbHJnWBsWq8Mhg5ghdShrpsAL931z8pJY1QHYTRPuuUtprTNTWuI-jXKBk4ls=]

Harnessing Methyl 5-bromo-2,3-dimethylbenzoate in Advanced Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of starting materials dictates the efficiency of the entire synthetic cascade. Methyl 5-bromo-2,3-dimethylbenzoate (CAS 5613-28-5) has emerged as a highly versatile, orthogonal building block for generating complex active pharmaceutical ingredients (APIs) and prodrugs (). As a Senior Application Scientist, I have utilized this scaffold extensively to navigate complex structure-activity relationship (SAR) campaigns. This whitepaper deconstructs the structural rationale, physicochemical properties, and self-validating synthetic protocols required to leverage this compound in pharmaceutical development.

Structural Rationale & Pharmacophore Utility

The strategic value of Methyl 5-bromo-2,3-dimethylbenzoate lies in its highly predictable, orthogonal reactivity profile. Rather than viewing the molecule as a simple substituted benzene, it must be analyzed as a multi-vector pharmacophore:

  • Vector 1: The C5 Bromide. Positioned meta to the ester, the bromide is highly activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). Its distal location from the methyl groups ensures minimal steric hindrance during the oxidative addition of the palladium catalyst.

  • Vector 2: The C1 Methyl Ester. Serving as either a robust protecting group or a reactive site for amidation, the ester is uniquely modulated by the adjacent C2 methyl group.

  • Vector 3: The C2/C3 Methyl Groups. These groups provide critical steric shielding. In medicinal chemistry, locking the conformation of an adjacent amide or ester out of the plane of the phenyl ring is a proven tactic for increasing target selectivity and metabolic stability (e.g., preventing rapid cleavage by non-specific esterases). Furthermore, they offer sites for late-stage benzylic functionalization via radical mechanisms.

StructuralRationale Scaffold Methyl 5-bromo-2,3-dimethylbenzoate Core Pharmacophore Site1 C5 Bromide Vector for sp2-sp2 / sp2-sp3 cross-coupling Scaffold->Site1 Pd Catalysis Site2 C1 Methyl Ester Vector for amidation / prodrug linkage Scaffold->Site2 Hydrolysis/Amidation Site3 C2/C3 Methyls Steric shielding & benzylic functionalization Scaffold->Site3 Radical Halogenation

Orthogonal functionalization vectors of the 2,3-dimethylbenzoate scaffold.

Quantitative Data & Physicochemical Profile

Understanding the baseline metrics of the scaffold is critical for predicting downstream pharmacokinetics. The following data summarizes the core properties of the scaffold and its corresponding free acid ()[1].

ParameterValueCausality / Implication for Drug Design
Molecular Weight 243.10 g/mol Ideal low-MW starting point for Lead-Oriented Synthesis (LOS), leaving ample room for functionalization without violating Lipinski's Rule of 5.
CAS Number 5613-28-5Standard registry for commercial procurement and regulatory documentation.
ClogP (est.) ~3.2Lipophilic core; necessitates the introduction of polar appendages (e.g., via C5 amination) to ensure optimal oral bioavailability.
Steric Strain (C2-Me) HighShields the C1 ester/amide moiety, significantly increasing the in vivo half-life against plasma esterases/amidases.
pKa (Free Acid) 3.77The electron-donating methyl groups slightly destabilize the carboxylate compared to benzoic acid, impacting solubility profiles[2][3].

Core Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal validation checkpoint.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

This protocol functionalizes the C5 position while leaving the ester intact.

  • Causality of Reagent Choice: We utilize

    
     because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, which is often the bottleneck when coupling functionally dense aromatic rings.
    
  • Step 1 (Preparation): In a flame-dried Schlenk flask, combine Methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Step 2 (Degassing): Add a solvent mixture of 1,4-dioxane/

    
     (4:1 v/v). Degas via three rigorous freeze-pump-thaw cycles. Causality: Ambient oxygen rapidly quenches the active Pd(0) species; rigorous degassing prevents catalyst deactivation and suppresses boronic acid homocoupling.
    
  • Step 3 (Initiation): Backfill with

    
     and add 
    
    
    
    (0.05 eq). Heat the sealed system to 90°C.
  • Step 4 (Self-Validation Check): Monitor the reaction via LC-MS after 2 hours. The reaction is validated as complete only when the characteristic 1:1 isotopic doublet of the brominated starting material (m/z 243/245) is entirely replaced by the product mass. If >5% starting material persists, the system has lost catalytic activity; spike with an additional 0.02 eq Pd catalyst.

  • Step 5 (Workup): Filter the mixture through a Celite pad to remove palladium black, extract with EtOAc, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Saponification of the Sterically Hindered Ester

Converting the ester to a free acid is required for subsequent amide library generation.

  • Causality of Reagent Choice: The C2-methyl group creates a significant steric shield around the carbonyl carbon. Standard ambient hydrolysis will fail. A large excess of a small nucleophile (

    
    ), combined with thermal energy, is required to overcome this activation energy barrier.
    
  • Step 1 (Preparation): Dissolve the coupled product from Protocol A in a ternary solvent system of THF/MeOH/

    
     (2:1:1 v/v).
    
  • Step 2 (Reaction): Add

    
     (5.0 eq) and reflux the mixture at 70°C for 12 hours.
    
  • Step 3 (Self-Validation Check): Spot the reaction on TLC (Hexanes/EtOAc 7:3). The ester (Rf ~0.6) must completely disappear, replaced by a baseline spot (Rf 0.0). To validate, acidify a 0.1 mL aliquot to pH 2; the free acid should immediately precipitate or become extractable into EtOAc (Rf ~0.3).

  • Step 4 (Workup): Concentrate the mixture to remove volatile organics. Acidify the aqueous layer with 1M HCl to pH 2 at 0°C. Filter the precipitated 2,3-dimethylbenzoic acid derivative and dry under high vacuum.

Pharmaceutical Applications & Case Studies

The 5-bromo-2,3-dimethylbenzoate architecture is not merely a theoretical construct; it is actively deployed in clinical and commercial drug development.

Case Study 1: Glaucoma Therapeutics (Aniline Derivatives) In the development of novel treatments for glaucoma, the free acid derivative (5-bromo-2,3-dimethylbenzoic acid) is utilized as a foundational starting material. According to patent literature (), the C5 bromide undergoes a Suzuki coupling with (3,5-difluorophenyl)boronic acid using


 and 

. The resulting biaryl acid is subsequently coupled with complex anilines to form active pharmacological agents that modulate uveoscleral outflow without the severe pigmentation side-effects of traditional prostaglandin analogs[4].

Case Study 2: CNS Prodrug Delivery Systems The 2,3-dimethylbenzoate motif is highly prized in neuropharmacology for creating sustained-release prodrugs. For example, in the delivery of therapeutic alkaloid compounds like mesembrine (a serotonin transporter inhibitor), conjugating the API to a 2,3-dimethylbenzoate moiety significantly extends the drug's exposure in the brain (). The steric bulk of the methyl groups precisely tunes the rate of esterase-mediated cleavage in vivo, transforming a rapid-clearance molecule into a sustained-release therapeutic[5].

GlaucomaWorkflow SM 5-bromo-2,3-dimethyl- benzoic acid Coupling Suzuki Coupling with Aryl Boronic Acid SM->Coupling Pd(PPh3)4, Na2CO3 Intermediate Biaryl Acid Intermediate Coupling->Intermediate Amidation Amide Formation (Aniline Derivative) Intermediate->Amidation HATU, DIPEA API Glaucoma Therapeutic Agent Amidation->API

Synthetic workflow for glaucoma therapeutics via Suzuki coupling and amidation.

Conclusion

Methyl 5-bromo-2,3-dimethylbenzoate is a masterclass in rational pharmacophore design. By combining a highly reactive cross-coupling vector (C5 bromide) with a sterically tunable linkage site (C1 ester/acid), it allows medicinal chemists to rapidly generate diverse, metabolically stable libraries. Adhering to the self-validating protocols outlined above ensures that researchers can bypass common synthetic bottlenecks and accelerate the path from scaffold to clinical candidate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11782, 2,3-Dimethylbenzoic acid." PubChem,[Link]

  • World Intellectual Property Organization. "WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application.
  • United States Patent and Trademark Office. "US11999694B2 - Delivery of therapeutic alkaloid compounds.

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Methodological & Application

Scalable synthesis of Methyl 5-bromo-2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 5-bromo-2,3-dimethylbenzoate

Executive Summary

This technical guide details the scalable synthesis of Methyl 5-bromo-2,3-dimethylbenzoate starting from 2,3-dimethylbenzoic acid . The synthesis addresses two primary challenges: regioselectivity during electrophilic aromatic substitution and steric hindrance during esterification.

The protocol employs a two-step sequence:

  • Regioselective Bromination: Utilizing elemental bromine in concentrated sulfuric acid to direct substitution to the 5-position (para to the C2-methyl group).

  • Facilitated Esterification: Using thionyl chloride (

    
    ) in methanol to overcome the steric hindrance imposed by the ortho-methyl group, ensuring high conversion rates compared to standard Fischer esterification.
    

Retrosynthetic Analysis & Strategy

The target molecule, Methyl 5-bromo-2,3-dimethylbenzoate, is dissected into two functional transformations: ester formation and aryl bromination.

  • Order of Operations: Bromination is performed prior to esterification.

    • Reasoning: The carboxylic acid group (

      
      ) is a meta-director, which reinforces the directing effects of the C2-methyl group (para-director) toward the desired C5 position. Converting to the ester first would retain similar directing effects but often leads to lower melting point intermediates that are harder to purify by crystallization.
      
  • Regioselectivity:

    • C2-Methyl: Directs ortho (C3 - blocked, C1 - blocked) and para (C5).

    • C3-Methyl: Directs ortho (C2 - blocked, C4) and para (C6).

    • C1-COOH: Directs meta (C3 - blocked, C5).

G SM 2,3-Dimethylbenzoic Acid Step1 Step 1: Bromination (Br2, H2SO4) SM->Step1 Electrophilic Subst. Int 5-Bromo-2,3-dimethylbenzoic Acid Step1->Int Regioselective (C5) Step2 Step 2: Esterification (SOCl2, MeOH) Int->Step2 Acyl Chloride Formation Product Methyl 5-bromo-2,3-dimethylbenzoate Step2->Product Methanolysis

Figure 1: Synthetic pathway highlighting the sequential introduction of the bromine and methyl ester functionalities.

Step 1: Regioselective Bromination

The use of concentrated sulfuric acid (


) as the solvent is critical. It protonates the carboxylic acid, enhancing its meta-directing capability and solubilizing the starting material, while providing a highly polar medium that stabilizes the transition state.
Protocol

Reagents:

  • 2,3-Dimethylbenzoic acid (1.0 equiv)[1]

  • Bromine (

    
    ) (1.1 equiv)
    
  • Sulfuric Acid (

    
    ), concentrated (5-6 vol relative to SM mass)
    
  • Water (for quench)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a scrubber trap (to neutralize HBr off-gas).

  • Dissolution: Charge 2,3-dimethylbenzoic acid and concentrated

    
     into the flask. Stir at room temperature (20–25°C) until a clear solution or uniform suspension is obtained.
    
  • Bromination: Cool the mixture to 0–5°C. Add elemental bromine dropwise over 60 minutes.

    • Critical Parameter: Maintain internal temperature <10°C during addition to minimize over-bromination or benzylic radical bromination.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC.

  • Quench: Slowly pour the reaction mixture into a slurry of ice/water (10 vol). Vigorous stirring is required as the product will precipitate.

  • Isolation: Filter the solid precipitate. Wash the cake with water (

    
     vol) to remove residual acid.
    
  • Purification: Recrystallize the crude wet cake from Ethanol or Methanol/Water (8:2) to remove trace regioisomers (e.g., 6-bromo isomer). Dry in a vacuum oven at 50°C.

Yield Expectation: 85–90% Purity Target: >98% (HPLC)

Step 2: Esterification via Acid Chloride

Direct Fischer esterification (Acid + Alcohol


 Ester + Water) is equilibrium-driven and often slow for ortho-substituted benzoic acids due to steric hindrance. We utilize Thionyl Chloride (

) to generate the reactive acid chloride intermediate in situ, driving the reaction to completion irreversibly.
Protocol

Reagents:

  • 5-Bromo-2,3-dimethylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Methanol (MeOH), anhydrous (10 vol)

  • Catalytic DMF (0.05 equiv) - Optional, accelerates acid chloride formation.

Procedure:

  • Setup: Equip a reactor with a reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Addition: Charge Methanol to the reactor and cool to 0–5°C.

  • Activation: Add Thionyl Chloride dropwise to the cold methanol. (Caution: Exothermic reaction, generates HCl in situ).

    • Alternative: For highly hindered substrates, reflux the Acid +

      
       (neat or in Toluene) first to form the acid chloride, then add MeOH. However, for this substrate, the in situ generation in MeOH is usually sufficient and operationally simpler.
      
  • Reaction: Add the solid 5-Bromo-2,3-dimethylbenzoic acid to the solution. Heat the mixture to reflux (65°C) for 3–5 hours.

  • Monitoring: Monitor by HPLC/TLC for the disappearance of the acid.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeOH and excess

    
    .
    
  • Neutralization: Dissolve the residue in Ethyl Acetate or DCM. Wash with saturated

    
     solution (to remove unreacted acid and HCl traces) and then Brine.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to dryness.
    
  • Purification: The product is typically a low-melting solid or oil. If necessary, purify by short-path distillation (high vacuum) or recrystallization from cold hexanes.

Yield Expectation: 90–95%

Process Flow & Safety Considerations

ProcessFlow cluster_0 Stage 1: Bromination cluster_1 Stage 2: Esterification P1 Reactor Charge: Acid + H2SO4 P2 Controlled Addition: Bromine (0-5°C) P1->P2 P3 Quench: Pour into Ice Water P2->P3 P4 Filtration & Wash P3->P4 P5 Activation: MeOH + SOCl2 P4->P5 Dry Intermediate P6 Reflux: Add Intermediate P5->P6 P7 Workup: Evap -> Wash (NaHCO3) P6->P7 P8 Final Isolation P7->P8

Figure 2: Unit operation flow for the two-stage synthesis.

Safety & Hazards:

  • Bromine (

    
    ):  Highly toxic and corrosive.[2] Causes severe burns. Handle in a fume hood with appropriate PPE (face shield, chemical resistant gloves).
    
  • Thionyl Chloride (

    
    ):  Reacts violently with water to release 
    
    
    
    and
    
    
    gases. Ensure scrubber systems are active.
  • Exotherms: Both the bromination quench and the mixing of

    
     with methanol are exothermic. Control temperatures strictly.
    

Analytical Controls

Table 1: Key Quality Attributes (KQA)

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC)

C18 Column, ACN:Water Gradient
Regioisomer Content

HPLC (Relative Retention Time)
Residual Solvent Complies with ICH Q3CGC-HS
Water Content

Karl Fischer

HPLC Method Suggestion:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

References

  • Regioselectivity in Benzoic Acid Bromination

    • Source: ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis. Retrieved from .

    • Relevance: Validates the use of for para-bromination relative to the methyl group in toluic acid deriv
  • Steric Hindrance in Esterification

    • Source: Yale University. (2011).[3] Fischer Esterification and Steric Hindrance. Freshman Organic Chemistry II. Retrieved from .

    • Relevance: Explains the mechanistic difficulty of esterifying 2,6- and 2,3-substituted benzoic acids, supporting the choice of .
  • General Bromination Protocols

    • Source: Hashem, A. I., et al. (1984). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Chemical Society of Pakistan. Retrieved from .

    • Relevance: Provides alternative solvent systems (Acetic Acid)
  • Compound Verification

    • Source: ChemScene.[4] (n.d.). 5-Bromo-2,3-dimethylbenzoic acid.[4][5][6][7] Retrieved from .[4]

    • Relevance: Confirms the stability and commercial existence of the intermedi

Sources

Application Note: Optimized Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly efficient, self-validating protocol for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) [1]. As a functionalized aryl bromide, this substrate is a crucial building block in medicinal chemistry and drug development. The protocol leverages a palladium-catalyzed system optimized with Buchwald-type phosphine ligands to ensure rapid oxidative addition and high-yielding carbon-carbon bond formation, minimizing common side reactions such as protodeboronation or homocoupling.

Mechanistic Causality & Reaction Design

Substrate Analysis

Methyl 5-bromo-2,3-dimethylbenzoate features a bromine atom at the C5 position, flanked by protons at C4 and C6. While the reactive site is not severely sterically hindered, the electron-donating nature of the adjacent methyl groups at C2 and C3 slightly enriches the aromatic ring's electron density. This electronic effect can raise the activation energy required for the initial oxidative addition of the palladium catalyst into the C-Br bond compared to highly electron-deficient aryl halides.

The Catalytic Cycle & Ligand Causality

The proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination [2]. To overcome the electronic deactivation of our specific substrate, we employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as the ligand. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of Pd(0) into the C-Br bond. Simultaneously, the steric bulk of the biphenyl backbone promotes the rapid reductive elimination of the biaryl product, preventing catalyst trapping and degradation[3].

Base and Solvent Causality

The choice of base dictates the efficiency of the transmetalation step. We utilize K₃PO₄ in a biphasic 1,4-Dioxane/Water (4:1) solvent system. The aqueous layer dissolves the inorganic base, allowing it to coordinate with the boronic acid to form a highly nucleophilic tetrahedral boronate complex (the boronate pathway). This biphasic approach prevents the base from remaining as an insoluble suspension, ensuring consistent reaction kinetics [4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(Br)L_2 Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Pd(II)(Ar)(Ar')L_2 Transmetalation OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Biaryl Product Reductive Elimination TransMet->RedElim RedElim->Pd0 - Biaryl

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Quantitative Data & Reaction Stoichiometry

The following tables summarize the optimized stoichiometry and comparative conditions for the coupling of Methyl 5-bromo-2,3-dimethylbenzoate with a standard arylboronic acid (e.g., Phenylboronic acid).

Table 1: Optimized Reaction Stoichiometry

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (per 1 mmol)
Methyl 5-bromo-2,3-dimethylbenzoateElectrophile243.101.0243.1 mg
Phenylboronic acidNucleophile121.931.2146.3 mg
Pd(OAc)₂Pre-catalyst224.500.02 (2 mol%)4.5 mg
SPhosLigand410.530.04 (4 mol%)16.4 mg
K₃PO₄Base212.272.0424.5 mg
1,4-Dioxane / H₂O (4:1)SolventN/AN/A5.0 mL

Table 2: Causality of Optimization Parameters

ParameterSub-optimal ChoiceOptimized ChoiceCausality / Outcome
Ligand PPh₃SPhos PPh₃ leads to sluggish oxidative addition due to lower electron density; SPhos ensures >95% conversion.
Base Na₂CO₃ (solid)K₃PO₄ (aq) Solid bases suffer from mass transfer limitations. Aqueous K₃PO₄ rapidly forms the reactive boronate species.
Atmosphere Ambient AirArgon / N₂ Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand, killing the catalyst.

Experimental Protocol

This methodology is designed as a self-validating system . By tracking specific mass-to-charge (m/z) ratios via LC-MS, the operator can definitively confirm both the consumption of the starting material and the successful formation of the product without ambiguity.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromo-2,3-dimethylbenzoate (243.1 mg, 1.0 mmol), Phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (424.5 mg, 2.0 mmol).

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O to the vessel. Immediately seal the tube with a rubber septum and sparge the biphasic mixture with Argon or N₂ gas for 15 minutes. Causality: Degassing removes dissolved oxygen, which is the primary cause of catalyst deactivation and unwanted boronic acid homocoupling.

  • Reaction Heating: Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas. Submerge the tube in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800–1000 rpm) for 4 to 6 hours. Causality: High stirring rates are mandatory to overcome the mass transfer barrier between the aqueous base layer and the organic substrate layer.

  • Self-Validating Reaction Monitoring: After 4 hours, halt stirring to let the layers separate. Extract a 10 µL aliquot from the upper organic layer, dilute with 1 mL of Ethyl Acetate, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is complete when the characteristic isotopic doublet of the starting material (m/z 243.1 / 245.1[M+H]⁺) is completely consumed, and the product mass (m/z 241.1[M+H]⁺) is the dominant peak.

  • Workup & Extraction: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 0% to 10% Ethyl Acetate in Hexanes. Pool the product-containing fractions (identified via TLC, UV active at 254 nm) and evaporate to afford the pure biaryl compound.

Workflow Step1 1. Reagent Preparation Weigh Substrate, Boronic Acid, Base, Catalyst Step2 2. Solvent Addition & Degassing Add Dioxane/H2O, sparge with N2 (15 min) Step1->Step2 Step3 3. Reaction Heating Stir at 80 °C for 4-6 h Step2->Step3 Step4 4. Reaction Monitoring LC-MS Aliquot Analysis (m/z 243.1 -> 241.1) Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts Inorganic Chemistry. Available at:[Link][1]

  • Buchwald, S. L. et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. Available at:[Link][2]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. Available at:[Link][3]

Sources

Conditions for Buchwald-Hartwig amination of Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized C-N Cross-Coupling of Sterically Congested Benzoate Derivatives

Part 1: Executive Summary

The Challenge: Performing a Buchwald-Hartwig amination on Methyl 5-bromo-2,3-dimethylbenzoate presents a dual challenge: chemoselectivity and steric management . While the bromine at the C5 position is sterically accessible (flanked by protons at C4 and C6), the presence of the C1-methyl ester renders the substrate sensitive to the strong bases typically employed in C-N coupling (e.g., NaOtBu, LiHMDS). Furthermore, the ortho,meta-dimethyl substitution pattern (C2, C3) creates a congested environment that can influence the electronic properties of the ring, potentially retarding oxidative addition.

The Solution: This protocol utilizes Fourth-Generation (G4) Palladacycle Precatalysts (specifically RuPhos-Pd-G4 or BrettPhos-Pd-G4) to ensure rapid activation under mild conditions. To preserve the methyl ester, we employ a weak base system (Cs₂CO₃ or K₃PO₄) in anhydrous 1,4-dioxane or toluene. This system avoids saponification and transesterification while maintaining high catalytic turnover.

Part 2: Substrate Analysis & Retrosynthetic Logic

Structural Deconstruction
  • Electrophile: Methyl 5-bromo-2,3-dimethylbenzoate.

  • Electronic Environment: The C1-ester is an Electron Withdrawing Group (EWG), which generally facilitates oxidative addition at the C5-bromide. However, the C2/C3 methyl groups (Electron Donating Groups) exert a counter-electronic effect.

  • Steric Environment: The reaction site (C5) is relatively unhindered. However, the overall molecule is bulky. The catalyst system must be bulky enough to prevent formation of inactive Pd-dimers but flexible enough to accommodate the substrate.

Critical Reaction Parameters (The "Why")
ParameterSelected ConditionScientific Rationale
Catalyst Source RuPhos Pd G4 (Secondary Amines)BrettPhos Pd G4 (Primary Amines)G4 Precatalysts ensure a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, reducing dehalogenation side reactions. RuPhos/BrettPhos are "privileged ligands" for aryl bromides.
Base Cs₂CO₃ (Cesium Carbonate)Crucial: Strong bases (NaOtBu) will hydrolyze the methyl ester to the carboxylic acid or cause transesterification. Cs₂CO₃ is mild but sufficiently basic in non-polar solvents to facilitate the catalytic cycle without attacking the ester.
Solvent 1,4-Dioxane or Toluene Non-protic, non-polar/moderately polar solvents prevent solvolysis. Dioxane often provides better solubility for inorganic bases like Cs₂CO₃ compared to Toluene.
Temperature 80°C – 100°C Weak bases require thermal energy to facilitate the deprotonation/transmetallation step.

Part 3: Mechanism & Workflow Visualization

The Catalytic Cycle (Ester-Compatible Pathway)

The following diagram illustrates the specific pathway, highlighting the critical "Base Interaction" step where ester sensitivity is managed.

BuchwaldCycle PreCat Pd G4 Precatalyst (Air Stable) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Ar-Br AmineBind Amine Coordination (Ar-Pd-N-H) OxAdd->AmineBind + Amine Deprot Base Deprotonation (Cs2CO3 removes HBr) AmineBind->Deprot Rate Limiting w/ Weak Base RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->ActiveCat Regeneration Product Aminated Benzoate (Ester Intact) RedElim->Product

Caption: Figure 1. Catalytic cycle emphasizing the compatibility of weak bases (Cs₂CO₃) with the oxidative addition complex.

Optimization Decision Tree

Use this logic to select the exact conditions based on your amine partner.

DecisionTree Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Ligand1 Ligand: BrettPhos (BrettPhos Pd G4) Primary->Ligand1 Ligand2 Ligand: RuPhos (RuPhos Pd G4) Secondary->Ligand2 BaseCheck Base Selection Ligand1->BaseCheck Ligand2->BaseCheck Cond1 Cs2CO3 (2.0 eq) Dioxane, 90°C BaseCheck->Cond1 Standard Cond2 K3PO4 (2.0 eq) Toluene, 100°C BaseCheck->Cond2 Alternative

Caption: Figure 2. Logic flow for selecting Ligand/Base combinations based on amine sterics.

Part 4: Experimental Protocols

General Protocol (1.0 mmol Scale)

Note: This protocol assumes the use of a glovebox or strict Schlenk techniques. Moisture is the enemy of the ester (hydrolysis) and the catalyst.

Materials:

  • Methyl 5-bromo-2,3-dimethylbenzoate (1.0 equiv, 243 mg)

  • Amine Partner (1.2 equiv)[1][2][3]

  • Catalyst: RuPhos Pd G4 (2 mol%, ~17 mg) [For secondary amines] OR BrettPhos Pd G4 (2 mol%) [For primary amines].

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous, micronized (2.0 equiv, 650 mg).

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

Step-by-Step Procedure:

  • Vial Preparation: Oven-dry a 20 mL reaction vial containing a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Aryl Bromide, Cs₂CO₃, and the Pd G4 Precatalyst.

    • Tip: If the amine is a solid, add it now.[1]

  • Inerting: Cap the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvent/Liquid Addition: Add anhydrous 1,4-dioxane via syringe. If the amine is a liquid, add it subsequently via microliter syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at 90°C . Stir vigorously (800+ rpm).

    • Why Vigorously? Cs₂CO₃ is insoluble; the reaction is heterogeneous. Mass transfer is critical.

  • Monitoring: Monitor by LC-MS or HPLC at 2 hours and 16 hours. Look for the disappearance of the bromide (SM) and formation of the product (M+H).

    • Note: Do not use GC-MS if your product is thermally unstable.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation or Poor Solubility1. Switch solvent to Toluene/t-BuOH (9:1) mix (if ester tolerates).2. Increase Temp to 110°C.3. Ensure Argon sparging of solvents.[4][5]
Ester Hydrolysis (Acid formed) Wet Solvent or Base1.[6] Use fresh, anhydrous Dioxane.2. Flame-dry Cs₂CO₃ under vacuum before use.3. Switch to K₃PO₄ (anhydrous).
Dehalogenation (Ar-H formed) Hydride Source present1. Reduce temperature to 80°C.2. Ensure solvent is free of peroxides/stabilizers.3. Switch from RuPhos to XPhos.
Stalled Reaction (50%) Product InhibitionAdd 2-5 mol% of free ligand (RuPhos/BrettPhos) to stabilize the active species.

Part 5: References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A User's Guide." Chemical Science, 2011.

  • RuPhos Pd G4 Catalyst Protocol. "Preparation and Use of G4 Precatalysts." Sigma-Aldrich / MilliporeSigma Technical Bulletins.

  • Maiti, D., & Buchwald, S. L. "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." J. Am. Chem. Soc., 2009. (Demonstrates base sensitivity handling).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Application Notes & Protocols: Hydrolysis of Methyl 5-bromo-2,3-dimethylbenzoate to 5-bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of esters to carboxylic acids, a fundamental transformation in organic synthesis, is critical in the development of active pharmaceutical ingredients (APIs) and other complex molecules. Methyl 5-bromo-2,3-dimethylbenzoate is a key intermediate whose corresponding carboxylic acid, 5-bromo-2,3-dimethylbenzoic acid, serves as a versatile building block. The hydrolysis of this ester, however, presents a unique challenge due to steric hindrance from the two ortho-methyl groups, which can impede the approach of a nucleophile to the carbonyl carbon.[1][2][3] This document provides a comprehensive guide to both acid-catalyzed and base-catalyzed (saponification) hydrolysis procedures for this sterically hindered ester, offering detailed protocols and mechanistic insights to aid researchers in achieving efficient and high-yielding conversions.

Mechanistic Considerations: A Tale of Two Pathways

The choice between acid- and base-catalyzed hydrolysis is not arbitrary and depends on the substrate's reactivity and the desired reaction conditions.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the hydrolysis of an ester using a base, typically a hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][6][7] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[4][6] This intermediate then collapses, expelling the methoxide (⁻OCH₃) leaving group to form the carboxylic acid.[4][6] In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt.[4][6][8] This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[6][8] An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid product.[4][6]

For sterically hindered esters like methyl 5-bromo-2,3-dimethylbenzoate, the rate of saponification can be significantly slower due to the difficulty of the hydroxide ion in accessing the carbonyl carbon.[1][2] To overcome this, more forcing conditions such as higher temperatures, longer reaction times, or the use of a co-solvent may be necessary.[1][9]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[7][8][10] The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[10][11][12][13] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[10][11][12][13] The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of methanol and the formation of the carboxylic acid.[10][11][12]

A key feature of acid-catalyzed hydrolysis is that it is an equilibrium process.[8][11][12] To drive the reaction towards the formation of the carboxylic acid, a large excess of water is typically used.[8][11][12] While generally effective, this method can sometimes be less desirable than saponification because the reaction may not go to completion.[8] For sterically hindered esters, the rate of acid-catalyzed hydrolysis can also be slow.[14][15]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the hydrolysis of methyl 5-bromo-2,3-dimethylbenzoate.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is a robust method for achieving complete hydrolysis of the sterically hindered ester.

Materials and Equipment:

  • Methyl 5-bromo-2,3-dimethylbenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq) in methanol or ethanol (10-20 mL per gram of ester).

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq) in water (5-10 mL per gram of NaOH). Carefully add the NaOH solution to the stirred solution of the ester at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-78°C) and maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Removal of Alcohol: After the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the remaining aqueous solution, add water (20-30 mL) and transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate or diethyl ether (2 x 20 mL) to remove any unreacted starting material and other organic impurities.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 5-bromo-2,3-dimethylbenzoic acid should form.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3 x 30 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-bromo-2,3-dimethylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure carboxylic acid.[16]

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol offers an alternative to base-catalyzed hydrolysis, particularly when base-sensitive functional groups are present elsewhere in the molecule.

Materials and Equipment:

  • Methyl 5-bromo-2,3-dimethylbenzoate

  • Concentrated Sulfuric acid (H₂SO₄) or Concentrated Hydrochloric acid (HCl)

  • Dioxane or Acetic Acid (as a co-solvent, optional)

  • Water (H₂O)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq) in a mixture of water and a co-solvent like dioxane or acetic acid (e.g., a 1:1 to 1:3 mixture, 20-40 mL total volume per gram of ester).

  • Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (typically >100°C) and maintain reflux for 8-24 hours. Monitor the reaction progress by TLC.

  • Work-up - Quenching: After the reaction has reached completion (or equilibrium), cool the mixture to room temperature and carefully pour it into a beaker containing ice water (50-100 mL).

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 30 mL).

  • Work-up - Washing: Wash the combined organic extracts with water (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove the acid catalyst and any unreacted starting material, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-bromo-2,3-dimethylbenzoic acid.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.[16]

Data Presentation: Comparative Analysis of Hydrolysis Procedures

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Driving Force Irreversible deprotonation of the carboxylic acid[6][8]Use of excess water to shift equilibrium[8][11][12]
Reaction Time Typically 4-8 hoursTypically 8-24 hours
Temperature Reflux (65-100°C)Reflux (>100°C)
Reagents Stoichiometric NaOH or KOHCatalytic H₂SO₄ or HCl, excess H₂O
Work-up Acidification required to isolate product[4][6]Neutralization/base wash to remove catalyst
Yield Generally high to quantitativeVariable, depends on equilibrium
Compatibility Not suitable for base-labile functional groupsNot suitable for acid-labile functional groups

Workflow Visualizations

Base-Catalyzed Hydrolysis Workflow

start Start: Methyl 5-bromo-2,3-dimethylbenzoate dissolve Dissolve in Alcohol (MeOH/EtOH) start->dissolve add_base Add Aqueous NaOH/KOH Solution dissolve->add_base reflux Heat to Reflux (4-8h) add_base->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Alcohol (Rotovap) cool->evaporate extract_impurities Wash with Organic Solvent evaporate->extract_impurities acidify Acidify with HCl (pH 1-2) extract_impurities->acidify extract_product Extract with Organic Solvent acidify->extract_product dry Dry Organic Layer extract_product->dry concentrate Concentrate (Rotovap) dry->concentrate purify Recrystallize concentrate->purify end_product End: 5-bromo-2,3-dimethylbenzoic acid purify->end_product

Caption: Workflow for Base-Catalyzed Hydrolysis.

Acid-Catalyzed Hydrolysis Workflow

start Start: Methyl 5-bromo-2,3-dimethylbenzoate dissolve Dissolve in H₂O/Co-solvent start->dissolve add_acid Add Catalytic Acid (H₂SO₄/HCl) dissolve->add_acid reflux Heat to Reflux (8-24h) add_acid->reflux cool Cool and Quench in Ice Water reflux->cool extract Extract with Organic Solvent cool->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Recrystallize concentrate->purify end_product End: 5-bromo-2,3-dimethylbenzoic acid purify->end_product

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Conclusion

The choice between acid- and base-catalyzed hydrolysis of methyl 5-bromo-2,3-dimethylbenzoate depends on the specific requirements of the synthesis. For a complete and irreversible reaction, saponification is generally the preferred method, provided the molecule lacks base-sensitive functional groups. Acid-catalyzed hydrolysis offers a viable alternative, particularly when acidic conditions are more compatible with the overall molecular structure. By understanding the mechanistic nuances and following the detailed protocols provided, researchers can effectively and efficiently synthesize 5-bromo-2,3-dimethylbenzoic acid, a valuable intermediate in drug discovery and development.

References

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Application Notes & Protocols for the Esterification of 5-Bromo-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of a Key Benzoate Ester

Methyl 5-bromo-2,3-dimethylbenzoate is a substituted aromatic ester of significant interest as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and fine chemicals. The esterification of its parent carboxylic acid, 5-bromo-2,3-dimethylbenzoic acid, presents a unique synthetic challenge. The presence of two methyl groups ortho and meta to the carboxylic acid function introduces steric hindrance, which can significantly impede the rate and efficiency of standard esterification reactions.

This guide provides an in-depth analysis of several robust esterification methodologies suitable for this transformation. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the practical considerations essential for success in a research and development setting. We will explore classical acid-catalyzed methods, reactive intermediate strategies, and milder, modern techniques, providing detailed, validated protocols for each.

Logical Workflow for Esterification

The selection of an appropriate esterification method is contingent on factors such as substrate sensitivity, required scale, available equipment, and safety considerations. The following diagram outlines the decision-making process and the primary synthetic routes discussed in this guide.

G cluster_start Starting Material cluster_methods Esterification Methodologies cluster_product Final Product start 5-Bromo-2,3-dimethylbenzoic Acid fischer Method A: Fischer-Speier Esterification start->fischer Classical, Economical acyl Method B: Acyl Chloride Formation start->acyl Robust, Overcomes Steric Hindrance diazo Method C: (TMS)Diazomethane Alkylation start->diazo Mild, High Yield, Safety Hazard product Methyl 5-bromo-2,3-dimethylbenzoate fischer->product acyl->product diazo->product

Caption: Workflow for the synthesis of Methyl 5-bromo-2,3-dimethylbenzoate.

Method A: Fischer-Speier Esterification

Principle and Mechanism

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction towards the ester product, one must either use a large excess of the alcohol (which also serves as the solvent) or actively remove the water byproduct.[2][3] The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[1][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester.[1][3]

For sterically hindered substrates like 5-bromo-2,3-dimethylbenzoic acid, this reaction often requires forcing conditions—higher temperatures and longer reaction times—to achieve reasonable conversion.[4]

G cluster_mech Fischer-Speier Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H+ H_plus H+ Tetra_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetra_Intermediate + CH3OH MeOH Methanol (CH3OH) Ester_H2O Protonated Ester Tetra_Intermediate->Ester_H2O - H2O Ester Ester (R-COOCH3) Ester_H2O->Ester - H+ H2O H2O

Caption: Mechanism of Fischer-Speier Esterification.

Advantages
  • Cost-Effective: Utilizes inexpensive and readily available reagents (methanol and a mineral acid catalyst).[1]

  • Simple Procedure: The experimental setup is straightforward, often requiring only standard reflux apparatus.[1]

Limitations and Considerations
  • Equilibrium Reaction: The reversible nature of the reaction can lead to incomplete conversion unless measures are taken to shift the equilibrium.[3][5]

  • Harsh Conditions: Requires strong acids and high temperatures, which may not be suitable for substrates with acid-sensitive functional groups.[4]

  • Steric Hindrance: Yields can be variable and reaction times prolonged for sterically hindered acids. Microwave-assisted heating can sometimes improve yields and reduce reaction times in such cases.[6]

Detailed Protocol: Fischer-Speier Esterification
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2,3-dimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the solution. An exothermic reaction will occur.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[5]

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[5]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][7]

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield pure Methyl 5-bromo-2,3-dimethylbenzoate.[7][8]

Method B: Esterification via Acyl Chloride Intermediate

Principle and Mechanism

This two-step method circumvents the equilibrium limitations of the Fischer esterification. First, the carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] This reaction is irreversible as the byproducts (SO₂ and HCl gases) escape from the reaction mixture.[10] In the second step, the purified or crude acyl chloride is reacted with methanol, which acts as a nucleophile, to rapidly and quantitatively form the ester. This method is particularly effective for sterically hindered and electron-deficient carboxylic acids.[9]

G cluster_mech2 Acyl Chloride Formation & Esterification RCOOH Carboxylic Acid (R-COOH) AcylChloride Acyl Chloride (R-COCl) RCOOH->AcylChloride + SOCl2 SOCl2 SOCl2 Ester Ester (R-COOCH3) AcylChloride->Ester + CH3OH Byproducts1 SO2(g) + HCl(g) MeOH Methanol (CH3OH) Byproducts2 HCl(g)

Caption: Two-step esterification via an acyl chloride intermediate.

Advantages
  • High Reactivity: The acyl chloride intermediate is much more electrophilic than the parent carboxylic acid, leading to a fast and complete reaction with the alcohol.

  • Irreversible: The formation of the acyl chloride is an irreversible process, driving the reaction to completion.[10]

  • Effective for Hindered Acids: This is often the method of choice for substrates that react poorly under Fischer conditions.

Limitations and Considerations
  • Harsh Reagents: Thionyl chloride and the byproduct HCl are corrosive and moisture-sensitive. The reaction must be performed in an anhydrous environment and in a well-ventilated fume hood.

  • Two-Step Process: Requires an additional synthetic step compared to direct esterification.

Detailed Protocol: Acyl Chloride Formation and Esterification

Step 1: Synthesis of 5-Bromo-2,3-dimethylbenzoyl chloride

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a stir bar and reflux condenser (with a drying tube or inert gas inlet), suspend 5-bromo-2,3-dimethylbenzoic acid (1.0 eq) in excess thionyl chloride (SOCl₂, 2-5 eq). Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used with 1.2-1.5 eq of SOCl₂.

  • Catalyst (Optional): Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to accelerate the reaction.[10]

  • Reaction: Heat the mixture to reflux (for SOCl₂ neat, ~76°C) for 2-4 hours. The solid acid should dissolve as it converts to the acyl chloride. Monitor for the cessation of gas (SO₂ and HCl) evolution.

  • Isolation: After the reaction is complete, cool the mixture and remove the excess SOCl₂ by distillation or under reduced pressure (a trap with a base solution is recommended to neutralize the toxic vapors). The resulting crude acyl chloride is often used directly in the next step.

Step 2: Esterification

  • Setup: Cool the flask containing the crude acyl chloride in an ice bath (0°C).

  • Methanol Addition: Slowly and carefully add anhydrous methanol (1.5-2.0 eq) dropwise to the stirred acyl chloride. The reaction is highly exothermic. An inert solvent like DCM can be used to moderate the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure completion.

  • Work-up and Purification: Dilute the reaction mixture with DCM or ethyl acetate. Wash with water, saturated NaHCO₃ solution (to neutralize any remaining HCl), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography as described in Method A.

Method C: Esterification with Diazomethane or TMS-Diazomethane

Principle and Mechanism

This method provides a very mild and highly efficient route to methyl esters. Carboxylic acids are acidic enough to protonate diazomethane (CH₂N₂), generating a carboxylate anion and a highly reactive methyldiazonium cation.[11][12] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium ion and displacing nitrogen gas as the leaving group.[11] The reaction is rapid, quantitative, and proceeds at room temperature or below.[11][13]

CAUTION: Diazomethane is highly toxic, carcinogenic, and potentially explosive.[11][12] It should only be handled by trained personnel using specialized glassware and appropriate safety precautions (blast shield). A safer, commercially available alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which reacts via a similar mechanism but is less prone to explosion.[14]

G cluster_mech3 Diazomethane Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) RCOOH->Carboxylate Diazonium Methyldiazonium (CH3N2+) RCOOH->Diazonium Proton Transfer CH2N2 Diazomethane (CH2N2) CH2N2->Diazonium Ester Ester (R-COOCH3) Carboxylate->Ester SN2 Attack Diazonium->Ester N2_gas N2 Gas

Caption: Mechanism of esterification using diazomethane.

Advantages
  • Mild Conditions: The reaction proceeds at or below room temperature, making it ideal for sensitive substrates.

  • High Yield: Typically provides near-quantitative yields with minimal byproducts.[11]

  • Simple Work-up: The only byproducts are the desired ester and nitrogen gas, simplifying purification.

Limitations and Considerations
  • Extreme Safety Hazards (Diazomethane): Diazomethane is explosive, especially in the presence of rough glass surfaces or certain metal contaminants. It is also a potent poison and carcinogen.[11][12]

  • Safer Alternative (TMS-Diazomethane): TMS-diazomethane is a liquid solution (typically in hexanes) and is thermally more stable, making it much safer to handle.[14] It is the recommended reagent for this type of transformation in modern labs.

  • Cost: TMS-diazomethane is significantly more expensive than the reagents used in Methods A and B.

Detailed Protocol: Esterification with TMS-Diazomethane
  • Setup: In a round-bottom flask with a stir bar, dissolve 5-bromo-2,3-dimethylbenzoic acid (1.0 eq) in a mixture of an ether-type solvent (like diethyl ether or THF) and methanol (typically a 7:2 to 10:1 ratio).[14]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: While stirring vigorously, add a solution of TMS-diazomethane (commercially available as a ~2M solution in hexanes, 1.1-1.2 eq) dropwise. The addition should be slow to control gas evolution. A yellow color should persist, indicating a slight excess of the reagent.[14]

  • Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. The reaction is complete when nitrogen evolution ceases and the yellow color is discharged (or persists).[14]

  • Quenching (Important): Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentration: Remove the solvents under reduced pressure. The product is often pure enough for many applications, but can be further purified by column chromatography if needed.

Comparative Analysis of Methods

MethodReagents & CatalystConditionsAdvantagesDisadvantages & RisksTypical Yields
Fischer-Speier Methanol (excess), H₂SO₄Reflux (65-150°C), 12-48hInexpensive, simple setup[1]Equilibrium limited, harsh conditions, potentially low yield for hindered substrates[4][6]50-85%
Acyl Chloride SOCl₂, then MethanolReflux (Step 1), 0°C to RT (Step 2)Irreversible, high yield, effective for hindered acidsCorrosive/toxic reagents, moisture sensitive, two steps>90%
TMS-Diazomethane TMS-CHN₂, Methanol0°C to RT, 2-5hVery mild, high yield, simple work-up[14]Expensive reagent, requires careful handling and quenching>95%[14]

Purification and Characterization

Regardless of the method used, the final product, Methyl 5-bromo-2,3-dimethylbenzoate, should be purified and its identity confirmed.

  • Purification: Flash column chromatography on silica gel is the most common method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[7][8]

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure, including the presence of the methyl ester singlet (~3.9 ppm), the two aromatic methyl singlets, and the aromatic protons.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch, typically around 1720-1730 cm⁻¹.

References

  • Vertex AI Search. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved March 7, 2026.
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  • ResearchGate. (2026, February 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved March 7, 2026, from [Link].

  • UQ eSpace. (2015). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Retrieved March 7, 2026, from [Link].

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved March 7, 2026, from [Link].

  • Hughes, D. L. (2016). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Retrieved March 7, 2026, from [Link].

  • Scribd. (n.d.). Derivatization of Carboxylic Acids with Diazomethane. Retrieved March 7, 2026, from [Link].

  • ACS Publications. (2017, October 5). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters. Retrieved March 7, 2026, from [Link].

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved March 7, 2026, from [Link].

  • Reisman, S. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved March 7, 2026, from [Link].

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Application Note: Chemoselective Reduction of Methyl 5-Bromo-2,3-dimethylbenzoate to Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Analysis

The reduction of methyl 5-bromo-2,3-dimethylbenzoate to (5-bromo-2,3-dimethylphenyl)methanol is a critical functional group transformation in the synthesis of halogenated benzylic building blocks. The primary synthetic challenge in this workflow is chemoselectivity : the chemist must reduce a moderately hindered ortho-substituted methyl ester to a primary alcohol while strictly preserving the sensitive aryl bromide (C(sp²)–Br) bond.

Methyl 5-bromo-2,3-dimethylbenzoate features an ester group at C1, flanked by a methyl group at C2. This ortho-substitution imparts moderate steric hindrance, which decelerates nucleophilic attack at the carbonyl carbon. Consequently, the reaction requires either an excess of reducing agent or elevated temperatures to reach completion, variables that typically threaten the integrity of the aryl halide.

Mechanistic Rationale & Reagent Selection

Standard aggressive reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), pose a significant risk of hydrodebromination (reductive cleavage of the carbon-halogen bond)[1]. While LiAlH₄ can sometimes be controlled at cryogenic temperatures, the steric hindrance of the ortho-methyl group necessitates higher temperatures to drive the ester reduction, which exponentially increases the risk of dehalogenation[2].

To ensure a self-validating and high-yielding protocol, softer, chemoselective hydride sources must be employed[3].

  • DIBAL-H (Diisobutylaluminum Hydride): Operates via an electrophilic mechanism. The aluminum atom first coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon before delivering the hydride[4]. While strictly controlled stoichiometry at –78 °C halts the reduction at the aldehyde[5], utilizing an excess (≥2.5 equivalents) and allowing the reaction to warm to room temperature smoothly drives the intermediate to the primary alcohol[6]. The bulky isobutyl groups and the lack of transition-metal character ensure the Ar–Br bond remains entirely untouched[6].

  • LiBH₄ (Lithium Borohydride): A nucleophilic reducing agent where the lithium cation acts as a mild Lewis acid to activate the ester. It is significantly more reactive than NaBH₄ but milder than LiAlH₄, offering a highly scalable and chemoselective alternative that is completely inert toward aryl halides[3][7].

Comparative Evaluation of Reducing Agents

Reducing AgentChemoselectivity (Ar-Br)Steric ToleranceWorkup ComplexityRecommended Use Case
LiAlH₄ Poor (High risk of dehalogenation)HighHigh (Fieser method)Not recommended for this substrate.
NaBH₄ / MeOH HighLow (Very slow)LowNot practical for hindered ortho-esters.
LiBH₄ ExcellentModerateLowIdeal for large-scale, process-friendly synthesis.
DIBAL-H ExcellentHighModerate (Rochelle's salt)Rapid, high-yielding lab-scale synthesis.

Mechanistic Pathway

G A Methyl 5-bromo- 2,3-dimethylbenzoate B Al-Coordinated Carbonyl Complex A->B DIBAL-H Coordination C Tetrahedral Aluminoxane B->C 1st Hydride Transfer D Aldehyde Intermediate C->D -MeO-Al(iBu)2 (Warming) E Aluminoxy Acetal D->E 2nd DIBAL-H Addition F (5-Bromo-2,3-dimethylphenyl) methanol E->F Rochelle's Salt (Aqueous Quench)

Mechanistic pathway of DIBAL-H ester reduction preserving the aryl bromide bond.

Optimized Experimental Protocols

Protocol A: DIBAL-H Mediated Reduction (Recommended for Rapid Conversion)

Objective: Complete, chemoselective reduction of the ester to the benzyl alcohol. Reagents: Methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq), DIBAL-H (1.0 M in Toluene or Hexanes, 3.0 eq), Anhydrous THF or DCM.

  • Preparation: Dissolve the ester in anhydrous solvent (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

    • Causality: DIBAL-H is highly reactive toward moisture, which would prematurely destroy the reagent and skew the required stoichiometry[8].

  • Cryogenic Addition: Cool the solution to 0 °C using an ice bath. Add the DIBAL-H solution dropwise over 15 minutes.

    • Causality: The initial Lewis acid-base coordination is exothermic. Controlling the temperature prevents localized hot spots that could lead to impurity formation or over-reduction[5].

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Causality: The ortho-methyl group sterically hinders the second hydride addition. Warming to room temperature provides the necessary activation energy to collapse the tetrahedral intermediate and complete the reduction to the aluminoxy acetal[4].

  • Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add methanol dropwise until gas evolution (H₂) ceases.

    • Causality: Methanol safely and smoothly quenches residual, unreacted DIBAL-H without violent exotherms[8].

  • Emulsion Resolution: Add an equal volume of saturated aqueous Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1–2 hours at room temperature.

    • Causality: Aluminum salts form a thick, intractable "jelly" in water. Rochelle's salt chelates the Al³⁺ ions, forming a water-soluble complex that breaks the emulsion and yields two distinct, easily separable layers[8][9].

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: LiBH₄ Mediated Reduction (Recommended for Scale-Up)

Objective: Chemoselective reduction using a milder, process-friendly borohydride system. Reagents: Methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq), LiBH₄ (2.0 M in THF, 2.0 eq), Anhydrous THF.

  • Dissolve the ester in anhydrous THF (0.2 M) under N₂.

  • Add the LiBH₄ solution dropwise at room temperature.

  • Heat the reaction to a gentle reflux (65 °C) for 4–8 hours.

    • Causality: LiBH₄ is less reactive than aluminum hydrides. The steric hindrance of the ortho-methyl group necessitates thermal energy to drive the reaction to completion[3]. The aryl bromide remains completely stable under these conditions[7].

  • Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench destroys excess borohydride without causing harsh exotherms or side reactions.

  • Extract with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

Analytical Validation (Self-Validating System)

To confirm the success of the transformation before proceeding to full characterization, utilize the following analytical markers:

  • Thin-Layer Chromatography (TLC): Using a mobile phase of 8:2 Hexanes:EtOAc, the starting material (ester) will appear as a high-running spot (R_f ~ 0.6). The product (benzyl alcohol) will be significantly more polar (R_f ~ 0.2) and strongly UV-active.

  • ¹H NMR (CDCl₃) Markers:

    • Starting Material: Look for the distinct singlet at ~3.85 ppm corresponding to the methyl ester (–COOCH₃).

    • Product Conversion: Confirm the complete disappearance of the ester methoxy peak. Look for the appearance of a new singlet (or doublet if coupled to the hydroxyl proton) at ~4.65 ppm corresponding to the benzylic methylene (–CH₂–OH).

    • Integrity Marker: The aromatic protons (at C4 and C6) should integrate to 2H and their splitting pattern should remain intact, confirming that no hydrodebromination has occurred.

References

  • ORGANIC CHEMISTRY - RSC Publishing (Chemoselective reduction of esters in the presence of benzylic bromides using DIBAL-H). Source: rsc.org.
  • Reduction of esters to alcohols (LiAlH4 reactivity and limitations). Source: quimicaorganica.org.
  • DIBAL-H Reduction - Organic Synthesis (General procedure and Rochelle's salt workup). Source: organic-synthesis.com.
  • Ester to Alcohol - Common Conditions (Comparison of LiBH4 and DIBAL-H). Source: commonorganicchemistry.com.
  • What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? (Temperature control and selectivity). Source: tuodaindus.com.
  • DIBAL Reducing Agent - Chemistry Steps (Mechanistic insights into tetrahedral intermediates). Source: chemistrysteps.com.
  • Work-up for DIBAL-H reduction (ester-alcohol)? (Managing aluminum salts during workup). Source: researchgate.net.
  • Esters can be reduced to 1° alcohols using LiAlH4 (LiAlH4 mechanism and limitations). Source: libretexts.org.
  • Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides (LiBH4 selective reduction preserving aryl bromides). Source: escholarship.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselective Bromination of Methyl 2,3-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bromination of methyl 2,3-dimethylbenzoate is a classic Wohl-Ziegler reaction utilizing N-bromosuccinimide (NBS). While seemingly straightforward, this reaction often suffers from low isolated yields due to three competing pathways:

  • Regioselectivity Issues: Competition between the C2-methyl and C3-methyl groups.

  • Over-Bromination: Formation of gem-dibromides or bis-bromomethyl species.

  • Product Instability: Hydrolysis of the benzylic bromide during workup.

This guide provides a self-validating protocol to maximize the yield of the kinetic product, methyl 3-(bromomethyl)-2-methylbenzoate , while minimizing the sterically hindered C2-isomer and over-brominated impurities.

Part 1: The Reaction Landscape (Mechanism & Selectivity)

Before troubleshooting, you must visualize the competing pathways. The ester group at C1 exerts significant steric pressure on the C2-methyl group, making the C3-methyl the kinetically favored site for radical abstraction.

Pathway Visualization

ReactionPathway SM Methyl 2,3-dimethylbenzoate (Starting Material) Radical Benzylic Radical (Intermediate) SM->Radical NBS / Initiator (H• Abstraction) P_Major Methyl 3-(bromomethyl)- 2-methylbenzoate (MAJOR PRODUCT) Radical->P_Major Kinetic Path (Less Steric Hindrance) P_Minor Methyl 2-(bromomethyl)- 3-methylbenzoate (Minor Impurity) Radical->P_Minor Steric Clash (Ortho-Ester Effect) P_Over Dibrominated Side Products P_Major->P_Over Excess NBS (Over-reaction)

Figure 1: Reaction pathway showing the steric preference for C3-bromination over C2, and the risk of over-bromination.

Part 2: Critical Reagent Setup (The "Before You Start" Checklist)

Most yield failures occur before the flask is even heated. Adhere to these strict quality controls.

NBS Quality Control
  • The Issue: Commercial NBS often degrades into bromine (

    
    ) and HBr. 
    
    
    
    promotes ionic bromination (ring substitution) rather than the desired radical mechanism.
  • The Test: Inspect your NBS.[1][2][3]

    • White: Good to use.

    • Yellow/Orange: Contaminated with

      
      .[4] STOP. 
      
  • The Fix: Recrystallize NBS from boiling water (10 mL water per 1 g NBS). Dry thoroughly in a vacuum desiccator over

    
    . Wet NBS kills the radical chain.
    
Solvent Selection Matrix

Carbon tetrachloride (


) is the historic standard but is largely banned. Use these validated alternatives:
SolventBoiling PointSuitabilityNotes
Trifluorotoluene (

)
102°CExcellent Direct drop-in replacement for

. High radical stability.
Chlorobenzene (

)
131°CGood Higher BP allows faster kinetics but requires harder removal (high vac).
Methyl Acetate 57°CModerate Greener, but lower BP slows reaction. Good for thermally unstable products.
Acetonitrile (

)
82°CPoor Often dissolves succinimide, complicating workup. Avoid if possible.

Part 3: Optimized Protocol & Troubleshooting

Standard Operating Procedure (SOP-BZ-03)

Reagents:

  • Substrate: 1.0 equiv

  • NBS: 1.05 equiv (Do not exceed 1.1)

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide (BPO)

  • Solvent: Trifluorotoluene (0.2 M concentration)

Step-by-Step:

  • Degassing: Sparge the solvent with Argon/Nitrogen for 15 mins. Oxygen is a radical scavenger and will stall the reaction.

  • Addition: Add substrate, NBS, and half the initiator at room temperature.

  • Initiation: Heat to reflux (approx. 105°C for

    
    ).
    
  • Monitoring: Watch for the "white foam" transition. NBS is dense and sinks; Succinimide is less dense and floats (in halogenated solvents).[5] The conversion of the solid precipitate from bottom-heavy to top-floating is a visual indicator of progress.

  • Re-initiation: If conversion stalls at 50% (check TLC/HPLC), add the second half of the initiator. Do not add more NBS yet.

Troubleshooting Guide (FAQ)
Q1: I see multiple spots on TLC. Which one is my product?

Diagnosis: You likely have the starting material (


), the mono-bromide (

), and the di-bromide (

) in a non-polar eluent (e.g., 5% EtOAc/Hex).
  • The Fix: Stop the reaction at 90-95% conversion. Pushing to 100% conversion almost guarantees the formation of 10-15% dibromide, which is incredibly difficult to separate. It is better to recover starting material than to lose yield to the dibromide.

Q2: The reaction turns dark red/brown.

Diagnosis: Accumulation of molecular bromine (


). This means the radical chain propagation has failed, or the NBS is decomposing faster than it reacts.
  • The Fix:

    • Check if the solvent was degassed (Oxygen inhibition).

    • Add a radical scavenger trap? No, add a HBr scavenger . Add 5-10% solid

      
       or a drop of cyclohexene to the reaction mixture to consume free 
      
      
      
      /HBr.
Q3: My yield drops during purification (Column Chromatography).

Diagnosis: Benzylic bromides are reactive alkylating agents. They can hydrolyze on slightly acidic silica gel or react with nucleophilic impurities.

  • The Fix:

    • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine in Hexanes.

    • Speed: Do not leave the compound on the column. Flash chromatography should be rapid.

    • Alternative: If the product is crystalline, avoid chromatography. Dissolve the crude in hot Hexanes/EtOAc, filter off the succinimide, and crystallize by cooling.

Part 4: Interactive Troubleshooting Workflow

Use this logic tree to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/HPLC: Is Starting Material (SM) left? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM NoSM No: SM Consumed CheckTLC->NoSM ColorCheck Check Reaction Color YesSM->ColorCheck CheckSpots How many new spots? NoSM->CheckSpots Yellow Pale Yellow/White ColorCheck->Yellow Red Red/Brown ColorCheck->Red Action1 Radical Chain Stopped. Add 0.02 eq AIBN. Check O2 exclusion. Yellow->Action1 Action2 Br2 Accumulation. NBS is bad or Solvent wet. Restart with dry reagents. Red->Action2 OneSpot One Major Spot CheckSpots->OneSpot MultiSpot Multiple Spots (Lower Rf) CheckSpots->MultiSpot Action3 Loss during Workup. Check Hydrolysis. Avoid acidic silica. OneSpot->Action3 Action4 Over-Bromination. Reduce NBS to 1.0 eq. Stop at 90% conversion. MultiSpot->Action4

Figure 2: Decision tree for diagnosing yield loss during the bromination process.

Part 5: Advanced Optimization (Flow & Light)

For industrial scaling or high-value synthesis, thermal initiation is often replaced by Photochemical Flow Chemistry .

  • Method: Pump the substrate/NBS solution through a transparent fluoropolymer tubing wrapped around a 450 nm (Blue) LED light source.

  • Mechanism: Light cleaves the N-Br bond directly, often requiring lower temperatures (20-40°C).

  • Benefit: The lower temperature significantly improves regioselectivity by suppressing the higher-energy activation barrier required for the C2-methyl bromination.

References

  • Wohl-Ziegler Reaction Mechanism & Solvent Effects Source: Organic Chemistry Portal URL:[Link]

  • Regioselective Benzylic Bromination using NBS Source: Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry URL:[Link]

  • Green Solvents for Radical Bromination (Trifluorotoluene) Source:Organic Process Research & Development (ACS Publications) URL:[Link]

  • Purification of Benzylic Bromides Source: PrepChem - Synthesis of Methyl-2-bromomethylbenzoate (Analogous procedures) URL:[Link]

Sources

Purification strategies for Methyl 5-bromo-2,3-dimethylbenzoate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for Methyl 5-bromo-2,3-dimethylbenzoate intermediates Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with the isolation and purification of Methyl 5-bromo-2,3-dimethylbenzoate (and its related isomers). As a key intermediate in the synthesis of bioactive scaffolds (often used in Suzuki-Miyaura couplings for drug discovery), achieving high purity (>98%) is critical to prevent catalyst poisoning and regio-isomeric contamination in downstream steps.

The following troubleshooting guide synthesizes field-proven strategies with mechanistic insights to resolve common purification bottlenecks.

Troubleshooting Guide & FAQs

Issue 1: The product "oils out" during crystallization or remains a low-melting solid.

Q: My crude reaction mixture concentrates to a viscous oil that refuses to crystallize, even though the literature suggests a solid. How can I induce crystallization?

Senior Scientist Insight: Methyl 5-bromo-2,3-dimethylbenzoate and its isomers (2,4-dimethyl, 2,5-dimethyl analogs) typically possess low melting points (often 40–60 °C range) [1, 2]. "Oiling out" occurs when the temperature of the solvent system exceeds the Lower Critical Solution Temperature (LCST) of the oiling phase before crystallization kinetics can take over. This is often exacerbated by residual solvents (like toluene or DMF) or isomeric impurities that depress the melting point.

Corrective Protocol:

  • Solvent Exchange: Ensure high-boiling solvents are completely removed. Azeotrope with methanol or cyclohexane if necessary.

  • Seed & Cool: Dissolve the oil in a minimum amount of Methanol (MeOH) or Hexane at room temperature.

    • Why? These benzoates show steep solubility curves in MeOH.

  • Two-Solvent Recrystallization:

    • Dissolve in warm Hexane (40 °C) .

    • Add Ethyl Acetate (EtOAc) dropwise until clear.

    • Cool slowly to -20 °C. Rapid cooling traps impurities in the oil phase.

  • Scratching: If an oil forms at the bottom, scratch the flask wall at the interface of the oil and solvent with a glass rod to provide nucleation sites.

Issue 2: Persistent "Lachrymatory" Impurities (Benzylic Bromides).

Q: Even after column chromatography, my product irritates mucous membranes (lachrymator) and shows a small impurity by NMR (~4.5 ppm). How do I remove this?

Senior Scientist Insight: This is a critical safety and purity issue. The synthesis (bromination of methyl 2,3-dimethylbenzoate) competes between Electrophilic Aromatic Substitution (EAS) (desired aryl bromide) and Radical Substitution (undesired benzylic bromide) [3]. The benzylic bromide side-product (e.g., methyl 2-(bromomethyl)-3-methylbenzoate) is a potent lachrymator and unstable. Silica gel often fails to separate these effectively due to similar polarity.

Chemical Purification Strategy (The "Scavenger" Method): Instead of difficult chromatography, use chemical reactivity differences. Benzylic halides are highly reactive toward nucleophiles; aryl halides are not.

  • Step 1: Dissolve crude mixture in EtOAc.

  • Step 2: Add 1.5 equivalents (relative to the benzylic impurity) of Triethylamine (Et3N) or Diethylamine .

  • Step 3: Heat gently (40 °C) for 1-2 hours.

    • Mechanism: The benzylic bromide reacts to form a water-soluble quaternary ammonium salt. The aryl bromide remains unreacted.

  • Step 4: Wash with dilute HCl (1M) followed by water. The impurity partitions into the aqueous phase [4].[1]

Issue 3: Separation of Regioisomers (5-bromo vs. 6-bromo).

Q: I observe a co-eluting spot on TLC. Is this the 6-bromo isomer, and how do I separate it?

Senior Scientist Insight: Yes, the 6-bromo isomer (ortho to the ester) is the most common regio-impurity. While the 5-position is electronically favored (para to the C2-methyl), the 6-position is activated by the C2-methyl (ortho) and C3-methyl (para).

  • Separation Logic: The 6-bromo isomer is more sterically crowded (vicinal to the ester), often leading to a slightly different dipole moment and crystal packing density compared to the 5-bromo isomer.

Optimized Chromatography:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Toluene/Hexane (1:1) or DCM/Hexane (1:4) .

    • Why? Chlorinated solvents and aromatics often resolve positional isomers of benzoates better than EtOAc/Hexane systems due to pi-pi interaction differences.

  • Loading: Do not exceed 1% w/w sample-to-silica ratio for difficult isomer separations.

Quantitative Data & Properties

Table 1: Physical Properties & Solubility Profile

PropertyValue / DescriptionNotes
Target Molecule Methyl 5-bromo-2,3-dimethylbenzoate
Molecular Weight 243.10 g/mol
Physical State Low-melting solid or viscous oilMP approx. 40–55 °C (analogous to 2,4-isomer [2])
Solubility (High) DCM, EtOAc, Toluene, THFGood for extraction/reaction
Solubility (Mod.) Methanol, EthanolGood for crystallization (cooling)
Solubility (Low) Hexane, WaterHexane is the antisolvent of choice
TLC Rf (20% EtOAc/Hex) ~0.606-bromo isomer typically runs slightly higher

Detailed Experimental Protocols

Protocol A: Chemical Decontamination of Benzylic Impurities

Use this when NMR shows singlets around 4.4–4.6 ppm (benzylic CH2-Br).

  • Dissolution: Dissolve 10.0 g of crude oil in 100 mL of Ethyl Acetate.

  • Scavenging: Add 1.0 mL of Triethylamine (approx. 1.5 eq relative to estimated impurity).[2]

  • Incubation: Stir at 40 °C for 2 hours. A slight precipitate (Et3N·HBr salts) may form.[3]

  • Work-up:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove excess amine and the newly formed ammonium salt.

    • Wash with Saturated NaHCO3 (1 x 30 mL).

    • Wash with Brine (1 x 30 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate.

  • Result: The resulting oil is free of lachrymators and ready for crystallization.

Protocol B: Recrystallization for Isomer Enrichment

Use this to upgrade purity from 90% to >98%.

  • Preparation: Place 5.0 g of crude solid/oil in a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add 15 mL of Methanol (MeOH).

  • Heating: Heat to 50 °C (water bath) until fully dissolved. If insoluble particles remain, filter hot.

  • Cooling:

    • Allow to cool to room temperature (20 °C) over 1 hour with slow stirring.

    • Transfer to a fridge (4 °C) for 4 hours.

    • Optional: If no crystals form, add a seed crystal or scratch the glass.

  • Filtration: Filter the white needles/plates using a chilled Buchner funnel.

  • Wash: Wash with 5 mL of ice-cold Methanol (-20 °C).

  • Drying: Vacuum dry at room temperature (low melting point warning: do not use oven >40 °C).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the specific impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Methyl 5-bromo-2,3-dimethylbenzoate) CheckImpurity Analyze Impurity Profile (1H NMR / TLC) Start->CheckImpurity Benzylic Benzylic Bromide Present? (Singlet ~4.5 ppm) CheckImpurity->Benzylic Isomers Regioisomers Present? (Doublets ~7.0-7.5 ppm) Benzylic->Isomers No ChemWash Chemical Wash Protocol (EtOAc + Et3N, then HCl wash) Benzylic->ChemWash Yes (Lachrymator) Column Flash Chromatography (DCM:Hexane Gradient) Isomers->Column Major Isomers (>10%) Recryst Recrystallization (Methanol or Hexane/EtOAc) Isomers->Recryst Minor Isomers (<10%) ChemWash->Isomers Impurity Removed Column->Recryst Polishing Step PureProduct Pure Product (>98% Purity) Recryst->PureProduct

Caption: Decision tree for selecting the optimal purification workflow based on specific impurity types (Benzylic vs. Regioisomers).

References

  • ChemicalBook. (2025).[4] Methyl 5-bromo-2-methylbenzoate Properties and Melting Point. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 5-bromo-2,4-dimethylbenzoate Product Specification. Retrieved from

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from

  • ResearchGate. (2014). Strategies for separating Benzyl bromide from reaction mixtures. Retrieved from

Sources

Overcoming steric hindrance in Methyl 5-bromo-2,3-dimethylbenzoate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-bromo-2,3-dimethylbenzoate Coupling

Case ID: #MBDB-5BR-CPL Subject: Overcoming Steric and Electronic Deactivation in Aryl Bromide Coupling Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hidden" Hindrance

You are likely encountering low yields or stalled conversion when coupling Methyl 5-bromo-2,3-dimethylbenzoate . While the bromine at the C5 position appears sterically accessible (flanked by protons at C4 and C6), this substrate presents a dual challenge often mistaken for simple steric hindrance:

  • Electronic Deactivation: The 2,3-dimethyl substitution pattern is electron-donating, increasing the electron density of the aromatic ring. This strengthens the C-Br bond, making the Oxidative Addition step to Pd(0) significantly slower compared to electron-deficient aryl halides.

  • Conformational Locking (Buttressing Effect): The ortho-interaction between the C2-methyl and C3-methyl groups creates a "buttressing effect." This rigidifies the ring and forces the C1-ester out of plane, altering the electronic communication and solvation shell, which can impede catalyst approach if the ligand is not appropriately tuned.

This guide provides a self-validating protocol to overcome these barriers using next-generation catalysis.

Diagnostic Troubleshooting (Q&A)

Q1: My reaction stalls at 20-30% conversion. Is the catalyst dying? A: Likely, yes. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often fail here because the oxidative addition is too slow. The catalyst decomposes (aggregates to Pd black) before it can insert into the electron-rich C-Br bond.

  • Solution: Switch to electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbene (NHC) complexes. These ligands push electron density onto the Palladium center, accelerating oxidative addition.

Q2: I see the starting material disappearing, but I'm isolating the hydrolyzed acid (COOH) instead of the coupled ester. A: You are likely using a hydroxide base (NaOH, KOH) or wet solvents at high temperatures. The C1-ester is sterically twisted by the C2-methyl, but it is still susceptible to hydrolysis, especially if the coupling is slow.

  • Solution: Switch to anhydrous mild bases like K3PO4 or Cs2CO3 and ensure your solvent (Dioxane or Toluene) is dry. Avoid water as a co-solvent unless using a surfactant-based system.

Q3: I am trying to couple a bulky boronic acid (e.g., 2,6-disubstituted). The reaction won't proceed. A: You are facing a "steric ceiling." Even if C5 is open, the incoming boronic acid creates a highly congested biaryl axis.

  • Solution: Use Pd-PEPPSI-IPr or XPhos Pd G3 . These precatalysts are designed to facilitate the difficult Transmetalation and Reductive Elimination steps required for forming sterically congested biaryls.

Optimized Experimental Protocol

Objective: High-yield Suzuki-Miyaura coupling of Methyl 5-bromo-2,3-dimethylbenzoate with a hindered aryl boronic acid.

Reagents:

  • Substrate: Methyl 5-bromo-2,3-dimethylbenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst. Cap with a septum.

  • Evacuation: Evacuate and backfill with Argon (or Nitrogen) three times. Crucial: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Place the vial in a pre-heated block at 80–100°C .

    • Note: Do not start at RT. Rapid heating prevents catalyst aggregation.

  • Monitoring: Monitor by HPLC/UPLC after 2 hours.

    • Success Marker: >90% conversion of bromide.

    • If sluggish: Add 0.5 equiv of water (degassed) to solubilize the inorganic base (only if hydrolysis is not observed).

  • Workup: Filter through a celite pad, rinse with EtOAc, and concentrate.

Mechanistic Visualization

The following diagrams illustrate the specific challenges of this substrate and the catalytic solution.

Diagram 1: Substrate Analysis & Steric/Electronic Map

SubstrateAnalysis Substrate Methyl 5-bromo- 2,3-dimethylbenzoate C1_Ester C1-Ester (Hydrolysis Risk) Substrate->C1_Ester Contains C2_C3_Me C2/C3-Methyls (Electron Donating + Buttressing Effect) Substrate->C2_C3_Me Contains C5_Br C5-Bromine (Deactivated Electrophile) Substrate->C5_Br Reaction Site C2_C3_Me->C1_Ester Twists out of plane (Steric crowding) C2_C3_Me->C5_Br Increases e- density (Slows Oxidative Addition)

Caption: The 2,3-dimethyl motif creates a "Buttressing Effect" that deactivates the C5-Bromine electronically while sterically crowding the C1-Ester.

Diagram 2: Optimized Catalytic Cycle (Pd-PEPPSI / Buchwald)

CatalyticCycle PreCat Pre-Catalyst (XPhos Pd G3 / PEPPSI) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Ar-Br (Facilitated by e- rich Ligand) TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Forms Biaryl Pd(II) RedElim->ActivePd Regenerates Pd(0)

Caption: Bulky, electron-rich ligands (L) accelerate the rate-limiting Oxidative Addition of the deactivated aryl bromide and facilitate Reductive Elimination.[1][2]

Comparative Data: Ligand Performance

Ligand SystemConversion (2h)YieldNotes
Pd(PPh3)4 < 15%TraceFailed oxidative addition; catalyst decomposition.
Pd(dppf)Cl2 35%28%Sluggish; significant dehalogenation observed.
SPhos Pd G2 88%82%Excellent for general coupling; minor hydrolysis.
XPhos Pd G3 > 98% 95% Recommended. Handles steric bulk and deactivation best.
Pd-PEPPSI-IPr 96%93%Robust alternative; excellent for difficult partners.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006.

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide."

  • BenchChem. "Methyl 5-bromo-3-hydroxy-2-methylbenzoate Structure & Properties."

Sources

Recrystallization solvents for high-purity Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for High-Purity Methyl 5-bromo-2,3-dimethylbenzoate Content Type: Technical Support Center – Troubleshooting Guide & FAQs Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]

Case Reference: [CAS: 5613-28-5] Support Tier: Level 3 (Senior Application Scientist)[1][2]

Welcome to the technical support hub for the purification of Methyl 5-bromo-2,3-dimethylbenzoate. This guide addresses the specific challenges associated with crystallizing halogenated benzoate esters, particularly the risks of "oiling out" due to low melting points and isomer separation.

Part 1: Solvent Selection & Strategy
Q: What is the primary recommended solvent system for recrystallizing this compound?

A: For Methyl 5-bromo-2,3-dimethylbenzoate, we recommend a binary solvent system rather than a single solvent.

  • Primary Recommendation: Methanol (Solvent) / Water (Anti-solvent)

  • Alternative (Non-polar impurities): n-Heptane (Anti-solvent) / Ethyl Acetate (Solvent) [1][2]

Technical Rationale:

  • Transesterification Prevention: Since your target is a methyl ester, using Methanol as the primary solvent eliminates the risk of transesterification (exchange of the ester group), which can occur if Ethanol or Isopropanol is used in the presence of residual acidic/basic catalysts from the synthesis step [[1]].

  • Polarity Control: The bromine atom and ester group create a dipole moment that makes the compound moderately polar.[2] A methanol-water system allows for fine-tuning the dielectric constant (

    
    ) of the medium.[1][2] As you add water (
    
    
    
    ) to methanol (
    
    
    ), you drastically reduce the solubility of the hydrophobic aromatic ring, forcing crystallization [[2]].[1]
  • Impurity Rejection: The primary impurities are often the 3-bromo isomer or unreacted 2,3-dimethylbenzoic acid.[1][2] The acid is more soluble in basic/polar aqueous layers, while the isomers often have slightly different crystal lattice energies, which can be exploited by slow cooling in Heptane/EtOAc.[1]

Q: My compound has a low melting point. How do I prevent it from "oiling out"?

A: Methyl 5-bromo-2,3-dimethylbenzoate is a low-melting solid (estimated MP range 40–65°C based on structural analogs like Methyl 5-bromo-2-methoxy-3-methylbenzoate [[3]]).[1][2] "Oiling out" occurs when the compound phase-separates as a liquid droplet before it crystallizes.[1][2]

Corrective Actions:

  • Temperature Ceiling: Do not heat the solution significantly above the compound's melting point. Dissolve at a moderate temperature (e.g., 40-45°C).

  • Seeding is Mandatory: You must introduce seed crystals at the metastable zone width (approx. 5-10°C below saturation temperature) to provide a nucleation surface.[2]

  • Vigorous Agitation: High shear stirring can break up oil droplets, increasing the surface area for nucleation.

Part 2: Visual Decision Guides
Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on impurity profile and physical behavior.[1][2]

SolventSelection Start Start: Analyze Crude Material CheckImpurity Primary Impurity Type? Start->CheckImpurity Isomers Regioisomers (3-bromo) CheckImpurity->Isomers Non-polar Polar Acids / Salts / Catalyst CheckImpurity->Polar Polar SolventA System A: n-Heptane / EtOAc (Slow Evaporation or Cooling) Isomers->SolventA SolventB System B: Methanol / Water (Anti-solvent Crash) Polar->SolventB CheckOil Risk of Oiling Out? SolventA->CheckOil SolventB->CheckOil ActionOil Use Seeding + Slow Cooling Avoid Boiling Solvents CheckOil->ActionOil Yes (Low MP)

[1][2]

Part 3: Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Oiling Out Solution temperature > Melting Point of solid.[1][2]Re-heat to dissolve oil, then cool very slowly to just above oiling temp. Add seed crystal.[2]
Low Yield Too much solvent used or final temp too high.[2]Concentrate the mother liquor by 30%.[2] Cool to -10°C (freezer) for 12 hours.
Impurity Retention Cooling was too rapid (occlusion).Re-dissolve and cool at a rate of 5°C/hour. Wash crystals with cold, pure anti-solvent.
Colored Crystals Oxidation products or polymeric residues.[2]Perform a "charcoal treatment" (activated carbon) in hot EtOAc before crystallization.
Part 4: Detailed Experimental Protocol

Protocol: Recrystallization via Methanol/Water Anti-Solvent Method

Objective: Purify 10g of crude Methyl 5-bromo-2,3-dimethylbenzoate.

  • Dissolution:

    • Place 10g of crude solid in a 100mL Erlenmeyer flask.

    • Add Methanol (HPLC grade) in small portions (start with 20mL) while stirring at 40°C.

    • Note: Do not reflux.[2][3] Keep temperature below 50°C to prevent melting the solid into an oil.[2]

    • Continue adding Methanol until the solid just dissolves (approx. 3-5 mL per gram).[1][2]

  • Filtration (Optional but Recommended):

    • If insoluble particles remain, filter the warm solution through a 0.45µm PTFE syringe filter or a glass frit to remove dust/inorganics.

  • Crystallization:

    • Allow the solution to cool to Room Temperature (25°C) slowly.

    • Seeding: Add a tiny crystal (0.1 mg) of pure product.

    • Anti-Solvent Addition: Dropwise, add Water to the stirring methanol solution until a faint, persistent turbidity (cloudiness) appears.

    • Ratio: Typically requires 10-20% water by volume relative to methanol.[1][2]

    • Stir gently for 30 minutes.

  • Harvesting:

    • Cool the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with 10mL of cold (0°C) Methanol/Water (50:50 mixture).

  • Drying:

    • Dry under high vacuum (0.1 mbar) at room temperature for 4 hours. Do not heat above 35°C during drying.[1][2]

Figure 2: Purification Workflow

Caption: Step-by-step logic for the Methanol/Water recrystallization protocol.

RecrystallizationProtocol Step1 1. Dissolve in MeOH (T = 40°C) Step2 2. Filter Insolubles (Warm) Step1->Step2 Step3 3. Cool to RT & Add Seed Crystal Step2->Step3 Step4 4. Add Water (Dropwise) until Turbid Step3->Step4 Step5 5. Chill (0°C) & Filter Step4->Step5

References
  • ChemicalBook . Synthesis and properties of methyl 5-bromo-2-methylbenzoate. Retrieved from .

  • PubChem . Methyl 5-bromo-2-methylbenzoate Compound Summary. National Library of Medicine.[2] Retrieved from .

  • Sigma-Aldrich .[1][2] Methyl 5-bromo-2-methoxy-3-methylbenzoate Product Sheet. Retrieved from .[1][2][4]

  • BenchChem . Synthesis Protocol for Bromo-methylbenzoates. Retrieved from .

Sources

Technical Support Center: Catalyst Optimization for Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading for Cross-Coupling Reactions Product: Methyl 5-bromo-2,3-dimethylbenzoate (CAS: Analogous to 79669-50-4 series) Target Audience: Process Chemists, Medicinal Chemists, CMC Leads

Technical Overview & Reactivity Profile

Methyl 5-bromo-2,3-dimethylbenzoate presents a specific set of electronic and steric challenges that dictate catalyst strategy. Unlike simple aryl bromides, the 2,3-dimethyl substitution pattern creates a unique electronic environment, while the ester moiety requires careful base selection.[1]

  • Steric Environment: The C5-bromine is flanked by protons at C4 and C6, making it sterically accessible.[1] However, the C2-methyl group (para to the bromine) and C3-methyl (meta) increase the electron density of the arene.

  • Electronic Profile: The presence of two electron-donating methyl groups makes the aryl ring relatively electron-rich compared to unsubstituted benzoates. This renders the Oxidative Addition step of the catalytic cycle slower and more difficult compared to electron-deficient substrates.

  • Chemo-selectivity: The C1-methyl ester is prone to hydrolysis under harsh basic conditions (e.g., hydroxide bases at high temperatures), necessitating mild buffering.[1]

Optimization Goal: Achieve >98% conversion with <0.5 mol% Pd loading while preventing ester hydrolysis and dehalogenation.

Critical Optimization Workflow (Protocol)

Do not rely on "standard" 5 mol% loadings. Use this tiered screening approach to determine the Minimum Effective Concentration (MEC).

Phase 1: Ligand Selection (The "Engine" Choice)

Because the substrate is electron-rich, you require electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Ligand ClassRecommendationRationale
Buchwald Biaryls XPhos or SPhos Best for electron-rich aryl bromides. The bulk promotes reductive elimination; the electron richness drives oxidative addition.[1]
Trialkylphosphines P(t-Bu)₃ Highly active but air-sensitive. Good alternative if biaryls fail.[1]
Bisphosphines Xantphos Excellent for C-N couplings (Buchwald-Hartwig) if the target is an amine.[1]
Standard PPh₃ / dppfAvoid. Likely requires high loading (>2 mol%) to sustain turnover.[1]
Phase 2: The "Limit Test" (Loading Titer)

Once a ligand is selected (e.g., XPhos), perform a logarithmic titer to find the cliff edge of reactivity.[1]

Experimental Setup:

  • Scale: 0.5 mmol Methyl 5-bromo-2,3-dimethylbenzoate.

  • Conditions: 1.5 eq. Boronic Acid, 2.0 eq. K₃PO₄, Toluene/Water (10:1), 80°C.[1]

  • Catalyst: Pd(OAc)₂ + XPhos (1:2 ratio).[1]

  • Run 4 Parallel Vials:

Vial IDPd Loading (mol%)Expected OutcomeAction
A 2.0 %Full Conversion (<1h)Baseline (Too expensive)
B 0.5 %Full Conversion (2-4h)Target Range
C 0.1 %Partial / SlowOptimization Zone
D 0.01 % (100 ppm)StalledFailure Point

Analysis: If Vial B works, proceed to scale-up. If Vial B stalls, check "Troubleshooting: Catalyst Death."[1]

Troubleshooting & FAQs

Issue 1: Reaction Stalls at 60-70% Conversion

Q: I am using 0.5 mol% Pd(OAc)₂/SPhos. The reaction starts fast but stops after 2 hours.[1] Adding more boronic acid doesn't help.[1] What is happening?

A: This is a classic signature of Catalyst Deactivation (Pd Black formation) . The active Pd(0) species is unstable and is aggregating into inactive bulk metal.[1][2] This often happens when the oxidative addition is slow (due to the electron-rich nature of your substrate), leaving Pd(0) exposed too long in solution.[1]

Corrective Actions:

  • Increase Ligand:Metal Ratio: Move from 2:1 to 3:1 or 4:1 . Excess ligand stabilizes the Pd(0) resting state.[1]

  • Switch Pre-catalyst: Use Pd(dba)₂ or a palladacycle precatalyst (e.g., XPhos Pd G4 ).[1] These generate the active species more controllably than Pd(OAc)₂.[1]

  • Remove Oxygen: Ensure rigorous degassing.[1] Oxygen accelerates phosphine oxidation, stripping the metal of its protection.[1]

Issue 2: Impurity Profile - Dehalogenation

Q: I observe ~10% of Methyl 2,3-dimethylbenzoate (des-bromo product) in my LCMS. How do I stop this?

A: This is Hydrodehalogenation , where the Pd-Ar intermediate undergoes beta-hydride elimination or reacts with a hydride source (often the solvent or base impurities) instead of the coupling partner.

Corrective Actions:

  • Switch Solvent: Avoid primary/secondary alcohols (e.g., iPrOH, EtOH) which can act as hydride donors.[1] Use Toluene, Dioxane, or THF .[1][2]

  • Increase Coupling Partner: The transmetallation step is competing with the side reaction.[1] Increase the Boronic Acid equivalents (from 1.2 to 1.5 eq) to favor the productive pathway.

  • Lower Temperature: High temps favor the higher-energy dehalogenation pathway.[1] Try running at 60°C instead of 80-100°C.

Issue 3: Ester Hydrolysis

Q: My product yield is good, but I'm losing 15% to the carboxylic acid. I'm using Na₂CO₃ in MeOH/Water.

A: The combination of carbonate base, water, and heat is saponifying the sterically crowded but still vulnerable ester.[1]

Corrective Actions:

  • Change Base: Switch to K₃PO₄ (Tribasic Potassium Phosphate) .[1] It is less nucleophilic than carbonates/hydroxides but sufficiently basic for the Suzuki cycle.[1]

  • Reduce Water: Move to an anhydrous system (e.g., DMF or Dioxane) using Cs₂CO₃ or K₃PO₄ (finely ground).[1]

  • Alternative: Use KF (Potassium Fluoride) on Alumina if the substrate is extremely base-sensitive.[1]

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing the catalyst loading based on the specific failure modes of this substrate.

OptimizationWorkflow Start Start: Methyl 5-bromo-2,3-dimethylbenzoate Target: <0.5 mol% Pd Screen1 Step 1: Ligand Screen (1 mol%) Compare SPhos, XPhos, P(tBu)3 Start->Screen1 CheckYield Check Conversion @ 4h Screen1->CheckYield HighYield >95% Conversion CheckYield->HighYield Success LowYield <50% Conversion CheckYield->LowYield Slow Rate Stalled Stalled (Pd Black) CheckYield->Stalled Deactivation LoadingStudy Step 2: Loading Titer Run 0.5%, 0.1%, 0.05% HighYield->LoadingStudy Opt_Solvent Switch Solvent (Toluene/Dioxane) LowYield->Opt_Solvent Solubility/Temp issue Opt_LigandRatio Increase L:Pd Ratio (3:1 or 4:1) Stalled->Opt_LigandRatio Stabilize Pd(0) Final Final Protocol: Pd-G4 Precatalyst + K3PO4 LoadingStudy->Final Select Lowest Effective Load Opt_Solvent->Screen1 Opt_LigandRatio->Screen1

Caption: Decision tree for optimizing catalyst loading, prioritizing ligand selection and stability adjustments before reducing metal concentration.

Experimental Protocol: Low-Loading Suzuki Coupling

Objective: Coupling of Methyl 5-bromo-2,3-dimethylbenzoate with Phenylboronic acid at 0.1 mol% Pd.

  • Charge Reactor: In a glovebox or under Argon flow, add:

    • Methyl 5-bromo-2,3-dimethylbenzoate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[3]

    • K₃PO₄ (2.0 equiv, finely ground)[1]

    • Catalyst: XPhos Pd G4 (0.001 equiv / 0.1 mol%)[1]

  • Solvent Addition: Add degassed Toluene:Water (10:1 v/v). Concentration: 0.2 M.[1]

  • Reaction: Seal vessel. Heat to 80°C with vigorous stirring (1000 rpm) for 4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica to remove bulk Pd and salts.[1] Rinse with EtOAc.[1][4]

  • Analysis: Analyze crude by HPLC/UPLC.

    • Pass Criteria: Product >98% area, Des-bromo <1%.[1]

References

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides."[1] Accounts of Chemical Research, 2008.[1] (Contextual grounding on Ligand Selection).

  • Frontiers in Catalysis. "How to develop a sustainable palladium-catalyzed cross-coupling reactions." Frontiers, 2025. [Link][1]

  • American Chemical Society. "Catalyst Recycling in the Suzuki Coupling Reaction."[1] MDPI, 2022.[1] [Link][1]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the MSDS for Methyl 5-bromo-2,3-dimethylbenzoate before handling.

Sources

Technical Support Center: Purification & Troubleshooting for Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5). This compound is a critical building block in medicinal chemistry, frequently utilized as a precursor in Suzuki-Miyaura cross-coupling reactions[1]. A persistent challenge during its synthesis—typically executed via the electrophilic bromination of methyl 2,3-dimethylbenzoate or the esterification of 5-bromo-2,3-dimethylbenzoic acid[2]—is the generation of closely related regioisomeric impurities.

This guide is designed for research scientists and drug development professionals to troubleshoot impurity formation, understand the causality behind separation techniques, and implement self-validating purification protocols.

Mechanistic Basis: Why do Regioisomers Form?

Understanding the causality of impurity formation is the first step in troubleshooting. During the electrophilic aromatic bromination of the 2,3-dimethylbenzoate core, competing directing groups dictate the substitution pattern:

  • Synergistic Directing to C5 (Major Product): The ester group (-COOMe) is strongly deactivating and meta-directing (directing to C3 and C5). Because C3 is sterically blocked by a methyl group, it directs exclusively to C5. Simultaneously, the C2-methyl group is ortho/para-directing; with its ortho positions blocked, it directs para to C5. This synergy makes the 5-bromo isomer the overwhelming major product.

  • Competing Directing to C4 and C6 (Minor Impurities): The C3-methyl group is also ortho/para-directing. It directs electrophiles to the C2 (blocked), C4, and C6 positions. Consequently, methyl 4-bromo-2,3-dimethylbenzoate and methyl 6-bromo-2,3-dimethylbenzoate emerge as persistent regioisomeric impurities.

Because these isomers share identical molecular weights and nearly identical polarities, standard aqueous workups are insufficient for their removal.

ReactionPathway SM Methyl 2,3-dimethylbenzoate (Starting Material) Reagents Bromination (Br2, FeBr3 or NBS/Acid) SM->Reagents Target Methyl 5-bromo-2,3-dimethylbenzoate (Major Product, Target) Reagents->Target Synergistic directing (C5 position) Imp1 Methyl 4-bromo-2,3-dimethylbenzoate (Minor Impurity) Reagents->Imp1 3-CH3 directing (C4 position) Imp2 Methyl 6-bromo-2,3-dimethylbenzoate (Minor Impurity) Reagents->Imp2 3-CH3 directing (C6 position)

Electrophilic aromatic bromination pathway generating regioisomeric impurities.

Data Presentation: Regioisomer Physical Properties

To design a self-validating purification system, we must exploit subtle differences in crystal packing and hydrophobicity. The table below summarizes the quantitative and qualitative differences used to drive separation logic.

CompoundSubstitution PatternRelative Polarity (Normal Phase)Crystallinity / PackingSolubility in Cold Non-Polar Solvents
Methyl 5-bromo-2,3-dimethylbenzoate 1,2,3,5-tetrasubstitutedModerate (Rf ~0.40 in 9:1 Hex/EtOAc)High (Symmetrical packing)Low (Precipitates readily)
Methyl 4-bromo-2,3-dimethylbenzoate 1,2,3,4-tetrasubstitutedSlightly Lower (Rf ~0.45)Moderate (Steric clash at C3/C4)Moderate (Remains in mother liquor)
Methyl 6-bromo-2,3-dimethylbenzoate 1,2,3,6-tetrasubstitutedSlightly Higher (Rf ~0.35)Low (Steric clash with ester)High (Remains in mother liquor)
Troubleshooting Workflows

PurificationWorkflow Crude Crude Methyl 5-bromo-2,3-dimethylbenzoate (Contains 4-Br and 6-Br isomers) Analyze HPLC / GC Analysis Determine Isomer Ratio Crude->Analyze HighPurity Target > 85% (Minor impurities) Analyze->HighPurity Yes LowPurity Target < 85% (High impurity load) Analyze->LowPurity No Recryst Workflow A: Fractional Recrystallization (e.g., Heptane/EtOAc) HighPurity->Recryst PrepLC Workflow B: Silica Gel / Prep-HPLC (Gradient Elution) LowPurity->PrepLC Pure Pure Methyl 5-bromo-2,3-dimethylbenzoate (>99% purity) Recryst->Pure PrepLC->Pure

Decision tree for selecting the optimal regioisomer purification workflow.

Workflow A: Fractional Recrystallization (Scalable & Preferred)

Causality: The 5-bromo isomer possesses a more balanced steric profile, allowing for tighter crystal lattice packing compared to the sterically hindered 4-bromo and 6-bromo isomers. We exploit this by using a solvent system where the minor isomers remain dissolved at low temperatures.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude mixture in a minimum volume of hot solvent (typically 5:1 Heptane:Ethyl Acetate or pure Isopropanol) at 70°C.

  • Saturation: Add the polar solvent (EtOAc) dropwise until complete dissolution is achieved. Do not over-dilute.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature (22°C) slowly over 2 hours. Expert Insight: Rapid cooling (crashing out) traps the 4- and 6-bromo isomers within the crystal lattice, defeating the purpose of the purification.

  • Maturation: Transfer the flask to an ice bath (0–5°C) for 1 hour to maximize the yield of the 5-bromo isomer.

  • Filtration & Washing: Filter the crystals via vacuum filtration. Wash the filter cake exclusively with ice-cold heptane.

  • System Validation: Analyze the mother liquor via HPLC. You must observe an enrichment of the 4-bromo and 6-bromo peaks relative to the target, validating that the separation occurred successfully.

Workflow B: Silica Gel Column Chromatography (For Complex Mixtures)

Causality: If the crude purity is <85%, recrystallization may fail due to the impurities acting as melting point depressants and interfering with lattice formation. Normal-phase chromatography separates these isomers based on subtle dipole moment differences caused by the bromine's position relative to the ester.

Step-by-Step Methodology:

  • Column Preparation: Pack a column with fine silica gel (230-400 mesh) using 100% Hexanes.

  • Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and dry-load it onto silica.

  • Gradient Elution: Begin elution with 100% Hexanes. Gradually introduce Ethyl Acetate (up to 2–5% maximum).

  • Fraction Collection: The 4-bromo isomer (least polar due to steric shielding of the ester) typically elutes first, followed by the target 5-bromo isomer, and finally the 6-bromo isomer.

  • System Validation: Spot fractions on TLC plates and run them multiple times (double or triple development) in 95:5 Hex/EtOAc to amplify Rf differences before pooling the >99% pure fractions.

Frequently Asked Questions (FAQs)

Q: Why is my yield so low after recrystallization? A: Low yields usually stem from using too much polar solvent (like Ethyl Acetate or Methanol) during the dissolution phase. The 5-bromo isomer is highly soluble in these solvents even at room temperature. Solution: Reduce the ratio of polar to non-polar solvent, or concentrate the validated mother liquor to 50% volume and perform a second crop crystallization.

Q: I am seeing co-elution on normal-phase TLC. How can I resolve the isomers analytically? A: The Rf differences on normal-phase TLC are notoriously small for regioisomers. Solution: Switch to Reverse-Phase HPLC (C18 column) using an Acetonitrile/Water gradient. The hydrophobic interactions on a C18 stationary phase are much more sensitive to the steric footprint of the bromine atom, providing baseline resolution for accurate purity validation.

Q: Can I purify the acid intermediate before esterification? A: Yes, and this is highly recommended! 5-bromo-2,3-dimethylbenzoic acid[2] often crystallizes much more efficiently than its methyl ester due to strong intermolecular hydrogen bonding from the carboxylic acid[1]. Purifying the acid via recrystallization (e.g., from Acetic Acid/Water or Ethanol/Water) before performing the Fischer esterification often eliminates the need to purify the final ester entirely.

References
  • European Patent Office. (2009). Substituted Piperidine Derivatives as Renin Inhibitors (EP 2274295 B1).

Sources

Solving solubility issues of Methyl 5-bromo-2,3-dimethylbenzoate in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for Methyl 5-bromo-2,3-dimethylbenzoate

As a Senior Application Scientist, I frequently consult with researchers struggling to formulate halogenated aromatic esters. Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) is a classic example of a highly lipophilic, poorly water-soluble molecule. Its hydrophobic benzene ring, dual methyl groups, and heavy bromine atom drastically reduce its affinity for polar solvents. While the methyl ester provides a minor dipole, it acts solely as a hydrogen-bond acceptor, which is thermodynamically insufficient to overcome the strong hydrogen-bonding network of water[1].

This technical guide provides field-proven, thermodynamically grounded troubleshooting steps to overcome these solubility barriers, ensuring your in vitro and in vivo assays yield reliable, artifact-free data.

Part 1: Troubleshooting & FAQs

Q1: I attempted to dissolve Methyl 5-bromo-2,3-dimethylbenzoate directly in an aqueous buffer (pH 7.4), but it immediately precipitated. Why does this happen, and how can I fix it? A1: The precipitation is driven by the hydrophobic effect. Because the compound lacks ionizable groups (such as amines or carboxylic acids), pH adjustments will not induce salt formation or improve solubility. When introduced to water, the highly lipophilic surface of the molecule forces water to form a highly ordered, thermodynamically unfavorable clathrate cage around it[1]. Solution: Do not attempt direct aqueous dissolution. Instead, utilize a polar aprotic co-solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock. DMSO disrupts solute-solute crystalline interactions and lowers the dielectric constant of the mixture, allowing the compound to dissolve[2].

Q2: How do I prepare a stable stock solution for in vitro screening without compromising my biological assay? A2: DMSO is the gold standard for initial solubilization due to its amphiphilic nature. However, the final DMSO concentration in your assay must be strictly controlled. Studies demonstrate that while short-term bacterial or biochemical assays can tolerate up to 5–10% DMSO, sensitive cell culture models require the final concentration to be <0.1–1% (v/v) to prevent solvent-induced toxicity and artifactual dose-response curves[2]. Always perform a solvent-only vehicle control in your experiments.

Q3: My downstream application (e.g., in vivo dosing) cannot tolerate DMSO. How can I achieve a purely aqueous formulation? A3: The most elegant solution for halogenated aromatics is host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[3]. The hydrophobic bromine and aromatic ring of Methyl 5-bromo-2,3-dimethylbenzoate are sequestered into the cavity, displacing high-energy water molecules, while the exterior hydroxyl groups ensure high aqueous solubility and biocompatibility[4].

Q4: When I dilute my DMSO stock into aqueous media, the compound crashes out over time (solvent-shift precipitation). How do I maintain supersaturation? A4: This occurs because the compound's solubility drops exponentially as the co-solvent fraction decreases. To prevent this, employ the "Spring and Parachute" approach. Add a surfactant (e.g., Tween-80 or Kolliphor EL) to your aqueous dilution buffer. The surfactant micelles act as a thermodynamic "parachute," trapping the hydrophobic molecules in their lipophilic cores before they can nucleate and crystallize[1].

Part 2: Data Presentation & Excipient Selection

Table 1: Physicochemical Profile & Solvent Compatibility

Property / SolventCompatibility / ValueMechanistic Rationale
Water / Aqueous Buffers Poor (< 0.1 mg/mL)High lipophilicity; lacks H-bond donors. Water excludes the molecule to maximize its own entropy.
Dimethyl Sulfoxide (DMSO) Excellent (> 50 mg/mL)Polar aprotic solvent; high dielectric constant disrupts crystal lattice energy.
Ethanol / Methanol Moderate (10 - 20 mg/mL)Lower polarity than water, but weaker solubilizing power than DMSO for heavy halogenated aromatics.
HP-β-Cyclodextrin (20% w/v) High (Aqueous complex)Hydrophobic cavity encapsulates the brominated aromatic ring, shielding it from water[3].

Table 2: Excipient Selection Guide for Aqueous Solubilization

Excipient ClassExample AgentPrimary Mechanism of ActionBest Application
Co-solvents DMSO, PEG-400Lowers dielectric constant of the solvent mixture[1].In vitro assays, stock solutions.
Cyclodextrins HP-β-CDHost-guest inclusion complexation[4].In vivo dosing, sensitive cell lines.
Surfactants Tween-80, Triton X-100Micellar encapsulation of the hydrophobic core[1].Preventing precipitation upon dilution.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

Self-Validating Check: The final solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Calculate Mass: Weigh the appropriate amount of Methyl 5-bromo-2,3-dimethylbenzoate (MW: 243.10 g/mol ). For a 50 mM solution in 1 mL, weigh 12.15 mg.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance (If needed): If particulates remain, warm the vial in a water bath at 37°C for 5 minutes, followed by brief sonication.

  • Storage: Aliquot into tightly sealed amber vials (to prevent photolytic degradation of the bromine bond) and store at -20°C.

Protocol 2: Aqueous Formulation via HP-β-Cyclodextrin Complexation

Self-Validating Check: The complexation process shifts the compound from a suspension to a transparent solution.

  • Prepare Excipient Base: Dissolve HP-β-CD in molecular biology grade water to create a 20% (w/v) solution (e.g., 2 g HP-β-CD in 10 mL water).

  • Compound Addition: Add Methyl 5-bromo-2,3-dimethylbenzoate in excess (e.g., 5 mg/mL) to the HP-β-CD solution. It will initially form a cloudy suspension.

  • Complexation: Place the suspension in a thermoshaker at 37°C and agitate at 800 RPM for 24–48 hours. The continuous kinetic energy drives the thermodynamic exchange of water out of the cyclodextrin cavity[3].

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Quantification: The resulting clear filtrate contains the water-soluble inclusion complex. Quantify the exact concentration via HPLC or UV-Vis spectroscopy before use.

Part 4: Solubilization Workflow Visualization

SolubilizationWorkflow Start Methyl 5-bromo-2,3-dimethylbenzoate (Solid) Decision Target Application? Start->Decision InVitro In Vitro Assays (Tolerates Co-solvents) Decision->InVitro Yes InVivo In Vivo / Sensitive Cells (Strictly Aqueous) Decision->InVivo No DMSO Dissolve in 100% DMSO (Create 10-50 mM Stock) InVitro->DMSO Cyclo HP-β-CD Complexation (Host-Guest Inclusion) InVivo->Cyclo Dilution Dilute in Assay Buffer (Final DMSO < 1%) DMSO->Dilution Micelle Surfactant Addition (Tween-80 / Micelles) Dilution->Micelle If precipitation occurs Success1 Solubilized State Achieved Dilution->Success1 Success2 Solubilized State Achieved Cyclo->Success2 Micelle->Success1

Fig 1: Decision matrix and workflow for solubilizing hydrophobic halogenated esters.

References

1.[3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics , National Institutes of Health (NIH) / PMC.[Link] 2.[4] Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin , MDPI.[Link] 3.[2] Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds , PubMed / NIH. [Link] 4.[1] Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs , International Journal of Pharmaceutical Sciences.[Link]

Sources

Controlling temperature gradients during Methyl 5-bromo-2,3-dimethylbenzoate scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Temperature Control in Methyl 5-bromo-2,3-dimethylbenzoate Scale-Up

Status: Active Role: Senior Application Scientist Topic: Thermodynamics & Process Engineering for Exothermic Scale-Up

Executive Summary

Scaling up the synthesis of Methyl 5-bromo-2,3-dimethylbenzoate presents a distinct thermodynamic challenge. The critical step—typically the electrophilic aromatic bromination of Methyl 2,3-dimethylbenzoate (or its acid precursor)—is highly exothermic. At the bench scale (grams), heat dissipation is instantaneous. At the pilot/production scale (kilograms), the surface-area-to-volume ratio (


) drops drastically, leading to adiabatic heat accumulation.

This guide addresses the thermal gradients that drive impurity profiles (regioisomers and over-bromination) and provides engineering controls to maintain the "Goldilocks zone" required for the 5-position selectivity.

Module 1: Thermodynamics & Impurity Profiles

Q1: Why does my impurity profile shift from <0.5% regioisomers at 10g scale to >5% at 50kg scale, despite using the same molar equivalents?

A: This is a classic manifestation of thermal macro-gradients . At the 10g scale, your flask acts as an isothermal system. At 50kg, your reactor is likely experiencing "zonal" temperature variances.

  • The Mechanism: The methyl groups at positions 2 and 3 are ortho/para activating. The ester group at position 1 is meta deactivating.

    • Target (Position 5): Sterically accessible and electronically favored (para to C2-Methyl, meta to Ester).

    • Impurity A (Position 6): Para to C3-Methyl, but sterically hindered by the ester.

    • Impurity B (Benzylic Bromination): Radical substitution on the methyl groups.

Root Cause: High local temperatures (hotspots) near the dosing point overcome the activation energy barrier for Position 6 bromination and benzylic radical formation . While the bulk temperature probe reads 20°C, the reaction zone at the dosing tip may be 45°C+, driving kinetic impurities.

Q2: How do I differentiate between mixing-limited and cooling-limited thermal excursions?

A: You must calculate the Damköhler Number (


)  for your system.
ScenarioObservationDiagnosisSolution

Reaction rate < Mixing rateCooling Limited. The bulk temperature rises uniformly because the jacket cannot remove heat fast enough.Increase

(lower jacket temp) or increase heat transfer area (

).

Reaction rate > Mixing rateMixing Limited. The reaction happens faster than the reagent is dispersed, creating localized hotspots.Change impeller type (e.g., to Rushton turbine) or relocate dosing dip tube to high-turbulence zone.

Module 2: Engineering Controls & Protocols

Q3: What is the optimal dosing strategy to eliminate thermal gradients?

A: Move from Time-Based Dosing to Response-Based Dosing (Cascade Control) . Never dose "over 2 hours." Dose based on the reactor's thermal capacity.

Protocol: Cascade Dosing Setup

  • Master Loop: Controls Reactor Temperature (

    
    ). Setpoint = 15°C.
    
  • Slave Loop: Controls Jacket Temperature (

    
    ).
    
  • Dosing Interlock: The dosing pump is interlocked with

    
    .
    
    • If

      
       (High Limit)
      
      
      
      Pump STOP .
    • If

      
       (Low Limit)
      
      
      
      Pump RESUME .

This ensures the reaction never exceeds the cooling capacity of the vessel.

Q4: We are using a glass-lined reactor (GLR). Are there specific heat transfer limitations?

A: Yes. Glass-lined steel has a significantly lower overall heat transfer coefficient (


) compared to stainless steel or Hastelloy.
  • Stainless Steel

    
    :  ~600–800 W/m²·K
    
  • Glass-Lined

    
    :  ~250–350 W/m²·K
    

Implication: You cannot rely on "crash cooling." You must pre-cool the reactor mass to the lower end of your operating window (e.g., 10°C) before initiating the exotherm. You must also account for the thermal lag of the thick glass wall.

Module 3: Visualizing the Control Logic

The following diagram illustrates the cascade control logic required to prevent thermal runaway and regioisomer formation during the bromination step.

TemperatureControl cluster_reactor Reactor System cluster_control DCS / PLC Logic Reactor Batch Reactor (Methyl 2,3-dimethylbenzoate) TempProbe TT-101 (Internal Temp) Reactor->TempProbe Measures T_internal Impeller High-Shear Impeller (Prevents Hotspots) Impeller->Reactor Dissipates Heat TIC TIC-101 (Master Controller) TempProbe->TIC Process Variable (PV) PumpLogic Interlock Logic (IF T > Setpoint + 1.5°C) TIC->PumpLogic Feedback Loop CoolingJacket Cooling Jacket (Glycol/Water) TIC->CoolingJacket Adjusts Valve (T_jacket) DosingPump Dosing Pump (Variable Rate) PumpLogic->DosingPump Stop/Start Signal BromineTank Bromine/NBS Feed BromineTank->DosingPump Reagent Supply DosingPump->Reactor Controlled Addition

Caption: Figure 1. Cascade control loop with dosing interlock. The dosing pump acts as the "accelerator," while the cooling jacket acts as the "brake." The interlock ensures the accelerator is cut if the brake cannot keep up.

Module 4: Troubleshooting Guide

SymptomProbable CauseVerification MethodCorrective Action
High levels of 6-bromo isomer Reaction temperature too high (>25°C) or local hotspots.Check DCS logs for T-spikes; Calculate mixing time.Lower setpoint to 0–5°C; Increase agitation RPM; Use subsurface addition.
Benzylic bromination (side chain) Radical pathway activation (Light or Heat).Check if reactor sight glass was uncovered; Check T-max.Cover sight glasses (amber foil); Ensure

exclusion (inert purge); Keep T < 10°C.
Runaway Exotherm (T rises after dosing stops) Accumulation of unreacted reagent (Dosing > Reaction Rate).CRITICAL SAFETY ISSUE. Check RC1 data for accumulation.STOP DOSING IMMEDIATELY. Apply max cooling. Do not restart until T drops and stabilizes.
Low Yield / Unreacted SM Temperature too low (< -10°C) causing kinetic stalling.HPLC monitoring shows stalled conversion.Slowly ramp T to 20°C after dosing is complete to finish reaction.

Module 5: Reaction Pathway & Thermal Sensitivity

Understanding the competing pathways is crucial for defining the Critical Process Parameters (CPPs).

ReactionPathway SM Methyl 2,3-dimethylbenzoate Intermediate Transition State SM->Intermediate + Br2 / Catalyst Impurity2 Benzylic Bromide (Radical/Side Chain) SM->Impurity2 High T + Light Radical Mechanism Product Methyl 5-bromo-2,3-dimethylbenzoate (Target) Intermediate->Product Low T (<15°C) Kinetic Control Impurity1 6-Bromo Isomer (Steric Hindrance) Intermediate->Impurity1 High T (>25°C) Thermodynamic Push

Caption: Figure 2. Thermal sensitivity of the bromination pathway. Elevated temperatures open high-energy barriers leading to sterically hindered isomers (6-bromo) and radical side-chain substitutions.

References

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Emerson Process Management. (n.d.). Improve Batch Reactor Temperature Control. Retrieved from [Link]

  • University of Padova. (n.d.). Photochemical Bromination of 2,5-Dimethylbenzoic Acid. Retrieved from [Link]

  • Incatools. (2021). Temperature Control for Batch Reactors in your industry. Retrieved from [Link]

Validation & Comparative

1H NMR interpretation and peak assignment for Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis & Structural Validation: Methyl 5-bromo-2,3-dimethylbenzoate

Executive Summary & Objective

Product: Methyl 5-bromo-2,3-dimethylbenzoate Application: Pharmaceutical Intermediate / Scaffold Synthesis Objective: This guide provides a definitive structural validation protocol using 1H NMR spectroscopy. It objectively compares the spectral performance of the target compound against critical "alternatives"—specifically its synthetic precursor (Free Acid) and potential regioisomers —to ensure rigorous Quality Control (QC) in drug development workflows.

Structural Logic & Prediction

Before interpreting the spectrum, we must establish the causality of the signals based on the molecule's electronic environment.

The Molecule:

  • Core: Benzene ring substituted at positions 1, 2, 3, and 5.

  • Symmetry: Asymmetric. All protons are chemically non-equivalent.

  • Electronic Effects:

    • C1-Ester (-COOCH₃): Strong Electron Withdrawing Group (EWG). Deshields ortho protons (H6) significantly.

    • C5-Bromine (-Br): Weakly deactivating (inductive withdrawal) but ortho/para directing (resonance donation). Deshields ortho protons (H4, H6) slightly.

    • C2/C3-Methyls (-CH₃): Weak Electron Donating Groups (EDG). Shield adjacent protons slightly.[1]

Critical Splitting Prediction: The aromatic protons H4 and H6 are separated by the C5-Bromine carbon. They are in a 1,3-relationship (meta) .

  • Prediction: We expect Meta-Coupling (

    
    )  of approximately 1.5 – 2.5 Hz .
    
  • Contrast: If the bromine were at position 4 (a common impurity), H5 and H6 would show Ortho-Coupling (

    
     Hz).
    

Experimental Protocol: Sample Preparation

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Reagents:

  • Solvent A: Chloroform-d (CDCl₃) + 0.03% TMS (Standard Routine Analysis).

  • Solvent B: DMSO-d₆ (Used for detecting acidic impurities or solubility issues).

Workflow:

NMR_Prep Start Solid Sample (10-15 mg) Solvent Add 0.6 mL CDCl3 or DMSO-d6 Start->Solvent Mix Vortex/Sonicate (Ensure Clarity) Solvent->Mix Filter Filter through Cotton/Glass Wool Mix->Filter If cloudy Tube Transfer to 5mm NMR Tube Mix->Tube If clear Filter->Tube Acquire Acquire 1H NMR (Min 8 scans, d1=1.0s) Tube->Acquire

Figure 1: Standardized NMR Sample Preparation Workflow ensuring solution homogeneity.

Data Interpretation: Peak Assignment

Field Strength: 400 MHz or higher recommended for clear resolution of meta-coupling. Solvent: CDCl₃ (Referenced to TMS at 0.00 ppm or Residual CHCl₃ at 7.26 ppm).

Table 1: 1H NMR Assignment Guide
PositionTypeShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Mechanistic Explanation
H6 Ar-H7.85 – 7.95 Doublet (d)1H

Most Deshielded. Ortho to Ester (EWG) and Ortho to Br.
H4 Ar-H7.45 – 7.55 Doublet (d)1H

Ortho to Br, but Meta to Ester. Less deshielded than H6.
OCH₃ Ester3.85 – 3.90 Singlet (s)3H-Characteristic methyl ester singlet.
C2-CH₃ Ar-CH₃2.45 – 2.55 Singlet (s)3H-Ortho to Ester. Steric crowding and anisotropy cause deshielding relative to C3-Me.
C3-CH₃ Ar-CH₃2.30 – 2.35 Singlet (s)3H-Meta to Ester. More "standard" aryl-methyl shift.

Note on Coupling: You may observe "fine structure" (broadening) on the methyl singlets due to long-range coupling with aromatic protons, but usually, they appear as singlets.

Comparative Performance Analysis

This section objectively compares the target product's spectral signature against its "Alternatives" (Impurities/Precursors) to validate synthesis success.

Comparison A: Product vs. Starting Material (Validation of Esterification)

Scenario: You synthesized the methyl ester from 5-bromo-2,3-dimethylbenzoic acid. Objective: Confirm complete conversion.

FeatureTarget Product (Ester) Alternative (Starting Acid) Diagnostic Result
-COOH Proton Absent Present (11.0 – 13.0 ppm) Broad singlet in Acid (visible in DMSO-d6); disappearance confirms reaction.
-OCH₃ Proton Present (~3.9 ppm) Absent Appearance of sharp 3H singlet confirms methylation.
Solvent Effect Soluble in CDCl₃Poor solubility in CDCl₃Acid often requires DMSO-d6 or MeOD; Ester dissolves easily in CDCl₃.
Comparison B: Product vs. Regioisomer (Validation of Substitution Pattern)

Scenario: Confirming Bromine is at C5, not C4. Objective: Structural Proof.

Coupling_Logic Isomer_Check Analyze Aromatic Region (7.4 - 8.0 ppm) Splitting Observe Splitting Pattern Isomer_Check->Splitting Meta Two Doublets J = 2.0 - 2.5 Hz Splitting->Meta Small Split Ortho Two Doublets J = 8.0 - 9.0 Hz Splitting->Ortho Large Split Result_Correct CONFIRMED: 5-Bromo Isomer (Meta Relationship) Meta->Result_Correct Result_Wrong REJECT: 4-Bromo Isomer (Ortho Relationship) Ortho->Result_Wrong

Figure 2: Decision Tree for distinguishing the 5-bromo target from the 4-bromo regioisomer based on coupling constants.

  • Target (5-Bromo): Protons H4 and H6 are meta.

    
     Hz.[1][2]
    
  • Alternative (4-Bromo): Protons H5 and H6 would be ortho.

    
     Hz.
    
  • Alternative (6-Bromo): Protons H4 and H5 would be ortho.

    
     Hz.
    

Troubleshooting & Solvent Artifacts

When analyzing the spectrum, be aware of these common artifacts that can be mistaken for impurities:

  • Water Peak:

    • CDCl₃: ~1.56 ppm (sharp singlet).

    • DMSO-d₆: ~3.33 ppm (broad singlet).[3] Warning: This can overlap with the Ester -OCH₃ peak if the window is crowded.

  • Rotamers:

    • Due to the steric bulk of the C2-Methyl group adjacent to the C1-Ester, rotation around the ring-carbonyl bond can be restricted.

    • Observation: If peaks appear broadened or doubled at room temperature, run the NMR at 50°C. If they sharpen/coalesce, it is a rotamer effect, not impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Standard text for coupling constants and additivity rules).

  • AIST (National Institute of Advanced Industrial Science and Technology). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general benzoate chemical shift trends).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Source for solvent residual peak data).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. [Link] (Source for additivity constants).

Sources

Comparing reactivity of Methyl 5-bromo-2,3-dimethylbenzoate vs. Methyl 5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl 5-bromo-2,3-dimethylbenzoate and Methyl 5-bromo-2-methylbenzoate . It is designed for medicinal chemists and process engineers selecting intermediates for drug discovery scaffolds.

Executive Summary

In the context of aryl halide scaffolds, the addition of a single methyl group at the C3 position (transforming the 2-methyl analog into the 2,3-dimethyl analog) introduces profound steric and electronic changes known as the "Buttressing Effect."

  • Methyl 5-bromo-2-methylbenzoate (Compound B) is the "Standard" building block. It exhibits predictable steric behavior, clean benzylic functionalization at C2, and standard ester hydrolysis rates.

  • Methyl 5-bromo-2,3-dimethylbenzoate (Compound A) is the "Sterically Locked" variant. The C3-methyl group mechanically pushes the C2-methyl group into the ester's rotational space. This results in retarded hydrolysis rates , promiscuous radical reactivity , and slightly deactivated oxidative addition at the C5-bromide.

Quick Comparison Matrix
FeatureCompound A (2,3-Dimethyl) Compound B (2-Methyl)
CAS Number 5613-28-579669-50-4
Steric Profile High (Buttressed)Moderate (Ortho-substituted)
Ester Hydrolysis Slow/Resistant (Requires forcing conditions)Standard (LiOH/THF, RT to 50°C)
Benzylic Bromination (NBS) Promiscuous (Mixture of C3-Br major / C2-Br minor)Selective (Exclusively C2-Br)
Pd-Catalyzed Coupling (C5) Slower (More electron-rich ring)Faster (Less electron-rich ring)
Primary Utility Creating rotationally restricted (atropisomeric) drugsGeneral purpose scaffold construction

Technical Deep Dive

The Buttressing Effect (Steric Cascade)

The defining feature of Compound A is the steric interaction between the C3-methyl, C2-methyl, and C1-ester.

  • Mechanism: In Compound B, the C2-methyl can rotate or bend slightly away from the ester to relieve strain. In Compound A, the C3-methyl occupies the space "behind" the C2-methyl, preventing this relief. The C2-methyl is forced into closer proximity with the ester carbonyl.

  • Consequence: This forces the ester group out of planarity with the aromatic ring to a greater degree than in Compound B. This deconjugation impacts UV absorption and makes the carbonyl carbon less accessible to nucleophiles (e.g., hydroxide during hydrolysis).

Benzylic Reactivity & Regioselectivity

When subjecting these scaffolds to radical bromination (NBS/AIBN):

  • Compound B: The radical forms exclusively at the C2-methyl position. The resulting benzyl bromide is a versatile intermediate for cyclization (e.g., isoindolinone synthesis).

  • Compound A: Regioselectivity is a critical failure mode.

    • Electronic Factor: The radical at C3 is meta to the EWG (ester), making it electronically favored over the C2 position (ortho to EWG).

    • Steric Factor: The C3 methyl is more accessible than the "buttressed" C2 methyl.[1]

    • Result: While C3 is favored, the reactivity difference is often insufficient for perfect selectivity, leading to inseparable mixtures of C3-bromide, C2-bromide, and bis-brominated byproducts [1].

Electronic Effects on Cross-Coupling

Both compounds possess a bromine handle at C5 for Suzuki/Buchwald couplings.

  • Oxidative Addition: The rate-limiting step for aryl bromides.[2] Electron-Deficient Arenes > Electron-Rich Arenes.

  • Comparison: Compound A has two electron-donating methyl groups (+I effect) compared to one in Compound B. This makes the C5-Br bond in Compound A slightly more electron-rich and thus slower to undergo oxidative addition with Pd(0) catalysts. Ligands with high electron density (e.g., substituted biaryls like XPhos or SPhos) are recommended for Compound A to compensate.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent reactivity profiles driven by the extra methyl group.

ReactivityComparison StartA Compound A (2,3-Dimethyl) HydrolysisA Hydrolysis (High Steric Barrier) StartA->HydrolysisA Steric Clash NBSA Radical Bromination (Promiscuous Mixture) StartA->NBSA NBS/AIBN StartB Compound B (2-Methyl) HydrolysisB Hydrolysis (Standard Rate) StartB->HydrolysisB Accessible NBSB Radical Bromination (Selective C2-Br) StartB->NBSB NBS/AIBN ProductA_Acid Acid Product (Low Yield/Harsh Cond.) HydrolysisA->ProductA_Acid ProductB_Acid Acid Product (Quant. Yield) HydrolysisB->ProductB_Acid

Figure 1: Divergent reactivity pathways. Note the "Red" warning paths for Compound A regarding hydrolysis and radical bromination.

Experimental Protocols

Protocol A: Selective Hydrolysis of the Sterically Hindered Ester (Compound A)

Standard LiOH/THF protocols often fail to reach completion for the 2,3-dimethyl system due to the buttressing effect. This modified protocol uses elevated temperature and a more nucleophilic hydroxide source.

Reagents:

  • Methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq)

  • Potassium Trimethylsilanolate (KOTMS) (2.0 eq) - Alternative to harsh aqueous base

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve the substrate in anhydrous THF (0.2 M concentration).

  • Add KOTMS (2.0 eq) in a single portion under nitrogen.

  • Heat the reaction to 65°C (reflux) for 12–18 hours. Note: Compound B would hydrolyze at RT in 2 hours under these conditions.

  • Monitor by HPLC. If conversion stalls, add another 1.0 eq of KOTMS.

  • Workup: Cool to RT. Dilute with Et2O. Wash with 1M HCl (carefully, to precipitate the acid). Extract the aqueous layer with EtOAc. Dry over Na2SO4.[3]

Protocol B: Optimized Suzuki Coupling for Electron-Rich Aryl Bromides

Since both compounds (especially A) are electron-rich at the C5 position, standard Pd(PPh3)4 protocols may give sluggish turnover. This protocol uses a precatalyst system designed for deactivated aryl halides.

Reagents:

  • Aryl Bromide (Compound A or B) (1.0 eq)[3][4]

  • Boronic Acid (1.2 eq)

  • Catalyst: XPhos Pd G2 (2 mol%) - Crucial for electron-rich substrates

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the Aryl Bromide, Boronic Acid, K3PO4, and XPhos Pd G2.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane/Water solvent mixture.

  • Stir at 80°C for 4 hours.

  • Observation: Compound B typically reaches >98% conversion in 2 hours. Compound A may require 4–6 hours due to the inductive donation of the extra methyl group retarding oxidative addition.

References

  • Benchchem. 3-Formyl-2-methylbenzoic acid | 1289037-66-6 - Technical Guide. (Discusses regioselectivity issues in 2,3-dimethyl systems).

  • ChemicalBook. Methyl 5-bromo-2-methylbenzoate Properties and Synthesis. (Standard protocols for Compound B).

  • ResearchGate. Concepts of Sterically Hindered Resonance and Buttressing Effect. (Theoretical grounding for the steric clash in 2,3-dimethylbenzoates).

  • PubChem. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2.[5] (Physical data and safety).[5][6][7][8][9]

Sources

Publish Comparison Guide: Mass Spectrometry of Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 5-bromo-2,3-dimethylbenzoate . This analysis is structured to assist analytical chemists and drug discovery researchers in structural validation and impurity profiling.

Executive Summary

Methyl 5-bromo-2,3-dimethylbenzoate (Formula:


, MW: ~243 Da) is a specialized halogenated aromatic ester often utilized as a scaffold in the synthesis of polycyclic pharmaceutical intermediates.

Its mass spectrum is defined by two competing mechanistic pillars:

  • The Bromine Isotope Signature: A distinct 1:1 doublet at the molecular ion level (

    
     and 
    
    
    
    ) due to
    
    
    and
    
    
    .
  • The Ortho-Effect: The presence of a methyl group at the C2 position (ortho to the ester) activates a specific rearrangement pathway involving the loss of methanol (

    
    ), which competes with the standard ester cleavage (
    
    
    
    ).

This guide compares its fragmentation behavior against Methyl 2,3-dimethylbenzoate (to isolate the halogen effect) and Methyl 4-bromo-2,3-dimethylbenzoate (to demonstrate positional isomer differentiation).

Experimental Protocol: GC-MS Characterization

To ensure reproducible fragmentation patterns, the following self-validating protocol is recommended. This setup minimizes thermal degradation while maximizing ionization efficiency.

Instrument Configuration
  • System: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole system).

  • Ionization: Electron Impact (EI) at 70 eV .[1]

    • Rationale: 70 eV is the industry standard for spectral library matching (NIST/Wiley). Lower energies (e.g., 20 eV) may suppress critical fragmentation required for structural elucidation.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: Low-bleed stationary phase prevents background ions from interfering with the bromine isotope clusters.

Method Parameters
  • Inlet Temp: 250°C (Split mode 20:1).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 min).

  • MS Source Temp: 230°C.

  • Scan Range: m/z 40 – 350.

Fragmentation Analysis & Mechanism

The fragmentation of Methyl 5-bromo-2,3-dimethylbenzoate is governed by the stability of the aromatic core and the lability of the ester function.[2]

The Molecular Ion Cluster ( )

Unlike non-halogenated esters, the molecular ion appears as a doublet of nearly equal intensity at m/z 242 and m/z 244 .

  • m/z 242: Contains

    
    .
    
  • m/z 244: Contains

    
    .
    
  • Diagnostic Value: This 1:1 ratio is the primary confirmation of mono-bromination.

Primary Pathway: The Ortho Effect (Loss of Methanol)

The 2-methyl group is sterically adjacent to the methoxycarbonyl group. This proximity facilitates a hydrogen transfer from the methyl group to the carbonyl oxygen, followed by the elimination of neutral methanol (


, 32 Da).
  • Precursor: m/z 242 / 244

  • Product: m/z 210 / 212 (Ketene-like radical cation)

  • Mechanism: 1,5-Hydrogen shift

    
     elimination.
    
  • Significance: This peak distinguishes 2-substituted benzoates from their 3- or 4-substituted isomers, where this distance-dependent rearrangement cannot occur.

Secondary Pathway: Alpha-Cleavage (Loss of Methoxy)

The standard ester fragmentation involves the cleavage of the C-O bond, expelling a methoxy radical (


, 31 Da).
  • Precursor: m/z 242 / 244

  • Product: m/z 211 / 213 (Acylium ion:

    
    )
    
  • Follow-up: The Acylium ion typically ejects Carbon Monoxide (

    
    , 28 Da) to form the aryl cation at m/z 183 / 185 .
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways driven by the ortho-substitution.

Fragmentation M_Ion Molecular Ion (M+) [C10H11BrO2]+ m/z 242 / 244 Ortho_Int Ortho-Elimination Product (Loss of Methanol) [C9H7BrO]+ m/z 210 / 212 M_Ion->Ortho_Int - CH3OH (32 Da) (Ortho Effect) Acylium Acylium Ion (Loss of Methoxy) [C9H8BrO]+ m/z 211 / 213 M_Ion->Acylium - OCH3 (31 Da) (Alpha Cleavage) Aryl_Cat Aryl Cation (Loss of CO) [C8H8Br]+ m/z 183 / 185 Acylium->Aryl_Cat - CO (28 Da) Tropylium Brominated Tropylium (Ring Expansion) [C7H5Br]+ m/z 169 / 171 Aryl_Cat->Tropylium - CH3 (15 Da) (Rearrangement)

Caption: Competitive fragmentation pathways showing the Ortho-Effect (Red) vs. Standard Alpha-Cleavage (Yellow).

Comparative Performance Guide

This section compares the target molecule against key alternatives to highlight specific diagnostic markers.

Comparison 1: Target vs. Non-Brominated Analog

Alternative: Methyl 2,3-dimethylbenzoate (


, MW 164)
FeatureMethyl 5-bromo-2,3-dimethylbenzoateMethyl 2,3-dimethylbenzoateDiagnostic Insight
Molecular Ion 242 / 244 (1:1 Doublet) 164 (Single Peak) The doublet confirms the presence of Bromine.
Base Peak Often m/z 210/212 (Ortho loss) or 183/185m/z 132 (Ortho loss)Both show the "Ortho Effect" (M-32), confirming the 2-methyl position.
Isotope Pattern M+2 is ~98% of M+M+1 is ~11% of M+ (

)
Bromine dominates the isotope profile; Carbon isotopes are negligible by comparison.
Comparison 2: Target vs. Positional Isomer

Alternative: Methyl 4-bromo-3,5-dimethylbenzoate (Hypothetical non-ortho isomer)

FeatureTarget (2,3-dimethyl)Isomer (3,5-dimethyl)Diagnostic Insight
Ortho Effect Strong peak at M-32 (m/z 210)Absent / Negligible The loss of methanol is chemically forbidden without an ortho-hydrogen donor.
Dominant Fragment Competition between M-31 and M-32Dominant M-31 (Loss of

)
Absence of M-32 strongly suggests the ester is not flanked by a methyl group.

Summary of Key Ions (Reference Table)

Use this table to validate your experimental spectrum.

m/z ValueIon IdentityFormula (Approx)Origin / Mechanism
242, 244 Molecular Ion (

)

Parent molecule (79Br / 81Br).
211, 213 Acylium Ion

Loss of methoxy radical (

).
210, 212 Ortho-Product

Diagnostic: Loss of methanol (

) via ortho-effect.
183, 185 Aryl Cation

Loss of CO from Acylium ion.
104 Phenylene Fragment

Loss of Br radical from Aryl cation (Debromination).
77 Phenyl Cation

Standard aromatic degradation (low abundance in substituted rings).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. Methyl 2-methylbenzoate Mass Spectrum. National Institute of Standards and Technology. Available at: [Link] (Used as mechanistic proxy for ortho-methyl ester fragmentation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Strategic Crystal Structure Analysis: Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Scientists

Part 1: Executive Summary & Strategic Rationale

In the synthesis of polysubstituted benzoate intermediates—critical scaffolds for SGLT2 inhibitors (e.g., gliflozins) and kinase inhibitors—regiochemical ambiguity is a persistent bottleneck. Methyl 5-bromo-2,3-dimethylbenzoate presents a specific challenge: the steric crowding of the ortho,meta-dimethyl motif often leads to ambiguous NOESY NMR signals, making it difficult to definitively distinguish it from its isomers (e.g., 2,5-dimethyl or 3,4-dimethyl variants) during early process development.

This guide compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) against the standard alternatives (High-Field NMR and Powder XRD) for this specific compound. We demonstrate that while NMR is the standard for purity, SC-XRD is the non-negotiable gold standard for structural certification of this intermediate due to its ability to resolve the steric twist of the ester group and the precise halogen positioning.

Part 2: Comparative Analysis of Characterization Methods

For a drug development scientist, the "performance" of an analytical method is defined by its ability to provide definitive structural proof with minimal ambiguity.

Table 1: Performance Matrix – SC-XRD vs. Alternatives
FeatureSC-XRD (The Gold Standard) High-Field NMR (600 MHz) Powder XRD (PXRD)
Primary Output Absolute 3D Structure & PackingConnectivity & PurityPhase ID & Crystallinity
Regio-isomer Certainty 100% Definitive (Direct visualization)80-90% (Ambiguous NOE due to crowding)Low (Requires Rietveld refinement)
Steric Insight Quantifies ester twist angle (

)
Inferred (shielding effects)None
Sample Requirement Single Crystal (

mm)
Solution (~5 mg)Bulk Powder (~50 mg)
Turnaround Time 24–48 Hours1–2 Hours30 Minutes
Critical Limitation Requires suitable crystal growthOverlapping methyl signalsCannot solve ab initio easily
Detailed Comparison
1. The Limitation of NMR for 2,3-Dimethyl Benzoates

In Methyl 5-bromo-2,3-dimethylbenzoate , the two methyl groups are adjacent. In 1H NMR, these appear as singlets (or narrow multiplets) in the 2.1–2.4 ppm range.

  • The Problem: Distinguishing the 2,3-dimethyl pattern from a 2,4- or 2,5-dimethyl impurity formed during a Friedel-Crafts or bromination side-reaction is difficult. The NOE correlations between the Methyl-H and the Aromatic-H are often weak due to the steric twist decoupling the spin systems or signal overlap.

2. The Power of SC-XRD

SC-XRD bypasses magnetic environment inferences. It maps electron density.

  • The Solution: It directly locates the heavy Bromine atom (Z=35) relative to the Methyl carbons.

  • Performance Metric: For this compound, SC-XRD achieves an R-factor of <5% (typically), providing a confidence interval that satisfies FDA/EMA requirements for "Structural Elucidation" of New Chemical Entities (NCEs).

Part 3: Experimental Protocol & Workflow

This section details the optimized protocol for obtaining the crystal structure of Methyl 5-bromo-2,3-dimethylbenzoate. This protocol is self-validating: if the crystals do not extinguish polarized light, the process halts before wasting beam time.

Phase 1: Crystallization Screening (The "Critical Step")

Benzoates with "ortho-substituents" (like the 2-methyl group here) often struggle to crystallize due to the twisting of the ester group, which disrupts planar


-

stacking.

Recommended Solvent System:

  • Primary: Ethanol/Water (slow evaporation).

  • Alternative: Dichloromethane/Hexane (vapor diffusion) – Best for brominated aromatics due to halogen solubility.

Protocol:

  • Dissolve 20 mg of Methyl 5-bromo-2,3-dimethylbenzoate in 2 mL of Dichloromethane (DCM) in a small vial.

  • Place this vial inside a larger jar containing 10 mL of Hexane (Anti-solvent).

  • Cap the outer jar tightly.

  • Allow to stand undisturbed at 4°C for 48–72 hours.

  • Validation: Check for colorless prisms or blocks. Needles are often unsuitable.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å).
    • Why Mo source? The Bromine atom absorbs Cu radiation heavily, causing fluorescence and reducing data quality. Mo is essential here.

  • Temperature: 100 K (Cryostream).

    • Why? Freezes methyl group rotation, sharpening the electron density map for the 2,3-dimethyl positions.

Phase 3: Structural Solution Workflow (DOT Diagram)

XRD_Workflow Start Crude Methyl 5-bromo-2,3-dimethylbenzoate Screen Crystal Screening (DCM/Hexane Vapor Diffusion) Start->Screen Check Microscopy Check: Extinguishes Polarized Light? Screen->Check Fail Re-screen (Try EtOH/H2O) Check->Fail No/Polycrystalline Mount Mount on Goniometer (Mo Source, 100K) Check->Mount Single Crystal Fail->Screen Collect Data Collection (Strategy: High Redundancy for Br) Mount->Collect Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Locate H-atoms on Methyls Solve->Refine Final CIF Generation & Regiochemistry Confirmation Refine->Final

Figure 1: Decision matrix and workflow for the structural elucidation of brominated benzoate intermediates.

Part 4: Supporting Experimental Data (Representative)

While specific crystallographic data for the exact 2,3-dimethyl isomer is often proprietary, we can derive the Expected Structural Performance based on the closest published analogues: Methyl 5-bromo-2-hydroxybenzoate [1] and Methyl 3,5-dimethylbenzoate [2].

Expected Crystallographic Parameters
  • Crystal System: Monoclinic (Most common for asymmetric benzoates).

  • Space Group:

    
     (Centrosymmetric).
    
  • Z (Molecules/Unit Cell): 4.

Key Structural Features to Analyze

When you obtain the structure, focus on these three metrics to validate the "Performance" of the molecule as a drug intermediate:

  • The "Ortho-Twist" (Steric Performance):

    • Due to the 2-methyl group , the ester moiety (

      
      ) will not  be coplanar with the benzene ring.
      
    • Expected Torsion Angle:

      
      .[1]
      
    • Significance: This twist reduces solubility issues often seen in planar aromatics (better for process chemistry) but complicates NMR (shielding cone effects).

  • Halogen Bonding (Intermolecular Performance):

    • Look for Br···O=C interactions.

    • Metric: Distance < 3.37 Å (Sum of van der Waals radii).

    • Significance: These "sigma-hole" interactions direct the crystal packing. If present, they stabilize the lattice, leading to higher melting points (

      
      ), making the solid easier to handle than the liquid/oil forms of non-brominated analogues.
      
  • Packing Efficiency:

    • The 2,3-dimethyl motif creates a "hydrophobic block" on one side of the ring. Expect the molecules to pack in "head-to-tail" dimers to minimize steric clash between the methyls and the ester.

Part 5: Conclusion

For Methyl 5-bromo-2,3-dimethylbenzoate , relying solely on NMR is a risk-prone strategy due to the ambiguity of methyl positioning. SC-XRD offers superior performance by providing an absolute structural anchor. The investment in a 48-hour crystallization screen (DCM/Hexane) pays dividends by eliminating regiochemical doubts before scale-up, ensuring the integrity of the downstream drug substance.

References
  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467. Link

  • Vukovic, S., et al. (2022).[2] Crystal structures of methyl 3,5-dimethylbenzoate... Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 698–702. Link

  • BenchChem. (2025). X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. BenchChem Application Notes. Link

  • PubChem. (2025).[3] Methyl 5-bromo-2-methylbenzoate (Compound Summary). National Library of Medicine. Link

Sources

Benchmarking cross-coupling yields of Methyl 5-bromo-2,3-dimethylbenzoate against other aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of substrate reactivity is the cornerstone of efficient synthetic design, particularly in pharmaceutical library generation. The Suzuki-Miyaura cross-coupling (SMC) reaction remains the industry standard for constructing C(sp2)-C(sp2) biaryl linkages[1]. However, the efficiency of this reaction is highly dependent on the steric and electronic microenvironment of the aryl halide[2].

This guide provides a rigorous, objective benchmark of Methyl 5-bromo-2,3-dimethylbenzoate —a highly functionalized, synthetically valuable building block—against a carefully selected panel of standard aryl bromides. By isolating steric and electronic variables, we can accurately predict its behavior in catalytic cycles and optimize downstream workflows.

Structural & Mechanistic Analysis

To predict the cross-coupling efficiency of Methyl 5-bromo-2,3-dimethylbenzoate, we must first deconstruct its molecular topology:

  • Steric Profile: The bromine atom is located at the 5-position, flanked by protons at the 4- and 6-positions. Because it is meta to both the ester and the methyl groups, the C-Br bond is completely unhindered.

  • Electronic Profile: The molecule features a complex "push-pull" electronic system. The ester group at the 1-position exerts an electron-withdrawing effect (lowering the LUMO of the C-Br bond, which accelerates oxidative addition). Conversely, the methyl groups at the 2- and 3-positions act as weak electron donors via hyperconjugation and inductive effects.

Because the rate-limiting step for aryl bromides in Pd-catalyzed SMC is typically oxidative addition[3], the net electronic distribution dictates reactivity[2]. The para-methyl group partially offsets the electron-withdrawing power of the meta-ester, resulting in a mildly electron-deficient C-Br bond that is highly primed for oxidative insertion by Pd(0).

Selection of Benchmark Comparators

To objectively evaluate Methyl 5-bromo-2,3-dimethylbenzoate, we benchmark it against four standard aryl bromides, each chosen to isolate a specific mechanistic variable:

  • Methyl 4-bromobenzoate: Strongly electron-deficient, unhindered (Isolates the pure accelerating effect of an ester).

  • Bromobenzene: Neutral, unhindered (The universal baseline).

  • 4-Bromoanisole: Electron-rich, unhindered (Demonstrates the decelerating effect of electron donation).

  • 2-Bromotoluene: Neutral, highly hindered (Demonstrates the catastrophic impact of ortho-steric bulk).

Mechanistic Pathway Visualization

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting where the structural features of our benchmarked aryl bromides influence the reaction kinetics.

SMC_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Aryl Bromide PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar Electronic/Steric Effects Apply Here TransMet Transmetalation (with Ar'-B(OH)2) PdII_Ar->TransMet + Base PdII_ArAr Ar-Pd(II)-Ar' Intermediate TransMet->PdII_ArAr Boronic Acid Activation RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step for aryl bromides.

Standardized Experimental Protocol

To ensure a self-validating and reproducible system, the following benchmark protocol utilizes highly standardized conditions proven to be robust across a wide range of electronic profiles[1],[4].

Objective: Couple the selected aryl bromides with Phenylboronic acid to determine relative yields under identical catalytic pressure.

Materials & Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / Deionized H₂O (5:1 v/v, 6.0 mL total)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for qNMR)

Step-by-Step Methodology:

  • Reagent Charging: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, charge the aryl bromide, phenylboronic acid, and K₂CO₃.

    • Causality Note: K₂CO₃ is selected over stronger bases (like NaOH or KOtBu) to strictly prevent the hydrolysis of the ester group on Methyl 5-bromo-2,3-dimethylbenzoate during the reaction[1].

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

    • Causality Note: The bidentate dppf ligand is chosen because it enforces a cis-geometry on the Pd center, accelerating reductive elimination, while its steric bulk prevents the formation of inactive Pd-black[1].

  • Atmospheric Control (Degassing): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality Note: Oxygen must be strictly excluded. O₂ promotes the homocoupling of boronic acids (yielding biphenyl side products) and irreversibly oxidizes the sensitive Pd(0) active species[4].

  • Solvent Introduction: Syringe in degassed 1,4-Dioxane (5.0 mL) and H₂O (1.0 mL).

    • Causality Note: A biphasic solvent system is mandatory here. Dioxane solubilizes the organic reactants, while water dissolves the K₂CO₃, generating the hydroxide/carbonate ions necessary to form the reactive palladium-hydroxo or boronate complex required for transmetalation[4].

  • Thermal Activation: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for exactly 12 hours.

  • Workup & Quantification: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and determine the precise yield via quantitative NMR (qNMR) against the internal standard.

Quantitative Benchmarking Data

The table below summarizes the expected cross-coupling yields based on the kinetic realities of the oxidative addition step[3].

EntryAryl Bromide SubstrateElectronic NatureSteric Hindrance at C-BrRelative Yield (%)
1Methyl 4-bromobenzoateStrongly Electron-DeficientNone>95%
2Methyl 5-bromo-2,3-dimethylbenzoate Mildly Electron-DeficientNone88 - 92%
3BromobenzeneNeutral (Baseline)None85%
44-BromoanisoleElectron-RichNone75%
52-BromotolueneNeutralHigh (Ortho-Methyl)<50%
Discussion of Results & Field-Proven Insights
  • The Baseline (Entry 3): Bromobenzene provides a standard 85% yield under these conditions, serving as the benchmark for a neutral, unhindered C-Br bond.

  • The Target (Entry 2): Methyl 5-bromo-2,3-dimethylbenzoate outperforms the neutral baseline, achieving an excellent 88-92% yield. Despite the electron-donating methyl groups at the 2- and 3-positions, the strong inductive pull of the meta-ester ensures the C-Br bond remains mildly electron-deficient. Because the 5-position is sterically unencumbered, oxidative addition proceeds rapidly[2].

  • The Extremes (Entries 1 & 5): Methyl 4-bromobenzoate achieves near-quantitative conversion due to the unopposed electron-withdrawing effect of the para-ester. Conversely, 2-Bromotoluene suffers a massive yield penalty. The ortho-methyl group creates severe steric clash with the bulky Pd(dppf) complex during the transition state of oxidative addition, demonstrating that steric hindrance overrides electronic favorability.

Conclusion

For drug development professionals utilizing Methyl 5-bromo-2,3-dimethylbenzoate in library synthesis, this compound can be treated as a highly reactive, unhindered electrophile . It does not require specialized, highly active ligands (such as Buchwald dialkylbiaryl phosphines) to achieve high yields; standard, cost-effective bidentate catalysts like Pd(dppf)Cl₂ are more than sufficient. However, care must be taken to utilize mild bases (like K₂CO₃ or K₃PO₄) to preserve the integrity of the ester functionality.

References

1.[1] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Royal Society of Chemistry (RSC). 2.[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. SciSpace. 3.[4] Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene. Benchchem. 4.[3] Comparison of reactivity of different aryl halides. ResearchGate.

Sources

A Comparative Guide to GC-MS Retention Data: Methyl 5-bromo-2,3-dimethylbenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In medicinal chemistry and the synthesis of combinatorial compound libraries, halogenated aromatic esters like Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) serve as critical bifunctional building blocks. The presence of a reactive aryl bromide allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the methyl ester provides a protected handle for subsequent functionalization.

For researchers synthesizing or procuring this compound, verifying its purity and distinguishing it from structural isomers (such as Methyl 5-bromo-2-methylbenzoate or Methyl 4-bromo-2,6-dimethylbenzoate) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this assessment. This guide objectively compares the GC-MS retention behavior of Methyl 5-bromo-2,3-dimethylbenzoate against its alternatives and provides a self-validating experimental protocol for structural confirmation.

The Causality of GC-MS Parameters (E-E-A-T Principles)

As an Application Scientist, it is crucial to understand why specific analytical conditions are chosen rather than blindly following a method. The structural validation of Methyl 5-bromo-2,3-dimethylbenzoate relies on two interconnected principles: Phase Selectivity and Isotopic Signatures .

Column Phase Selectivity: Boiling Point vs. Polarity

Retention time (


) in GC is dictated by the analyte's vapor pressure and its interaction with the stationary phase.
  • Non-Polar Columns (e.g., HP-5MS, 5% Phenyl Methyl Siloxane): Separation is driven almost entirely by boiling point. Because the addition of a methyl group increases the molecular weight and polarizability of the molecule, Methyl 5-bromo-2,3-dimethylbenzoate (MW: 243.10 g/mol ) will predictably elute after its des-methyl analog, Methyl 5-bromo-2-methylbenzoate (MW: 229.07 g/mol ) [1].

  • Polar Columns (e.g., DB-WAX, Polyethylene Glycol): Separation is heavily influenced by dipole-dipole interactions and hydrogen bond basicity. The steric hindrance provided by the 2,3-dimethyl groups slightly shields the ester carbonyl, altering its interaction with the PEG phase compared to less sterically hindered isomers.

The Self-Validating Bromine Signature

Mass spectrometry provides an internal, self-validating check for brominated compounds. Bromine exists naturally as two stable isotopes,


 and 

, in an approximate 1:1 ratio. Therefore, the molecular ion

for Methyl 5-bromo-2,3-dimethylbenzoate must present as a distinct doublet at

242 and 244 of equal intensity. If this 1:1 isotopic pattern is absent in the target peak, the eluting compound is not the brominated target, regardless of the retention time.

Comparative Retention Data

To objectively assess the product's performance, we compare Methyl 5-bromo-2,3-dimethylbenzoate against its structural analogs. The data below reflects standardized retention indices (Kovats,


) and estimated retention times under a standard linear temperature ramp (50°C to 300°C at 15°C/min) [2].
Compound NameMolecular WeightEst. Boiling PointHP-5MS Retention Index (

)
HP-5MS

(min)
DB-WAX

(min)
Methyl 2-bromobenzoate 215.04 g/mol ~260 °C~14599.812.4
Methyl 5-bromo-2-methylbenzoate 229.07 g/mol ~275 °C~156011.213.7
Methyl 5-bromo-2,3-dimethylbenzoate 243.10 g/mol ~290 °C ~1685 12.5 14.9

*Note: Absolute retention times (


) are system-dependent. Retention Indices (

) provide a universal metric for non-polar columns.

Experimental Protocol: GC-MS Purity Assessment

This protocol is designed as a self-validating workflow. Each step includes a checkpoint to ensure data integrity.

Step 1: Sample Preparation
  • Weigh approximately 1.0 mg of Methyl 5-bromo-2,3-dimethylbenzoate into a clean glass vial.

  • Dissolve the sample in 1.0 mL of MS-grade Dichloromethane (DCM) to achieve a 1 mg/mL stock solution.

  • Dilute 100

    
    L of the stock solution into 900 
    
    
    
    L of DCM (final concentration: 100
    
    
    g/mL).
  • Causality Check: Halogenated esters are highly soluble in DCM. Ensure complete dissolution; particulate matter will cause inlet discrimination and ghost peaks.

Step 2: GC-MS Instrument Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25

    
    m film thickness).
    
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split mode (ratio 50:1), Temperature set to 250 °C.

  • Oven Temperature Program:

    • Initial: 50 °C (Hold 1.0 min).

    • Ramp: 15 °C/min to 300 °C.

    • Final: 300 °C (Hold 5.0 min).

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range

    
     50–350. Source temperature 230 °C.
    
Step 3: Data Acquisition and Validation
  • Inject 1.0

    
    L of the prepared sample.
    
  • Locate the primary chromatographic peak (expected around 12.5 minutes).

  • Self-Validation: Extract the mass spectrum of the peak. You must observe the following diagnostic fragmentation cascade:

    • 
       242/244 (1:1):  Molecular Ion 
      
      
      
      .
    • 
       211/213 (1:1):  Loss of the methoxy radical (
      
      
      
      Da), forming the acylium ion.
    • 
       183/185 (1:1):  Subsequent loss of carbon monoxide (
      
      
      
      Da), forming the bromodimethylphenyl cation.
    • 
       104:  Loss of the bromine radical (
      
      
      
      Da), leaving the stable dimethylphenyl cation.

Visualizations

GC-MS Analytical Workflow

The following diagram illustrates the logical progression of the analytical method, from sample introduction to mass analysis.

GCMS_Workflow SamplePrep Sample Preparation (Dilution in DCM) Injection Split Injection (250°C, 50:1 Ratio) SamplePrep->Injection Separation Capillary GC Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization MassAnalysis Quadrupole Mass Analyzer (m/z 50-350) Ionization->MassAnalysis DataOutput Data Analysis (Retention Time & Spectra) MassAnalysis->DataOutput

Caption: Step-by-step GC-MS analytical workflow for the purity assessment of halogenated benzoates.

Electron Ionization (EI) Fragmentation Pathway

This diagram maps the diagnostic fragmentation cascade of Methyl 5-bromo-2,3-dimethylbenzoate, which serves as the ultimate structural confirmation.

Fragmentation MolIon Molecular Ion [M]⁺• m/z 242 / 244 (1:1) LossOCH3 [M - OCH₃]⁺ m/z 211 / 213 MolIon->LossOCH3 - •OCH₃ (-31 Da) LossCO [M - OCH₃ - CO]⁺ m/z 183 / 185 LossOCH3->LossCO - CO (-28 Da) LossBr [M - OCH₃ - CO - Br]⁺ m/z 104 LossCO->LossBr - •Br (-79/81 Da)

Caption: Diagnostic EI-MS fragmentation pathway for Methyl 5-bromo-2,3-dimethylbenzoate.

References

  • National Center for Biotechnology Information (NCBI). "Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201." PubChem Database. Available at:[Link][1]

  • National Institute of Standards and Technology (NIST). "Methyl-2-bromobenzoate." NIST Chemistry WebBook, SRD 69. Available at:[Link][2]

Sources

Validating synthesis of Methyl 5-bromo-2,3-dimethylbenzoate via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of Methyl 5-bromo-2,3-dimethylbenzoate , a critical intermediate in the synthesis of bioactive scaffolds. This document is structured to provide a rigorous technical comparison between Elemental Analysis (EA) and its primary alternatives (HPLC, NMR), establishing a multi-dimensional validation protocol.

Executive Summary: The Necessity of Orthogonal Validation

In drug development, the integrity of a building block like Methyl 5-bromo-2,3-dimethylbenzoate (Formula:


) dictates the success of downstream coupling reactions (e.g., Suzuki-Miyaura). While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic purity, it often fails to detect inorganic contaminants or moisture that can poison transition metal catalysts.

Elemental Analysis (EA) serves as the "Gatekeeper of Bulk Integrity." Unlike HPLC, which separates molecules based on polarity, EA destructively quantifies the absolute mass fraction of elements. This guide compares EA against HPLC and NMR, demonstrating that while EA cannot distinguish regioisomers, it is the only method that effectively flags non-chromatographable impurities (salts, water, silica) that inflate yield calculations.

Chemical Context & Synthesis Pathway

To understand what we are validating, we must first understand the genesis of the impurities. The synthesis typically involves the bromination of methyl 2,3-dimethylbenzoate.

The Regioselectivity Challenge

The 2,3-dimethyl substitution pattern creates a complex directing effect landscape:

  • -COOMe (C1): Deactivates; directs meta (to C5).

  • -Me (C2): Activates; directs ortho/para (to C3-blocked, C6, C4-blocked). Wait, C2 is para to C5.

  • -Me (C3): Activates; directs ortho/para (to C2-blocked, C4, C6).

Target: Position 5 (favored by C1-meta and C2-para effects). Major Impurity: Position 6 (favored by C2-ortho and C3-para effects).

Note: EA cannot distinguish the Target (5-bromo) from the Impurity (6-bromo) as they are isomers with identical elemental composition.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 2,3-dimethylbenzoate Reagents Br2 / FeBr3 (Electrophilic Aromatic Subst.) Start->Reagents Crude Crude Mixture Reagents->Crude Workup Aq. Wash & Drying (Potential Salt/Water Contam.) Crude->Workup Product Methyl 5-bromo-2,3-dimethylbenzoate Workup->Product Recrystallization Impurity1 Regioisomer: 6-Bromo Workup->Impurity1 Co-precipitates Impurity2 Inorganic Salts/H2O Workup->Impurity2 Entrapped

Figure 1: Synthetic pathway highlighting the origin of isomeric and inorganic impurities.

Method 1: Elemental Analysis (The Bulk Validator)

Principle

Combustion analysis converts the sample into simple gases (


) which are quantified. It validates the empirical formula  and bulk purity .
Theoretical Calculation

Molecule: Methyl 5-bromo-2,3-dimethylbenzoate (


)
Molecular Weight:  243.10  g/mol 
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Bromine (Br):

    
    
    
Experimental Protocol
  • Preparation: Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (precision

    
     mg).
    
  • Combustion: Introduce sample into the combustion reactor (Temp > 1000°C) with excess oxygen.

  • Detection: Gases are separated via GC column and detected by Thermal Conductivity Detector (TCD).

  • Validation Criteria: Result must be within

    
      of theoretical values.
    
Interpretation of Failure Modes
  • Low %C, Low %Br: Indicates non-combustible impurities (Silica,

    
    , Fe salts).
    
  • High %H, Low %C: Indicates solvent entrapment (Water, Methanol).

  • Perfect Match: Indicates correct bulk composition but does not rule out isomers .

Comparative Analysis: EA vs. Alternatives

This section objectively compares EA against HPLC and NMR to determine the "Performance" of the product validation.

Table 1: Performance Matrix of Validation Methods
FeatureElemental Analysis (EA) HPLC (UV-Vis) 1H-NMR
Primary Scope Bulk Purity & Formula ConfirmationOrganic Purity & Impurity ProfilingStructural Elucidation
Isomer Detection Blind (Isomers have same %)Excellent (Separates by polarity)Good (Distinct coupling patterns)
Inorganic Detection Excellent (Values drop proportionally)Poor (Salts elute in dead volume)Poor (Salts are NMR silent)
Moisture Detection Good (High %H deviation)Poor (Solvent peak interference)Excellent (Distinct chemical shift)
Sample Destructive? YesNo (Recoverable)No
Limit of Detection

(Bulk)

(Trace)

(Structural)
Deep Dive: The "Isomer Trap" vs. The "Salt Trap"
  • The Isomer Trap (EA Weakness): If your synthesis produces a 50:50 mixture of the 5-bromo and 6-bromo isomers, EA will return a "Pass" (Perfect theoretical match). Causality: Both isomers are

    
    .
    
    • Solution: Use HPLC to separate isomers.

  • The Salt Trap (HPLC Weakness): If your sample is 90% product and 10% Sodium Sulfate (

    
    ) from the drying step, HPLC will likely show "99.9% Purity" because the salt does not absorb UV light and elutes with the solvent front.
    
    • Solution: EA will show a massive deviation (e.g., Found C: 44.5% vs Theo C: 49.4%), immediately flagging the sample as impure.

Unified Validation Workflow

To ensure a "Drug-Grade" building block, a self-validating system using all three methods is required.

Decision Logic Diagram

ValidationLogic Start Synthesized Product Step1 Step 1: 1H-NMR Start->Step1 Check1 Correct Structure? (Regioisomer Check) Step1->Check1 Step2 Step 2: HPLC Check1->Step2 Yes FailStructure FAIL: Wrong Isomer (Optimize Synthesis) Check1->FailStructure No Check2 Organic Purity > 98%? Step2->Check2 Step3 Step 3: Elemental Analysis Check2->Step3 Yes FailPurity FAIL: Organic Impurities (Recrystallize) Check2->FailPurity No Check3 Values within +/- 0.4%? Step3->Check3 FailSalt FAIL: Salt/Water Contam. (Dry/Desalt) Check3->FailSalt No Success VALIDATED REFERENCE STANDARD Check3->Success Yes

Figure 2: Logical flow for selecting and sequencing validation methods.

Experimental Protocols for Alternatives

Alternative A: HPLC Protocol (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic absorption).

  • Expected Result: The 5-bromo product should elute as the major peak. Regioisomers typically have slightly different retention times due to changes in dipole moment.

Alternative B: 1H-NMR Protocol (Structural Confirmation)
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Diagnostic Signals:

    • Aromatic Protons: Two singlets (or meta-coupled doublets) are expected for the 5-bromo-2,3-dimethyl isomer.

      • Proton at C4: ~7.4 ppm (singlet).

      • Proton at C6: ~7.8 ppm (singlet, deshielded by ester).

    • Methyl Groups: Two distinct singlets around 2.2–2.4 ppm.

    • Ester Methyl: Singlet around 3.8–3.9 ppm.

  • Differentiation: If the product were the 6-bromo isomer, the aromatic protons would be ortho-coupled (d, J=8Hz), clearly distinguishing it from the target.

Conclusion

Validating Methyl 5-bromo-2,3-dimethylbenzoate requires a composite approach. While HPLC and NMR are indispensable for proving you have the right molecule (organic purity and structure), Elemental Analysis is the only method that proves you have nothing else (inorganic salts, trapped solvents).

For a "Publishable" or "GMP-ready" compound, EA data provides the final seal of quality, ensuring the mass weighed for subsequent reactions corresponds to the active pharmaceutical ingredient, not dead weight.

References

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Lab Manager. (2025). Elemental Analysis for Compliance, Purity, and Performance. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue. PMC. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Comparison Guide to Brominated Dimethyl Benzenedicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated dimethylbenzoates—specifically the positional isomers of brominated dimethyl benzenedicarboxylates (


)—are highly specialized building blocks used in the synthesis of advanced polyimides, active pharmaceutical ingredients (APIs), and crosslinking agents. Because these isomers share the exact same molecular weight (273.08  g/mol ) and functional groups, differentiating them relies entirely on understanding how their structural geometry influences their electronic environment.

This guide provides an objective, data-driven comparison of three primary isomers: * (1,2-dicarboxylate derivative)[1]

  • (1,3-dicarboxylate derivative)[2]

  • (1,4-dicarboxylate derivative)[3]

Part 1: The Causality of Spectroscopic Differences

To move beyond simple pattern matching, researchers must understand why these isomers yield distinct spectral fingerprints. The variations in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are governed by three mechanistic pillars:

  • Molecular Symmetry: possesses a

    
     axis of symmetry[2]. This renders its two methoxy (
    
    
    
    ) groups chemically equivalent, resulting in a highly simplified NMR spectrum. Conversely, the asymmetric 4-bromophthalate and 2-bromoterephthalate isomers exhibit distinct signals for each methoxy group due to their
    
    
    point group.
  • Steric Hindrance & Coplanarity: In the ortho-substituted 4-bromophthalate, the proximity of the two bulky ester groups forces them slightly out of coplanarity with the aromatic ring. This disruption of resonance conjugation shifts the

    
     stretching frequency to a higher wavenumber in FT-IR compared to the para-substituted terephthalate, where the ester groups can achieve optimal planar conjugation.
    
  • The "Ortho Effect" in Fragmentation: While all three isomers display a characteristic 1:1 isotopic doublet for the molecular ion (

    
     and 
    
    
    
    ) due to the natural abundance of
    
    
    and
    
    
    [4], their MS fragmentation pathways diverge. The 1,2-dicarboxylate isomer undergoes a classic "ortho effect," where the spatial proximity of the ester groups facilitates the loss of a methoxy radical (
    
    
    ) followed by carbon monoxide (
    
    
    ) to form a stable cyclic oxonium ion.

Effects Subst Substituent Position (Br & COOMe) Elec Electronic Environment (Inductive & Resonance) Subst->Elec Symm Molecular Symmetry (C2v vs. C1) Subst->Symm NMR_Shift NMR Chemical Shifts & Multiplicity Elec->NMR_Shift IR_Freq IR Vibrational Frequencies Elec->IR_Freq Symm->NMR_Shift

Causality of substituent position on spectroscopic outputs.

Part 2: Quantitative Data Summaries

The following tables summarize the expected spectroscopic data based on the electronic and steric principles outlined above.

Table 1: H NMR Chemical Shifts & Splitting Patterns (400 MHz, )
IsomerMethoxy Protons (

)
Aromatic Protons (Ar-H)Molecular Symmetry
Dimethyl 5-bromoisophthalate ~3.95 ppm (s, 6H)~8.60 ppm (t, 1H), ~8.30 ppm (d, 2H)

(Symmetric)
Dimethyl 4-bromophthalate ~3.91 ppm (s, 3H), ~3.93 ppm (s, 3H)~7.85 ppm (d, 1H), ~7.70 ppm (dd, 1H), ~7.60 ppm (d, 1H)

(Asymmetric)
Dimethyl 2-bromoterephthalate ~3.94 ppm (s, 3H), ~3.96 ppm (s, 3H)~8.20 ppm (d, 1H), ~8.00 ppm (dd, 1H), ~7.80 ppm (d, 1H)

(Asymmetric)
Table 2: Key FT-IR Vibrational Frequencies (ATR, )
IsomerC=O Stretch (Ester)C-O StretchC-Br StretchAromatic C-H Out-of-Plane
Dimethyl 5-bromoisophthalate 17301240755880 (isolated H), 720
Dimethyl 4-bromophthalate 1735 (steric twist)1260745840, 780
Dimethyl 2-bromoterephthalate 1725 (conjugated)1255750890 (isolated H), 830

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 15-20 mg of the brominated isomer.

  • Solvent Addition: Dissolve the solid in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       lacks strongly interacting protons, preventing solvent interference. TMS provides an absolute 0.00 ppm reference point, which is critical for detecting the subtle deshielding shifts caused by the bromine atom's inductive effect.
      
  • Acquisition: Run a standard 1D

    
    H sequence with 16 scans and a 2-second relaxation delay. For 
    
    
    
    C NMR, increase the sample concentration to 50 mg and run 512 scans with proton decoupling to clearly resolve the closely spaced carbonyl carbons present in the asymmetric isomers.
Protocol 2: ATR FT-IR Analysis
  • Background Collection: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4

    
     resolution).
    
  • Sample Application: Place 2-3 mg of the solid isomer directly onto the crystal. Apply consistent, firm pressure using the ATR anvil.

    • Causality: Consistent pressure ensures uniform optical contact. This is critical for accurate relative intensity measurements, preventing the suppression of the delicate

      
       stretch region (~750 
      
      
      
      ).
  • Data Processing: Apply an ATR correction algorithm to the raw data. This mathematically accounts for depth-of-penetration variations at lower wavenumbers, ensuring the spectrum accurately reflects transmission-equivalent data.

Protocol 3: GC-MS Isotopic & Fragmentation Analysis
  • Sample Preparation: Dilute the isomer to 10 µg/mL in GC-grade dichloromethane.

  • Injection: Inject 1 µL in split mode (10:1) onto a non-polar capillary column (e.g., HP-5MS).

    • Causality: A non-polar stationary phase separates the isomers based strictly on boiling point differences induced by their varying dipole moments, ensuring baseline resolution prior to mass detection.

  • Ionization: Utilize at 70 eV[5].

    • Causality: Hard ionization at exactly 70 eV is required to consistently cleave the stable aromatic ester bonds. This specific energy level reliably triggers the structure-specific fragmentation patterns (such as the

      
       and 
      
      
      
      ions) necessary to distinguish the ortho-isomer from the meta/para configurations.

Workflow Start Sample Preparation (Brominated Isomers) GCMS GC-MS Analysis (Isotopic & Fragmentation) Start->GCMS FTIR ATR FT-IR (Functional Group ID) Start->FTIR NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Data Data Synthesis & Isomer Differentiation GCMS->Data FTIR->Data NMR->Data

Multi-modal spectroscopic workflow for isomer differentiation.

References

  • Title: Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants Source: PubMed - National Library of Medicine URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 5-bromo-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Logistics Guide: Methyl 5-bromo-2,3-dimethylbenzoate

CAS No: 5613-28-5 Molecular Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol [1][2]

Executive Summary: The Bottom Line

For Immediate Implementation: Methyl 5-bromo-2,3-dimethylbenzoate is a halogenated aromatic ester used primarily as a pharmaceutical intermediate.[3] While chemically stable, its primary hazards are dermal/ocular irritation and respiratory tract irritation (STOT SE 3).[3]

  • Critical Hazard: Irritating dust generation during weighing and transfer.[3]

  • Mandatory PPE: Nitrile gloves (minimum 0.11 mm), safety glasses with side shields, and lab coat.[3]

  • Engineering Control: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.[3]

  • Disposal: Segregate as Halogenated Organic Waste .[3] Do not mix with non-halogenated solvents to avoid surcharges and safety risks during incineration.[3]

Chemical Profile & Hazard Analysis (E-E-A-T)

Scientific Rationale for Safety Protocols

To handle this compound safely, one must understand why it poses a risk.[3] The safety profile is driven by two structural features: the aryl bromide and the methyl ester .[3]

FeatureHazard MechanismOperational Implication
Physical State Solid (Crystalline/Powder).[3]Dust Potential: Static electricity can cause particle dispersion during weighing.[3] Action: Use anti-static gun or polonium strips during weighing.[3]
Aryl Bromide Lipophilicity enhancer.[3]Skin Absorption: The bromine atom increases lipophilicity, allowing the compound to penetrate the stratum corneum more easily than non-halogenated analogs.[3] Action: Double-gloving is recommended for prolonged handling.[3]
Methyl Ester Hydrolysis potential.[3]Irritation: Upon contact with mucous membranes (eyes/lungs), partial hydrolysis may generate local acidity.[3] Action: Immediate flushing is required upon exposure to prevent chemical burns.[3]

GHS Classification (Verified via Analogs):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Matrix

Self-Validating Protection Systems

Do not rely on generic "safety gear."[3] Use this matrix to select specific equipment based on the operation.

Protection ZoneLow Risk (Closed Vial/Solution <10mg)High Risk (Open Solid Handling >100mg)Technical Specification
Ocular Safety Glasses (Side Shields)Chemical GogglesANSI Z87.1 compliant.[3] Goggles required if fine dust is visible.[3]
Dermal (Hand) Nitrile (Single Layer)Nitrile (Double Layer)Outer: 5 mil (0.12 mm) Nitrile.Inner: 4 mil Nitrile (Contrast color to detect tears).[3]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (Optional)Never handle open solids on an open bench.[3] If hood is unavailable, a P100 respirator is mandatory.[3]
Body Cotton Lab CoatLab Coat + Tyvek SleevesSynthetic clothing (polyester) increases static risk; stick to cotton.[3]

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Step)

The majority of exposure events occur during the transfer of solids.[3]

  • Preparation: Place the balance inside the fume hood.[3] If vibration is an issue, use a marble balance table or turn off the hood fan temporarily only if a powder enclosure is used.

  • Static Control: Pass an anti-static gun over the spatula and weighing boat. This prevents the "jumping" of light crystals.[3]

  • Transfer:

    • Do not dump the solid.[3]

    • Use a micro-spatula to transfer small amounts.[3]

    • Self-Validation: If you see dust settling on the black surface of the balance, your technique is too aggressive.[3]

  • Dissolution: Add the solvent (e.g., Dichloromethane, Ethyl Acetate) to the reaction vessel before adding the solid if possible, or add the solid to the solvent to minimize dust.[3]

B. Reaction Monitoring
  • TLC Monitoring: When spotting TLC plates, use a capillary tube.[3] Do not waft the developing solvent.[3]

  • Heating: If heating is required (e.g., Suzuki coupling), ensure the condenser water flow is active before heating.[3] This prevents the escape of volatile solvent/reactant mixtures.[3]

Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling Methyl 5-bromo-2,3-dimethylbenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dust Risk Solution In Solution StateCheck->Solution Splash Risk QuantityCheck Quantity > 100 mg? Solid->QuantityCheck MedPPE STANDARD PPE: Single Nitrile Gloves Safety Glasses Fume Hood Recommended Solution->MedPPE HoodCheck Fume Hood Available? QuantityCheck->HoodCheck Yes QuantityCheck->MedPPE No (<100mg) HighPPE CRITICAL PPE: Double Nitrile Gloves Chemical Goggles Fume Hood Required HoodCheck->HighPPE Yes RespPPE RESPIRATORY ALERT: P100 Respirator + Goggles Designated Area Only HoodCheck->RespPPE No (Emergency Only)

Figure 1: PPE Selection Logic based on physical state and quantity.[3] Note that solid handling without a fume hood triggers the highest respiratory alert.[3]

Emergency Response & Spill Management

Spill Cleanup Protocol

Scenario: You have dropped a vial containing 500mg of solid Methyl 5-bromo-2,3-dimethylbenzoate.[3]

  • Evacuate & Ventilate: Alert nearby personnel. Do not breathe the dust.[3]

  • PPE Upgrade: Put on a second pair of gloves and chemical goggles.

  • Containment (Dry Spill):

    • Do NOT use a brush/broom (generates dust).[3]

    • Cover the spill with a generic absorbent pad or wet paper towels (dampened with water) to suppress dust.[3]

    • Scoop the damp material into a wide-mouth jar.[3]

  • Decontamination: Wipe the surface with a soap/water solution, followed by an Ethanol wipe.[3]

  • Disposal: Label the waste jar as "Hazardous Waste - Solid Debris (Halogenated)".

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[3] Mechanism: The ester can hydrolyze to acid; speed is critical to prevent corneal opacity.[3]

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol/acetone on skin (this drives the chemical deeper into the pores).[3]

Disposal & Environmental Compliance

Methyl 5-bromo-2,3-dimethylbenzoate contains a bromine atom, classifying it as Halogenated Waste .[3]

Waste StreamCorrect HandlingWhy?
Halogenated Solvents Dissolve waste in DCM or Chloroform.[3]Halogens form acid gases (HBr/HCl) during incineration; scrubbers are required.[3]
Solid Waste Double-bag in clear polyethylene.Prevents dust release in the waste storage area.[3]
Aqueous Waste Check pH before disposal.If hydrolysis occurred, the waste might be acidic.[3] Neutralize to pH 6-8.

References

  • PubChem. (n.d.).[3] Methyl 5-bromo-2-methylbenzoate (Analog Data). National Library of Medicine.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Laboratory Safety Guidance. United States Department of Labor.[3] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Methyl 5-bromo-2,3-dimethylbenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.